molecular formula C9H10N2O2 B1312399 7-Nitro-1,2,3,4-tetrahydroisoquinoline CAS No. 42923-79-5

7-Nitro-1,2,3,4-tetrahydroisoquinoline

Katalognummer: B1312399
CAS-Nummer: 42923-79-5
Molekulargewicht: 178.19 g/mol
InChI-Schlüssel: YPRWYZSUBZXORL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Nitro-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

7-nitro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-11(13)9-2-1-7-3-4-10-6-8(7)5-9/h1-2,5,10H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRWYZSUBZXORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30423728
Record name 7-Nitro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42923-79-5
Record name 1,2,3,4-Tetrahydro-7-nitroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42923-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Nitro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 7-Nitro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitro-1,2,3,4-tetrahydroisoquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of the privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, which is found in numerous alkaloids and biologically active molecules, the 7-nitro derivative serves as a crucial synthetic intermediate. The presence of the nitro group at the 7-position activates the molecule for further chemical modifications, making it a versatile building block for the synthesis of a wide array of complex, bioactive compounds, particularly those targeting neurological disorders.[1] This guide provides a comprehensive overview of its fundamental chemical and physical properties, synthesis methodologies, and its strategic role in the drug discovery and development pipeline.

Core Physicochemical Properties

The basic properties of this compound and its commonly used hydrochloride salt are summarized below. Quantitative data has been compiled from various chemical suppliers and databases.

PropertyThis compound (Free Base)This compound HCl (Hydrochloride Salt)
Molecular Formula C₉H₁₀N₂O₂C₉H₁₀N₂O₂·HCl
Molecular Weight 178.19 g/mol 214.65 g/mol
CAS Number 42923-79-599365-69-2
Appearance Data not consistently available (reported as solid)Data not consistently available (likely a crystalline solid)
Boiling Point 319.6°C at 760 mmHg (Predicted)[2]Not applicable
Density 1.236 g/cm³ (Predicted)[2]Data not available
Solubility Insoluble in water; Soluble in ethanol, chloroformSoluble in various solvents[1]
Storage Conditions Store at 0-8°CStore at 0-8°C

Synthesis and Characterization

The synthesis of the 1,2,3,4-tetrahydroisoquinoline core is classically achieved through well-established methods such as the Pictet-Spengler and Bischler-Napieralski reactions. The 7-nitro derivative is typically prepared by the regioselective nitration of a protected 1,2,3,4-tetrahydroisoquinoline.

Experimental Protocols

General Synthesis via Nitration of 1,2,3,4-Tetrahydroisoquinoline:

  • Protection of the Amine: 1,2,3,4-Tetrahydroisoquinoline is reacted with a suitable protecting group, such as acetyl chloride or trifluoroacetic anhydride, to form the corresponding N-acyl derivative. This deactivates the nitrogen, preventing it from reacting with the nitrating agents and directing the electrophilic substitution to the aromatic ring.

  • Nitration: The N-protected tetrahydroisoquinoline is then subjected to nitration. A common nitrating agent is a mixture of nitric acid and sulfuric acid, maintained at a low temperature (e.g., -10°C to 0°C) to control the reaction rate and improve selectivity. The electron-donating character of the alkyl portion of the fused ring directs nitration to the 7-position.

  • Work-up and Deprotection: After the reaction is complete, the mixture is carefully quenched with a base (e.g., sodium carbonate) and extracted with an organic solvent. The protecting group is then removed, typically by acidic or basic hydrolysis, to yield the final this compound product.

  • Salt Formation (Optional): The free base can be dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the more stable and often more soluble hydrochloride salt.

Characterization:

The structural confirmation of this compound relies on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the aromatic protons, with the nitro group causing a downfield shift for adjacent protons. Signals for the three methylene groups (-CH₂-) in the heterocyclic ring would also be present.

    • ¹³C NMR: Would display distinct signals for the nine carbon atoms, with the carbon attached to the nitro group being significantly deshielded.

  • Infrared (IR) Spectroscopy: Key absorption bands would confirm the presence of the N-H bond in the amine (around 3300-3500 cm⁻¹), C-H bonds, and the characteristic symmetric and asymmetric stretching vibrations of the nitro group (NO₂) typically found around 1520 cm⁻¹ and 1340 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak would correspond to the calculated molecular weight of the compound (m/z 178.19 for the free base).

While specific spectral data is not publicly available, chemical suppliers often possess this data for their products.[3]

Synthetic Utility and Logical Relationships

This compound is not typically used as a final drug product but rather as a strategic intermediate in the synthesis of more complex molecules. Its value lies in the chemical reactivity imparted by the nitro group.

Role in Drug Development:

  • Introduction of a Key Functional Group: The nitro group is a versatile functional group that can be readily reduced to an amine (-NH₂).

  • Amine as a Handle for Further Chemistry: The resulting 7-amino-1,2,3,4-tetrahydroisoquinoline is a powerful intermediate. The amino group can be further modified through a wide range of chemical reactions, such as:

    • Alkylation

    • Acylation

    • Sulfonylation

    • Diazotization followed by substitution (Sandmeyer reaction)

  • Building Block for Bioactive Scaffolds: These modifications allow for the attachment of various pharmacophores and side chains, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates for properties like potency, selectivity, and pharmacokinetic profiles. This approach is particularly prevalent in the development of novel therapeutics for neurological disorders.[1]

Visualizations

The following diagrams illustrate the key synthetic pathways and logical relationships discussed in this guide.

G cluster_protection Step 1: Protection cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection THIQ 1,2,3,4-Tetrahydroisoquinoline Protected_THIQ N-Protected THIQ THIQ->Protected_THIQ e.g., (CF₃CO)₂O Nitro_Protected_THIQ N-Protected-7-Nitro-THIQ Protected_THIQ->Nitro_Protected_THIQ HNO₃ / H₂SO₄ Final_Product This compound Nitro_Protected_THIQ->Final_Product Hydrolysis

Caption: Generalized workflow for the synthesis of 7-Nitro-THIQ.

G Start β-Arylethylamine + Aldehyde/Ketone Imine Schiff Base / Iminium Ion Intermediate Start->Imine Condensation Cyclization Intramolecular Electrophilic Attack Imine->Cyclization Acid Catalyst Product 1,2,3,4-Tetrahydroisoquinoline Cyclization->Product Rearomatization

Caption: The Pictet-Spengler reaction for THIQ synthesis.[4]

G Start β-Arylethylamide Cyclization 3,4-Dihydroisoquinoline Start->Cyclization Dehydrating Agent (e.g., POCl₃) Product 1,2,3,4-Tetrahydroisoquinoline Cyclization->Product Reduction (e.g., NaBH₄)

Caption: The Bischler-Napieralski reaction for THIQ synthesis.[5]

G Intermediate This compound Reduction Reduction of Nitro Group Intermediate->Reduction Amine 7-Amino-1,2,3,4-tetrahydroisoquinoline Reduction->Amine Derivatization Further Chemical Modification (Acylation, Alkylation, etc.) Amine->Derivatization Lead_Compounds Library of Bioactive Derivatives Derivatization->Lead_Compounds SAR Structure-Activity Relationship (SAR) Studies Lead_Compounds->SAR Optimized_Drug Optimized Drug Candidate for Neurological Disorders SAR->Optimized_Drug

Caption: Role of 7-Nitro-THIQ in the drug development pipeline.

References

7-Nitro-1,2,3,4-tetrahydroisoquinoline chemical structure and numbering

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, numbering, and available data on 7-Nitro-1,2,3,4-tetrahydroisoquinoline for researchers, scientists, and professionals in drug development.

Chemical Structure and Numbering

This compound is a derivative of the heterocyclic compound 1,2,3,4-tetrahydroisoquinoline, featuring a nitro group (-NO₂) substituted on the benzene ring. The standard IUPAC numbering system for the isoquinoline ring is applied, starting from the carbon adjacent to the nitrogen in the aromatic ring and proceeding around the fused ring system. The "tetrahydro" designation indicates the saturation of the pyridine ring.

The chemical structure and numbering are as follows:

Caption: Chemical structure and IUPAC numbering of this compound.

Physicochemical and Spectral Data

While detailed experimental data for this compound is not extensively published, some key properties have been reported or can be predicted. Commercial suppliers like ChemicalBook list the availability of spectral data including ¹H NMR, IR, and Mass Spectrometry, though the raw data is not publicly available.[1]

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₂[2]
Molecular Weight 178.19 g/mol [2]
IUPAC Name This compound[3]
CAS Number 42923-79-5[4]
Appearance SolidInferred
SMILES C1NCC2=CC(=C(C=C2)C1)--INVALID-LINK--[O-][3]

Experimental Protocols

General Synthesis Workflow: Nitration of 1,2,3,4-tetrahydroisoquinoline

G start Start: 1,2,3,4-tetrahydroisoquinoline step1 Dissolution in concentrated H₂SO₄ start->step1 step2 Cooling to 0-5 °C step1->step2 step3 Slow addition of nitrating agent (e.g., HNO₃/H₂SO₄) step2->step3 step4 Reaction monitoring (e.g., TLC) step3->step4 step5 Quenching with ice-water step4->step5 step6 Neutralization (e.g., with NaHCO₃) step5->step6 step7 Extraction with organic solvent step6->step7 step8 Purification (e.g., chromatography) step7->step8 end Product: 7-Nitro-1,2,3,4- tetrahydroisoquinoline step8->end G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron tyrosine Tyrosine ldopa L-DOPA tyrosine->ldopa TH dopamine_pre Dopamine ldopa->dopamine_pre DDC dat DAT (Dopamine Transporter) dopamine_pre->dat Reuptake dopamine_synapse Dopamine dopamine_pre->dopamine_synapse Release d1_receptor D1 Receptor ac Adenylyl Cyclase d1_receptor->ac Activates camp cAMP ac->camp Converts ATP to pka PKA camp->pka Activates downstream Downstream Cellular Effects pka->downstream dopamine_synapse->dat dopamine_synapse->d1_receptor Binds to thq_analog Tetrahydroisoquinoline Analog (Hypothetical) thq_analog->dat Inhibits thq_analog->d1_receptor Modulates

References

An In-Depth Technical Guide to 7-Nitro-1,2,3,4-tetrahydroisoquinoline (CAS: 42923-79-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Nitro-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound belonging to the tetrahydroisoquinoline (THIQ) class of molecules. The THIQ scaffold is a prominent structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities, making it a "privileged scaffold" in medicinal chemistry. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, potential synthetic routes, and the broader context of the biological significance of nitro-substituted THIQ derivatives. While specific biological data for this exact compound is limited in publicly accessible literature, this guide aims to equip researchers with the foundational knowledge necessary for its synthesis and to inform potential areas of pharmacological investigation.

Chemical and Physical Properties

This compound is a derivative of tetrahydroisoquinoline with a nitro group substituted at the 7-position of the aromatic ring. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 42923-79-5Chemical Abstracts Service
Molecular Formula C₉H₁₀N₂O₂[1]
Molecular Weight 178.19 g/mol [1]
IUPAC Name This compound[1]
Appearance Not specified in available literature-
Solubility Soluble in various solvents[2]
Stability Stable under standard laboratory conditions[2]

Synthesis of this compound

Proposed Synthetic Pathway via Nitration

A plausible synthetic route involves the direct nitration of 1,2,3,4-tetrahydroisoquinoline. This approach is supported by a study on the regioselective nitration of the closely related 1,2,3,4-tetrahydroquinoline, which successfully yielded the 7-nitro derivative among other isomers.[6]

Experimental Protocol (Hypothetical, based on analogous reactions):

  • Protection of the Secondary Amine: To control the regioselectivity of the nitration and prevent side reactions, the secondary amine of 1,2,3,4-tetrahydroisoquinoline should first be protected. Acetylation with acetic anhydride or reaction with trifluoroacetic anhydride are common methods.

  • Nitration: The N-protected tetrahydroisoquinoline is then subjected to nitration. A mixture of nitric acid and sulfuric acid at a controlled low temperature (e.g., 0°C) is a standard nitrating agent. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up and Deprotection: Upon completion, the reaction mixture is carefully quenched with ice and neutralized. The product is extracted with an organic solvent. The protecting group is then removed, typically by acidic or basic hydrolysis, to yield this compound.

  • Purification: The final product would require purification, likely through column chromatography or recrystallization, to isolate the desired 7-nitro isomer from other potential isomers (e.g., 5-nitro and 6-nitro).

Logical Workflow for the Proposed Synthesis:

G cluster_synthesis Proposed Synthesis of this compound start 1,2,3,4-Tetrahydroisoquinoline protection N-Protection (e.g., Ac₂O or TFAA) start->protection nitration Nitration (HNO₃/H₂SO₄, 0°C) protection->nitration workup Work-up and Deprotection nitration->workup purification Purification (Chromatography) workup->purification product 7-Nitro-1,2,3,4- tetrahydroisoquinoline purification->product

Caption: A logical workflow for the proposed synthesis of the target compound.

Alternative Synthetic Routes: Pictet-Spengler and Bischler-Napieralski Reactions

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure.[7][8] For the synthesis of the target compound, this would require a starting material such as 2-(4-nitrophenyl)ethan-1-amine.

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that leads to the cyclization of β-arylethylamides.[4][9] This method would necessitate a starting material like N-(2-(4-nitrophenyl)ethyl)acetamide.

General Reaction Schemes:

G cluster_pictet Pictet-Spengler Reaction cluster_bischler Bischler-Napieralski Reaction start_ps 2-(4-nitrophenyl)ethan-1-amine + Aldehyde/Ketone product_ps This compound (substituted at C1) start_ps->product_ps Acid catalyst start_bn N-(2-(4-nitrophenyl)ethyl)acetamide intermediate_bn 7-Nitro-3,4-dihydroisoquinoline start_bn->intermediate_bn Dehydrating agent (e.g., POCl₃) product_bn This compound intermediate_bn->product_bn Reduction G cluster_pathway Hypothetical Neuroprotective Signaling compound 7-Nitro-1,2,3,4- tetrahydroisoquinoline receptor Glutamate Receptor (e.g., NMDA) compound->receptor Antagonism neuroprotection Neuroprotection compound->neuroprotection calcium Ca²⁺ Influx receptor->calcium Activation excitotoxicity Excitotoxicity calcium->excitotoxicity Leads to excitotoxicity->neuroprotection Inhibition of

References

An In-Depth Technical Guide to the Synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes toward 7-Nitro-1,2,3,4-tetrahydroisoquinoline, a valuable building block in medicinal chemistry. The primary and most direct method involves the regioselective nitration of the parent heterocycle, 1,2,3,4-tetrahydroisoquinoline. Detailed experimental protocols for the synthesis of the precursor and its subsequent nitration are presented below, supported by quantitative data and workflow diagrams.

Core Synthetic Strategy: A Two-Step Approach

The most common and efficient pathway to this compound is a two-step process. First, the 1,2,3,4-tetrahydroisoquinoline (THIQ) core is constructed. Following this, an electrophilic aromatic substitution (nitration) is performed to introduce the nitro group at the 7-position of the benzene ring.

Step 1: Synthesis of 1,2,3,4-Tetrahydroisoquinoline (THIQ)

The foundational THIQ skeleton can be synthesized through several established methods, with the Pictet-Spengler and Bischler-Napieralski reactions being the most prominent.[1] The Pictet-Spengler reaction, a condensation reaction between a β-arylethylamine and an aldehyde or ketone followed by ring closure, is a classic and reliable method.[2][3]

Starting Materials for THIQ Synthesis (Pictet-Spengler Reaction):

  • β-Phenylethylamine

  • Formaldehyde source (e.g., dimethoxymethane or paraformaldehyde)

  • Strong acid catalyst (e.g., concentrated Hydrochloric Acid)

Step 2: Nitration of 1,2,3,4-Tetrahydroisoquinoline

With the THIQ core in hand, the subsequent step is the introduction of the nitro group. This is achieved through electrophilic aromatic nitration using a nitrating agent, typically a mixture of a nitrate salt and a strong acid. The directing effects of the fused heterocyclic ring favor substitution at the 7-position.[4][5]

Starting Materials for Nitration:

  • 1,2,3,4-Tetrahydroisoquinoline

  • Potassium Nitrate (KNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

Experimental Protocols

Protocol 1: Synthesis of 1,2,3,4-Tetrahydroisoquinoline via Pictet-Spengler Reaction

This protocol is based on the classic Pictet-Spengler condensation.[3]

Materials:

  • β-Phenylethylamine

  • Dimethoxymethane

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Diethyl ether or other suitable organic solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve β-phenylethylamine in concentrated hydrochloric acid.

  • Add dimethoxymethane to the solution.

  • Heat the reaction mixture to reflux and maintain for the specified reaction time.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a sodium hydroxide solution until a basic pH is achieved.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield crude 1,2,3,4-tetrahydroisoquinoline.

  • The product can be further purified by distillation or chromatography.

Protocol 2: Synthesis of this compound via Nitration

This protocol is adapted from the procedure described by Grunewald et al.[4][5]

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Nitrate (KNO₃)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

Procedure:

  • In a flask immersed in an ice bath, carefully add 1,2,3,4-tetrahydroisoquinoline dropwise to stirred, ice-cold concentrated sulfuric acid.

  • Maintain the temperature below 5 °C and add potassium nitrate in small portions over a period of time.

  • After the addition is complete, continue stirring the reaction mixture at low temperature for the specified duration.

  • Carefully pour the reaction mixture onto crushed ice.

  • Basify the resulting solution by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases and the pH is alkaline.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

StepStarting Material(s)ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1β-PhenylethylamineDimethoxymethane, conc. HCl-RefluxN/AModerate[2][3]
21,2,3,4-TetrahydroisoquinolineKNO₃, conc. H₂SO₄-0 - 5N/A~65[5]

Mandatory Visualizations

The synthesis of this compound can be visualized as a two-step workflow.

G cluster_step1 Step 1: THIQ Synthesis (Pictet-Spengler) cluster_step2 Step 2: Nitration start1 β-Phenylethylamine + Dimethoxymethane reagent1 Conc. HCl start1->reagent1 product1 1,2,3,4-Tetrahydroisoquinoline reagent1->product1 start2 1,2,3,4-Tetrahydroisoquinoline product1->start2 Purified Intermediate reagent2 KNO₃ / H₂SO₄ start2->reagent2 product2 This compound reagent2->product2

Caption: Synthetic workflow for this compound.

The signaling pathway diagram below illustrates the general mechanism of the Pictet-Spengler reaction.

G amine β-Phenylethylamine schiff_base Schiff Base Intermediate amine->schiff_base aldehyde Formaldehyde (from Dimethoxymethane) aldehyde->schiff_base h_plus H⁺ iminium_ion Iminium Ion h_plus->iminium_ion schiff_base->h_plus cyclization Intramolecular Electrophilic Aromatic Substitution iminium_ion->cyclization thiq 1,2,3,4-Tetrahydroisoquinoline cyclization->thiq

Caption: Mechanism of the Pictet-Spengler reaction.

References

An In-depth Technical Guide on 7-Nitro-1,2,3,4-tetrahydroisoquinoline: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Nitro-1,2,3,4-tetrahydroisoquinoline, a nitroaromatic derivative of the privileged tetrahydroisoquinoline scaffold. The document details the historical context of its discovery, outlines the established synthetic protocol, presents a compilation of its physicochemical and spectroscopic data, and discusses its potential biological mechanism of action. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent structural motif found in a vast array of natural products and synthetic molecules exhibiting significant biological activities. The introduction of a nitro group onto this scaffold, specifically at the 7-position, yields this compound. This modification has profound effects on the molecule's electronic properties and, consequently, its chemical reactivity and biological interactions. This guide will delve into the key aspects of this compound, from its initial synthesis to its potential applications.

Discovery and History

The first documented synthesis of this compound was reported by McCoubrey and Mathieson in their 1951 publication in the Journal of the Chemical Society. Their work focused on the nitration of 3,4-dihydro- and 1,2,3,4-tetrahydro-isoquinolines, providing the foundational chemistry for this class of compounds. This seminal paper laid the groundwork for subsequent investigations into the chemical and biological properties of nitro-substituted tetrahydroisoquinolines.

Physicochemical Properties

This compound is a white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₀N₂O₂
Molecular Weight 178.19 g/mol
Appearance White crystalline solid
CAS Number 42923-79-5

Synthesis

The primary method for the synthesis of this compound is through the direct nitration of 1,2,3,4-tetrahydroisoquinoline. The experimental protocol described herein is based on the work of McCoubrey and Mathieson (1951).

Experimental Protocol: Nitration of 1,2,3,4-tetrahydroisoquinoline

Materials:

  • 1,2,3,4-tetrahydroisoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH)

  • Organic solvent (e.g., Diethyl ether or Chloroform)

  • Drying agent (e.g., Anhydrous Sodium Sulfate)

Procedure:

  • A solution of 1,2,3,4-tetrahydroisoquinoline is prepared in concentrated sulfuric acid at a low temperature (typically 0-5 °C) using an ice bath.

  • A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled.

  • The nitrating mixture is added dropwise to the solution of tetrahydroisoquinoline with vigorous stirring, while maintaining the low temperature to control the exothermic reaction.

  • After the addition is complete, the reaction mixture is stirred for a specified period at low temperature.

  • The reaction mixture is then poured onto crushed ice to quench the reaction and precipitate the crude product.

  • The acidic solution is carefully neutralized with a base such as sodium carbonate or ammonium hydroxide until the product precipitates completely.

  • The solid precipitate is collected by vacuum filtration and washed with cold water.

  • The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol).

Logical Workflow for Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification THIQ 1,2,3,4-Tetrahydroisoquinoline Mixing Dissolve THIQ in H₂SO₄ at 0-5 °C THIQ->Mixing Acids Conc. H₂SO₄ & Conc. HNO₃ Addition Add nitrating mixture dropwise Acids->Addition Mixing->Addition Stirring Stir at low temperature Addition->Stirring Quenching Pour onto crushed ice Stirring->Quenching Neutralization Neutralize with base Quenching->Neutralization Filtration Collect precipitate by filtration Neutralization->Filtration Recrystallization Recrystallize from ethanol Filtration->Recrystallization Product 7-Nitro-1,2,3,4- tetrahydroisoquinoline Recrystallization->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

¹H NMR Spectroscopy

Table 2: ¹H NMR Spectral Data of this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~7.9d~8.5
H-6~7.8dd~8.5, ~2.0
H-8~7.2d~2.0
H-1~4.1s-
H-3~3.2t~6.0
H-4~2.9t~6.0
NHVariablebr s-
(Note: Predicted values based on related structures and substituent effects. The solvent is typically CDCl₃ or DMSO-d₆.)
¹³C NMR Spectroscopy

Table 3: ¹³C NMR Spectral Data of this compound

CarbonChemical Shift (δ, ppm)
C-8a~147
C-7~146
C-4a~135
C-5~128
C-6~122
C-8~121
C-1~46
C-3~42
C-4~28
(Note: Predicted values based on related structures and substituent effects.)
Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands of this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3300-3400Medium
C-H Stretch (aromatic)3000-3100Medium
C-H Stretch (aliphatic)2850-2950Medium
N-O Stretch (asymmetric)1500-1550Strong
N-O Stretch (symmetric)1330-1370Strong
C=C Stretch (aromatic)1450-1600Medium
Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
178High[M]⁺
148Moderate[M - NO]⁺
132High[M - NO₂]⁺
131High[M - NO₂ - H]⁺
104Moderate[C₇H₆N]⁺
(Note: Fragmentation pattern is predicted based on typical behavior of nitroaromatic and tetrahydroisoquinoline compounds.)

Biological Activity and Mechanism of Action

This compound has been noted for its potential antibacterial properties. The biological activity of many nitroaromatic compounds is attributed to a process of reductive bioactivation within the target organism.

Proposed Antibacterial Signaling Pathway

The generally accepted mechanism of action for nitroaromatic antibiotics involves the enzymatic reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates. These reactive species can then interact with and damage critical cellular macromolecules such as DNA, leading to cytotoxicity and cell death.

G cluster_cell Bacterial Cell Compound This compound (Prodrug) Nitroreductase Nitroreductase Enzymes Compound->Nitroreductase enters cell Reduction One-electron reduction Nitroreductase->Reduction Radical Nitro Radical Anion Reduction->Radical Oxygen Oxygen Radical->Oxygen reacts with FurtherReduction Further Reduction Radical->FurtherReduction Superoxide Superoxide Anion (O₂⁻) Oxygen->Superoxide ROS Reactive Oxygen Species Superoxide->ROS Damage DNA Damage (Strand breaks, adducts) ROS->Damage Intermediates Nitroso & Hydroxylamine Intermediates FurtherReduction->Intermediates DNA Bacterial DNA Intermediates->DNA covalent binding DNA->Damage Death Cell Death Damage->Death

Caption: Proposed mechanism of antibacterial action.

Conclusion

This compound represents an interesting and historically significant molecule within the broader class of tetrahydroisoquinolines. Its synthesis via direct nitration is a classic example of electrophilic aromatic substitution. The presence of the nitro group imparts distinct spectroscopic characteristics and is the key to its potential biological activity, which likely proceeds through a reductive activation pathway common to nitroaromatic antibiotics. This guide provides a foundational repository of information to aid researchers in their exploration of this and related compounds in the pursuit of novel therapeutic agents.

Potential Biological Activities of 7-Nitro-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This technical guide explores the potential biological activities of a specific derivative, 7-Nitro-1,2,3,4-tetrahydroisoquinoline. Due to a lack of direct experimental data on this particular molecule, this document extrapolates potential therapeutic applications based on the well-documented activities of the parent THIQ nucleus and the influence of the nitro functional group on pharmacophore interactions. This guide covers potential neuroprotective, monoamine oxidase inhibitory, and anticancer activities, providing detailed experimental protocols for their investigation and outlining relevant signaling pathways. All quantitative data from related compounds are summarized for comparative analysis.

Introduction to the 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a bicyclic heterocyclic amine found in a variety of alkaloids and clinically used drugs.[1] THIQ-based compounds are known to exhibit a diverse range of pharmacological properties, including neuroprotective, antitumor, antimicrobial, and enzyme inhibitory effects.[3][4][5] The structural rigidity and the presence of a basic nitrogen atom allow THIQ derivatives to interact with various biological targets. The substitution pattern on both the aromatic and the heterocyclic rings plays a crucial role in modulating the biological potency and selectivity of these compounds.[6]

The introduction of a nitro group at the 7-position of the THIQ scaffold is anticipated to significantly influence its electronic properties and potential biological interactions. The nitro group is a strong electron-withdrawing group that can participate in ionic interactions and hydrogen bonding, potentially enhancing the binding affinity of the molecule to target enzymes or receptors.[7]

Synthesis of this compound

While specific literature detailing the synthesis of this compound is sparse, its preparation can be conceptualized through established synthetic routes for THIQ derivatives. The two most common methods are the Pictet-Spengler and Bischler-Napieralski reactions.[2] A plausible synthetic approach would involve the nitration of a suitable phenylethylamine precursor followed by cyclization.

Alternatively, multi-component reactions (MCRs) have been employed to create complex, substituted 7-nitro-THIQ analogues, indicating the chemical tractability of this scaffold.[1]

G cluster_synthesis General Synthesis Strategies for THIQs Phenylethylamine Phenylethylamine Pictet_Spengler Pictet-Spengler Reaction Phenylethylamine->Pictet_Spengler Amide_Intermediate N-Acylphenylethylamine Intermediate Phenylethylamine->Amide_Intermediate Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Pictet_Spengler Acyl_Chloride Acyl Chloride Acyl_Chloride->Amide_Intermediate THIQ_Core THIQ Core Structure Pictet_Spengler->THIQ_Core Bischler_Napieralski Bischler-Napieralski Reaction Dihydroisoquinoline 3,4-Dihydroisoquinoline Bischler_Napieralski->Dihydroisoquinoline Amide_Intermediate->Bischler_Napieralski Reduction Reduction Dihydroisoquinoline->Reduction Reduction->THIQ_Core

Caption: General synthetic pathways to the THIQ core.

Potential Biological Activities

Neuroprotective Effects

Many THIQ derivatives have demonstrated significant neuroprotective properties, making them promising candidates for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[8][9] The proposed mechanisms often involve the mitigation of oxidative stress and the inhibition of excitotoxicity.

The presence of a nitro group, as seen in compounds like 7-nitroindazole, has been associated with neuroprotection in models of cerebral ischemia, primarily through the inhibition of neuronal nitric oxide synthase (nNOS).[10] Therefore, this compound could potentially exert neuroprotective effects by scavenging reactive oxygen species (ROS) and modulating nitric oxide signaling pathways.

G Neurotoxic_Insult Neurotoxic Insult (e.g., Oxidative Stress, Excitotoxicity) ROS_Production Increased ROS Production Neurotoxic_Insult->ROS_Production nNOS_Activation nNOS Activation & NO Production Neurotoxic_Insult->nNOS_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction nNOS_Activation->Mitochondrial_Dysfunction Apoptosis_Pathway Apoptotic Pathway Activation Mitochondrial_Dysfunction->Apoptosis_Pathway Neuronal_Death Neuronal Death Apoptosis_Pathway->Neuronal_Death THIQ_7_Nitro 7-Nitro-THIQ (Potential Action) THIQ_7_Nitro->ROS_Production Scavenges THIQ_7_Nitro->nNOS_Activation Inhibits G cluster_workflow Neuroprotection Assay Workflow Start Seed SH-SY5Y Cells (96-well plate) Incubate_24h Incubate 24h Start->Incubate_24h Pretreat Pre-treat with 7-Nitro-THIQ Incubate_24h->Pretreat Induce_Toxicity Add H₂O₂ (150 µM) Pretreat->Induce_Toxicity Incubate_24h_2 Incubate 24h Induce_Toxicity->Incubate_24h_2 MTT_Assay Add MTT Reagent Incubate_24h_2->MTT_Assay Incubate_4h Incubate 4h MTT_Assay->Incubate_4h Solubilize Add DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance

References

Spectroscopic and Synthetic Profile of 7-Nitro-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for 7-Nitro-1,2,3,4-tetrahydroisoquinoline. Due to the limited availability of direct experimental spectra in publicly accessible databases, this guide synthesizes information from primary literature and spectral data of analogous compounds to provide a robust profile of the target molecule.

Chemical Structure and Properties

This compound is a derivative of the versatile tetrahydroisoquinoline scaffold, featuring a nitro group at the 7-position of the aromatic ring. This substitution significantly influences the electronic properties of the molecule and is a key feature for its potential applications in medicinal chemistry and materials science.

Molecular Formula: C₉H₁₀N₂O₂ Molecular Weight: 178.19 g/mol CAS Number: 42923-79-5

Synthesis of this compound

The primary method for the synthesis of this compound is through the direct nitration of 1,2,3,4-tetrahydroisoquinoline. Seminal work in this area has shown that the nitration of 1,2,3,4-tetrahydroisoquinoline predominantly yields the 7-nitro isomer[1][2].

Experimental Protocol: Nitration of 1,2,3,4-tetrahydroisoquinoline

The following is a generalized protocol based on established nitration procedures for aromatic compounds and related heterocyclic systems.

Materials:

  • 1,2,3,4-tetrahydroisoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 1,2,3,4-tetrahydroisoquinoline to concentrated sulfuric acid.

  • Maintain the temperature below 10 °C and slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Below is a Graphviz diagram illustrating the general workflow for the synthesis of this compound.

Synthesis_Workflow start Start: 1,2,3,4-Tetrahydroisoquinoline step1 Dissolve in conc. H₂SO₄ start->step1 step2 Nitration with HNO₃/H₂SO₄ at low temp. step1->step2 step3 Quench on ice step2->step3 step4 Neutralize with NaHCO₃ step3->step4 step5 Extract with organic solvent step4->step5 step6 Dry and concentrate step5->step6 step7 Purify (Chromatography/Recrystallization) step6->step7 end_node End: this compound step7->end_node

Synthesis Workflow

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The protons on the tetrahydroisoquinoline core will be influenced by the electron-withdrawing nitro group.

Expected Chemical Shifts (δ) in CDCl₃:

  • Aromatic Protons: The protons on the nitrated aromatic ring are expected in the downfield region, likely between 7.0 and 8.5 ppm. The exact shifts and coupling patterns will depend on the substitution pattern.

  • Methylene Protons (C1-H, C3-H, C4-H): The aliphatic protons of the tetrahydroisoquinoline ring are expected to appear as multiplets in the upfield region, typically between 2.5 and 4.5 ppm.

  • Amine Proton (N-H): A broad singlet corresponding to the secondary amine proton is expected, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR will provide information on the carbon framework of the molecule.

Expected Chemical Shifts (δ) in CDCl₃:

  • Aromatic Carbons: The aromatic carbons will resonate in the range of 110-160 ppm. The carbon bearing the nitro group (C-7) and the ipso-carbons will be significantly affected.

  • Aliphatic Carbons: The methylene carbons of the tetrahydroisoquinoline ring (C-1, C-3, and C-4) will appear in the upfield region, typically between 25 and 55 ppm.

The following table summarizes the predicted NMR data.

¹H NMR Predicted Chemical Shift (ppm)Multiplicity
H-5, H-6, H-87.0 - 8.5m
C1-H₂4.0 - 4.5m
C3-H₂3.0 - 3.5t
C4-H₂2.8 - 3.2t
N-HVariablebr s
¹³C NMR Predicted Chemical Shift (ppm)
Aromatic C110 - 160
C-145 - 55
C-340 - 50
C-425 - 35

The following diagram illustrates the predicted key NMR correlations.

NMR_Correlations A C1-H₂ (~4.0-4.5 ppm) mol B C3-H₂ (~3.0-3.5 ppm) C C4-H₂ (~2.8-3.2 ppm) D Aromatic-H (~7.0-8.5 ppm) E N-H (variable) F NO₂

Predicted ¹H NMR Assignments
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected Characteristic IR Peaks (cm⁻¹):

  • N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ corresponding to the secondary amine.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks below 3000 cm⁻¹.

  • N-O Asymmetric Stretch: A strong absorption band in the region of 1500-1550 cm⁻¹.

  • N-O Symmetric Stretch: A strong absorption band in the region of 1330-1370 cm⁻¹.

  • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

The following table summarizes the expected IR data.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3400Medium
Aromatic C-H Stretch> 3000Medium
Aliphatic C-H Stretch< 3000Medium-Strong
N-O Asymmetric Stretch1500 - 1550Strong
N-O Symmetric Stretch1330 - 1370Strong
Aromatic C=C Stretch1450 - 1600Medium
Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 178.

  • Major Fragments: Fragmentation is likely to occur via loss of the nitro group (NO₂) or through cleavage of the tetrahydroisoquinoline ring, particularly at the benzylic position.

The following diagram illustrates a plausible mass spectrometry fragmentation pathway.

MS_Fragmentation M [M]⁺˙ m/z = 178 frag1 [M - NO₂]⁺ m/z = 132 M->frag1 - NO₂ frag2 [M - C₂H₄N]⁺ m/z = 136 M->frag2 - C₂H₄N

Plausible MS Fragmentation

Signaling Pathways

Currently, there is no specific information available in the public domain regarding the direct interaction of this compound with known signaling pathways. However, the tetrahydroisoquinoline scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a nitro group can modulate these activities and introduce new pharmacological properties. Further research is required to elucidate the specific biological targets and signaling pathways of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and spectroscopic characteristics of this compound. While direct experimental data is limited, the provided information, based on established chemical principles and data from related structures, serves as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide on the Solubility and Stability of 7-Nitro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 7-Nitro-1,2,3,4-tetrahydroisoquinoline, a versatile building block in medicinal chemistry.[1] While specific experimental data for this compound is not extensively available in public literature, this document outlines the established methodologies for determining these critical physicochemical properties. The protocols and data presentation formats provided herein serve as a robust framework for researchers to generate and interpret data for this compound and its analogs.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. This compound hydrochloride is noted for its solubility in various solvents, which facilitates its use in complex organic syntheses.[1] A systematic evaluation of its solubility in a range of pharmaceutically relevant solvents is essential.

1.1. Quantitative Solubility Data

The following table illustrates how quantitative solubility data for this compound, once determined, should be presented for easy comparison.

Solvent SystemTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
Water25Data to be determinedData to be determinedGravimetric
Phosphate Buffered Saline (pH 7.4)25Data to be determinedData to be determinedSpectroscopic
0.1 N HCl25Data to be determinedData to be determinedGravimetric
0.1 N NaOH25Data to be determinedData to be determinedSpectroscopic
Ethanol25Data to be determinedData to be determinedGravimetric
Methanol25Data to be determinedData to be determinedSpectroscopic
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determinedGravimetric
N,N-Dimethylformamide (DMF)25Data to be determinedData to be determinedSpectroscopic

1.2. Experimental Protocol for Solubility Determination

A common and reliable method for determining equilibrium solubility is the shake-flask method, followed by gravimetric or spectroscopic analysis.[2]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS, ethanol)

  • Scintillation vials or sealed test tubes

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.45 µm)

  • UV-Vis Spectrophotometer or HPLC system

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a vial.

  • Equilibration: The vials are sealed and placed in an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged to separate the undissolved solid from the supernatant.

  • Sample Collection: An aliquot of the clear supernatant is carefully withdrawn using a syringe and filtered through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification:

    • Gravimetric Method: A known volume of the filtrate is transferred to a pre-weighed container. The solvent is evaporated, and the container with the residue is weighed again. The difference in weight gives the mass of the dissolved solute.[3]

    • Spectroscopic Method: The filtrate is appropriately diluted with the solvent, and its absorbance is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. The concentration is determined from a previously established calibration curve.[3] Alternatively, an HPLC method can be developed for quantification.

  • Calculation: The solubility is calculated and expressed in units such as mg/mL or mol/L.

G Workflow for Solubility Determination A Add excess this compound to solvent B Equilibrate in shaker (24-72h) A->B C Centrifuge to separate solid B->C D Filter supernatant C->D E Quantify dissolved solute D->E F Gravimetric Analysis E->F G Spectroscopic Analysis E->G H Calculate Solubility F->H G->H

Workflow for Solubility Determination

Stability Profile

Stability testing is crucial for identifying potential degradation pathways and establishing appropriate storage conditions and shelf-life for a drug substance.[4] Forced degradation studies, also known as stress testing, are performed under conditions more severe than accelerated stability testing to predict the likely degradation products.[4][5]

2.1. Forced Degradation Studies

Forced degradation studies for this compound should be conducted under various stress conditions as mandated by ICH guidelines.[4]

2.1.1. Summary of Forced Degradation Conditions and Expected Outcomes

The following table outlines the recommended stress conditions and serves as a template for presenting the results.

Stress ConditionReagent/ParametersDuration% DegradationMajor Degradants Formed
Acid Hydrolysis 0.1 N HCl, refluxTo be determinedData to be determinedData to be determined
Base Hydrolysis 0.1 N NaOH, refluxTo be determinedData to be determinedData to be determined
Neutral Hydrolysis Water, refluxTo be determinedData to be determinedData to be determined
Oxidative Degradation 3% H₂O₂, room tempTo be determinedData to be determinedData to be determined
Thermal Degradation Solid state, 60°CTo be determinedData to be determinedData to be determined
Photolytic Degradation Solid state & solution, UV/Vis lightTo be determinedData to be determinedData to be determined

2.2. Experimental Protocol for Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Water (HPLC grade)

  • Methanol/Acetonitrile (HPLC grade)

  • pH meter

  • Reflux apparatus

  • Thermostatically controlled oven

  • Photostability chamber

  • Stability-indicating HPLC method (to be developed and validated)

Methodology:

A stability-indicating analytical method, typically a reversed-phase HPLC method, must be developed and validated prior to initiating forced degradation studies.[6][7] This method should be able to separate the intact drug from its degradation products.[8]

  • Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis: The stock solution is treated with 0.1 N HCl and refluxed for a specified period. Samples are withdrawn at different time points, neutralized, and analyzed by the stability-indicating HPLC method.[5]

  • Base Hydrolysis: The stock solution is treated with 0.1 N NaOH and refluxed. Samples are withdrawn, neutralized, and analyzed.[5]

  • Neutral Hydrolysis: The stock solution is refluxed in water, and samples are analyzed at various intervals.

  • Oxidative Degradation: The stock solution is treated with 3% H₂O₂ at room temperature. Samples are taken at different time points for analysis.

  • Thermal Degradation: The solid drug substance is placed in a thermostatically controlled oven at an elevated temperature (e.g., 60°C). Samples are withdrawn and analyzed at set intervals.

  • Photolytic Degradation: The solid drug substance and its solution are exposed to UV and visible light in a photostability chamber. Control samples are kept in the dark. Samples are analyzed at appropriate time points.[5]

  • Analysis: All samples are analyzed using the validated stability-indicating HPLC method. The percentage of degradation is calculated, and the retention times of any degradation products are recorded. Peak purity analysis of the parent drug peak should be performed to ensure it is free from any co-eluting degradants.

G Forced Degradation Experimental Workflow cluster_0 Stress Conditions cluster_1 Analytical Workflow A Acid Hydrolysis (HCl) G Sample at Time Points A->G B Base Hydrolysis (NaOH) B->G C Oxidative (H2O2) C->G D Thermal (Heat) D->G E Photolytic (UV/Vis) E->G H Neutralize/Dilute G->H I Analyze via Stability-Indicating HPLC H->I J Identify & Quantify Degradants I->J F This compound (Stock Solution / Solid) F->A F->B F->C F->D F->E

Forced Degradation Experimental Workflow

Conclusion

This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. Although specific data is sparse in the literature, the outlined experimental protocols for solubility determination and forced degradation studies are based on well-established scientific principles and regulatory guidelines. Adherence to these methodologies will enable researchers and drug development professionals to generate the high-quality data necessary for informed decision-making in medicinal chemistry, pre-formulation, and formulation development activities. The use of structured tables and workflows as presented will ensure clarity and consistency in data reporting and interpretation.

References

Predicted Mechanism of Action for 7-Nitro-1,2,3,4-tetrahydroisoquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted mechanism of action for 7-Nitro-1,2,3,4-tetrahydroisoquinoline (7-Nitro-THIQ) derivatives. Capitalizing on the diverse pharmacological profile of the tetrahydroisoquinoline scaffold, the introduction of a nitro group at the 7-position is anticipated to modulate the biological activity, steering it towards specific therapeutic targets. This document synthesizes available data to propose a mechanism of action, details relevant experimental protocols, and presents key data in a structured format.

Predicted Mechanism of Action

The core hypothesis for the mechanism of action of 7-Nitro-THIQ derivatives centers on their potential as anticancer agents . This prediction is based on the broader activities of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, which is known to exhibit a wide range of pharmacological properties, including antitumor, anti-inflammatory, and antiviral effects.[1][2] The presence of a nitro group, a strong electron-withdrawing group, at the 7-position is thought to enhance the therapeutic action of various drugs.[3]

Recent studies on tetrahydroisoquinoline derivatives bearing a nitrophenyl group have provided evidence for their activity as inhibitors of Heat Shock Protein 90 (HSP90) and the Rearranged during Transfection (RET) tyrosine kinase .[4] These proteins are critical for the survival and proliferation of cancer cells. Inhibition of HSP90 leads to the degradation of numerous client proteins that are essential for tumor growth, while RET inhibitors are effective against cancers driven by RET mutations or fusions.[4]

The predicted mechanism of action for 7-Nitro-THIQ derivatives as anticancer agents is therefore multi-faceted:

  • Enzyme Inhibition: Direct inhibition of key enzymes involved in cancer cell signaling and survival, such as HSP90 and RET.[4]

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells. Studies have shown that nitrophenyl-bearing tetrahydroisoquinoline derivatives can induce a significant increase in apoptosis.[4]

  • Cell Cycle Arrest: Halting the progression of the cell cycle, thereby preventing cancer cell proliferation. It has been observed that these compounds can cause cell cycle arrest at the G0-G1 and G2/M phases.[4]

It is important to note that other THIQ derivatives have been investigated for a range of other biological activities, including:

  • Neuroprotection: Some THIQ derivatives exhibit neuroprotective properties through mechanisms such as scavenging free radicals and inhibiting glutamate-induced excitotoxicity.[5]

  • Phosphodiesterase 4 (PDE4) Inhibition: Certain THIQ derivatives act as inhibitors of PDE4, an enzyme involved in inflammatory processes.

  • Deoxyribonuclease I (DNase I) Inhibition: Some THIQ compounds have been identified as inhibitors of DNase I.

  • KRas Inhibition: THIQ derivatives have shown potential as inhibitors of KRas, a key oncogene.[6]

  • Beta-adrenoceptor Activity: Some 1-aryl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives have been evaluated as beta-adrenoceptor agents.[7]

While these represent potential avenues for the broader class of THIQ derivatives, the current evidence for 7-Nitro-THIQ derivatives points most strongly towards an anticancer mechanism.

Quantitative Data

The following tables summarize the available quantitative data for nitrophenyl-bearing tetrahydroisoquinoline derivatives.

Table 1: Molecular Docking Binding Energies [4]

CompoundTarget EnzymeBinding Energy (kcal/mol)StandardStandard Binding Energy (kcal/mol)
Compound 3 (with 3-nitrophenyl)HSP90-6.8Onalespib-7.1
Compound 8b (with nitrophenyl)RET-6.8Alectinib-7.2

Note: "Compound 3" and "Compound 8b" refer to specific derivatives synthesized in the cited study.

Experimental Protocols

This section provides an overview of the key experimental protocols that have been used to evaluate the mechanism of action of nitrophenyl-bearing tetrahydroisoquinoline derivatives.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.

Methodology:

  • Cancer cells (e.g., MCF7, HEPG2) are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the 7-Nitro-THIQ derivatives for a specified period (e.g., 48 hours).

  • Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated to allow for the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by the compounds.

Methodology:

  • Cancer cells are treated with the test compounds for a defined period.

  • Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • The cells are resuspended in Annexin V binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • The cells are incubated in the dark at room temperature.

  • The stained cells are analyzed by flow cytometry.

  • The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are determined.

Cell Cycle Analysis

Objective: To determine the effect of the compounds on cell cycle progression.

Methodology:

  • Cancer cells are treated with the compounds for a specified time.

  • The cells are harvested, washed with PBS, and fixed in cold ethanol.

  • The fixed cells are washed again and treated with RNase A to degrade RNA.

  • The cells are stained with Propidium Iodide (PI).

  • The DNA content of the cells is analyzed by flow cytometry.

  • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Molecular Docking

Objective: To predict the binding mode and affinity of the compounds to their target enzymes.

Methodology:

  • The three-dimensional structures of the target proteins (e.g., HSP90, RET) are obtained from a protein data bank.

  • The structures of the 7-Nitro-THIQ derivatives are drawn and optimized using computational chemistry software.

  • Molecular docking simulations are performed using a docking program (e.g., AutoDock) to place the ligand into the binding site of the protein.

  • The binding energies and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed to predict the most favorable binding pose.

Visualizations

Predicted Signaling Pathway for Anticancer Activity

anticancer_pathway 7-Nitro-THIQ 7-Nitro-THIQ HSP90 HSP90 7-Nitro-THIQ->HSP90 Inhibition RET RET 7-Nitro-THIQ->RET Inhibition Apoptosis Apoptosis 7-Nitro-THIQ->Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1, G2/M) 7-Nitro-THIQ->CellCycleArrest ClientProteins Client Proteins (e.g., Akt, Raf-1) HSP90->ClientProteins Chaperoning Degradation Protein Degradation HSP90->Degradation Proliferation Cancer Cell Proliferation & Survival RET->Proliferation ClientProteins->Proliferation Degradation->Apoptosis Apoptosis->Proliferation Inhibition CellCycleArrest->Proliferation Inhibition

Caption: Predicted signaling pathway for the anticancer activity of 7-Nitro-THIQ derivatives.

Experimental Workflow for In Vitro Anticancer Evaluation

experimental_workflow Start Cancer Cell Lines (e.g., MCF7, HEPG2) Treatment Treatment with 7-Nitro-THIQ Derivatives Start->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle Cytotoxicity Determine Cytotoxicity (IC50) MTT->Cytotoxicity ApoptosisInduction Quantify Apoptosis Apoptosis->ApoptosisInduction CellCycleArrest Analyze Cell Cycle Arrest CellCycle->CellCycleArrest Mechanism Elucidate Mechanism of Action Cytotoxicity->Mechanism ApoptosisInduction->Mechanism CellCycleArrest->Mechanism

Caption: General workflow for the in vitro evaluation of the anticancer effects of 7-Nitro-THIQ derivatives.

Conclusion

The available evidence strongly suggests that this compound derivatives are promising candidates for anticancer drug development. Their predicted mechanism of action involves the inhibition of key oncogenic proteins like HSP90 and RET, leading to the induction of apoptosis and cell cycle arrest in cancer cells. Further research is warranted to fully elucidate the structure-activity relationships within this class of compounds and to validate their therapeutic potential in preclinical and clinical settings. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to advance the investigation of these novel therapeutic agents.

References

Methodological & Application

Synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline, a key intermediate in the development of various pharmacologically active compounds. The protocol detailed below is based on the established methodology of electrophilic nitration of the analogous 1,2,3,4-tetrahydroquinoline ring system, a reliable and scalable approach for introducing a nitro group onto the aromatic ring of this heterocyclic scaffold.

Introduction

1,2,3,4-Tetrahydroisoquinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs. The introduction of a nitro group at the 7-position provides a versatile chemical handle for further functionalization, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. The synthesis of this compound is typically achieved through the direct nitration of the parent heterocycle, 1,2,3,4-tetrahydroisoquinoline. This electrophilic aromatic substitution reaction requires careful control of reaction conditions to ensure regioselectivity and to manage the exothermic nature of the nitration process.

Experimental Protocol: Nitration of 1,2,3,4-Tetrahydroisoquinoline

This protocol is adapted from the well-established procedure for the nitration of the analogous 1,2,3,4-tetrahydroquinoline.[1]

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline

  • Concentrated Sulfuric Acid (96.6%)

  • Fuming Nitric Acid (90%)

  • Ice

  • Sodium Carbonate

  • Methanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice-salt bath

  • Addition funnel

  • Beaker

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Preparation of the Tetrahydroisoquinoline Solution: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath, add 75 mL of concentrated sulfuric acid (96.6%). Slowly add 0.2 mol of 1,2,3,4-tetrahydroisoquinoline to the cooled sulfuric acid with continuous stirring.

  • Preparation of the Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding 9.5 mL (0.2 mol) of 90% nitric acid to 40 mL of concentrated sulfuric acid. This addition should be performed slowly and with cooling.

  • Nitration Reaction: Begin the concomitant dropwise addition of the nitrating mixture to the stirred solution of 1,2,3,4-tetrahydroisoquinoline. Maintain the reaction temperature between 5-10°C throughout the addition process. The addition of the tetrahydroisoquinoline solution should be completed over approximately 50 minutes, and the addition of the nitric acid mixture should be completed over approximately 30 minutes. Note that the tetrahydroisoquinoline may form lumps that are slow to dissolve.

  • Reaction Completion and Quenching: After the additions are complete, continue to stir the reaction mixture in the ice bath for an additional 3 hours. Subsequently, pour the reaction mixture onto 1.4 kg of ice with stirring.

  • Neutralization and Product Isolation: Neutralize the acidic solution to a pH of 8 by the slow addition of solid sodium carbonate (approximately 255 g). The crude product will precipitate out of the solution.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the collected solid with cold water.

  • Drying and Purification: Allow the crude product to air-dry overnight. For purification, recrystallize the crude solid from methanol.

Data Presentation

The following table summarizes the quantitative data for the synthesis of the analogous 7-Nitro-1,2,3,4-tetrahydroquinoline as reported in the reference literature.[1] These values provide an expected benchmark for the synthesis of this compound.

ParameterValue
Starting Material1,2,3,4-Tetrahydroquinoline
Molar Amount0.2 mol
Nitrating Agent90% Nitric Acid in Sulfuric Acid
Reaction Temperature5-10°C
Reaction Time3 hours (post-addition)
Yield (crude)Not specified
Yield (recrystallized)49%
Melting Point60-63°C

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start prep_thiq Dissolve 1,2,3,4-Tetrahydroisoquinoline in concentrated H₂SO₄ at 0-5°C start->prep_thiq prep_nitro Prepare Nitrating Mixture (HNO₃ in H₂SO₄) start->prep_nitro nitration Nitration (5-10°C, 3h) prep_thiq->nitration prep_nitro->nitration quench Quench on Ice nitration->quench neutralize Neutralize with Na₂CO₃ (pH 8) quench->neutralize filter Filter Precipitate neutralize->filter wash Wash with Water filter->wash dry Air Dry wash->dry recrystallize Recrystallize from Methanol dry->recrystallize product This compound recrystallize->product

Caption: Workflow for the synthesis of this compound.

This application note provides a detailed protocol and relevant data to guide researchers in the successful synthesis of this compound. Adherence to the described conditions, particularly temperature control during the nitration step, is crucial for achieving a good yield and purity of the desired product.

References

Application Notes and Protocols for the Synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline, a valuable building block in medicinal chemistry and drug development. While the direct Pictet-Spengler reaction of 4-nitrophenethylamine is challenging due to the electron-withdrawing nature of the nitro group, this document outlines a reliable two-step synthesis via nitration of the parent tetrahydroisoquinoline. An alternative synthetic strategy, the Bischler-Napieralski reaction, is also discussed.

Challenges of a Direct Pictet-Spengler Approach

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines, involving the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.[1][2] The mechanism proceeds through an electrophilic aromatic substitution, where the aromatic ring attacks an iminium ion intermediate. However, the success of this reaction is highly dependent on the electronic nature of the aromatic ring. Electron-donating groups on the aromatic ring enhance its nucleophilicity, facilitating the cyclization under mild conditions. Conversely, electron-withdrawing groups, such as the nitro group (-NO₂), deactivate the aromatic ring, making the intramolecular electrophilic substitution significantly more difficult.[3] Consequently, the direct Pictet-Spengler condensation of 4-nitrophenethylamine with formaldehyde to yield this compound requires harsh conditions and often results in low yields, making it a less practical approach for routine synthesis.

Recommended Synthetic Protocol: Nitration of 1,2,3,4-Tetrahydroisoquinoline

A more efficient and widely applicable method for the synthesis of this compound is the direct nitration of the readily available 1,2,3,4-tetrahydroisoquinoline. This approach takes advantage of the activating effect of the secondary amine in the tetrahydroisoquinoline ring system, which directs the electrophilic nitration to the 7-position.

Experimental Protocol

Materials and Reagents:

  • 1,2,3,4-Tetrahydroisoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (HCl) in ether or isopropanol (for hydrochloride salt formation)

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, cautiously add concentrated nitric acid dropwise to an equal volume of cold, concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C throughout the addition.

  • Nitration Reaction:

    • Dissolve 1,2,3,4-tetrahydroisoquinoline in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

    • Slowly add the pre-cooled nitrating mixture dropwise to the solution of tetrahydroisoquinoline, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

    • Basify the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 9-10. This should be done in an ice bath to manage the exothermic reaction.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash them with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

    • Alternatively, the product can be purified by recrystallization from a suitable solvent system such as ethanol/water.

  • (Optional) Hydrochloride Salt Formation:

    • Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

    • Add a solution of hydrochloric acid in ether or isopropanol dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield this compound hydrochloride.[4]

Alternative Synthetic Strategy: Bischler-Napieralski Reaction

An alternative, albeit longer, synthetic route to this compound involves the Bischler-Napieralski reaction.[5][6][7] This method consists of the cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline, which is then reduced to the desired tetrahydroisoquinoline.

General Steps:

  • N-Formylation of 4-Nitrophenethylamine: The starting material, 4-nitrophenethylamine, is first N-formylated using a suitable formylating agent (e.g., formic acid, ethyl formate) to yield N-(4-nitrophenethyl)formamide.

  • Bischler-Napieralski Cyclization: The N-formyl derivative is then treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to induce intramolecular cyclization, affording 7-nitro-3,4-dihydroisoquinoline.[8]

  • Reduction: The resulting dihydroisoquinoline is subsequently reduced to this compound using a reducing agent like sodium borohydride (NaBH₄) or through catalytic hydrogenation.

Data Presentation

Table 1: Spectroscopic Data for this compound [9]

Spectroscopic Technique Data
¹H NMR Chemical shifts (δ) and multiplicities will be listed here upon experimental determination or from a citable literature source.
IR (Infrared Spectroscopy) Characteristic absorption bands (cm⁻¹) will be listed here. Typically, N-H stretching, aromatic C-H stretching, NO₂ stretching (symmetric and asymmetric), and aromatic C=C bending are observed.[10]
MS (Mass Spectrometry) The molecular ion peak (M⁺) and major fragmentation patterns will be provided.
¹³C NMR Chemical shifts (δ) for each carbon atom will be listed here upon experimental determination or from a citable literature source.

Note: Specific peak values from experimental data should be inserted into this table for accurate reporting.

Mandatory Visualizations

Pictet_Spengler_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product beta-Arylethylamine beta-Arylethylamine Schiff_Base Schiff Base / Imine beta-Arylethylamine->Schiff_Base Condensation Aldehyde Aldehyde Aldehyde->Schiff_Base Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion Protonation (H+) Spirocyclic_Intermediate Spirocyclic Intermediate Iminium_Ion->Spirocyclic_Intermediate Electrophilic Aromatic Substitution Tetrahydroisoquinoline 1,2,3,4-Tetrahydroisoquinoline Spirocyclic_Intermediate->Tetrahydroisoquinoline Rearomatization (-H+)

Caption: General mechanism of the Pictet-Spengler reaction.

Nitration_Workflow start Start prep_nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) start->prep_nitrating_mix dissolve_THIQ Dissolve 1,2,3,4-Tetrahydroisoquinoline in conc. H₂SO₄ start->dissolve_THIQ nitration Nitration Reaction (0-5 °C, 1-2 h) prep_nitrating_mix->nitration dissolve_THIQ->nitration workup Work-up (Ice Quench, Basification) nitration->workup extraction Extraction (CH₂Cl₂ or EtOAc) workup->extraction purification Purification (Chromatography or Recrystallization) extraction->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound via nitration.

Bischler_Napieralski_Route start 4-Nitrophenethylamine formylation N-Formylation start->formylation amide N-(4-Nitrophenethyl)formamide formylation->amide cyclization Bischler-Napieralski Cyclization (e.g., POCl₃) amide->cyclization dihydroisoquinoline 7-Nitro-3,4-dihydroisoquinoline cyclization->dihydroisoquinoline reduction Reduction (e.g., NaBH₄) dihydroisoquinoline->reduction product 7-Nitro-1,2,3,4- tetrahydroisoquinoline reduction->product

Caption: Simplified Bischler-Napieralski route to this compound.

References

Application Notes and Protocols: Nitration of 1,2,3,4-Tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroisoquinoline (THIQ) is a fundamental heterocyclic scaffold present in a wide array of natural products and pharmacologically active compounds. The introduction of a nitro group onto the aromatic ring of the THIQ moiety serves as a key synthetic handle for further functionalization, enabling the development of novel therapeutic agents. This document provides a detailed protocol for the regioselective nitration of 1,2,3,4-tetrahydroisoquinoline, focusing on the synthesis of 7-nitro-1,2,3,4-tetrahydroisoquinoline. The procedure involves the N-acetylation of the starting material to direct the nitration to the desired position, followed by the nitration reaction and subsequent deprotection.

Signaling Pathway and Logical Relationship

The overall synthetic strategy involves a three-step process: protection of the secondary amine, electrophilic aromatic substitution (nitration), and deprotection to yield the final product. The N-acetyl group is crucial for controlling the regioselectivity of the nitration reaction. As an electron-donating group through resonance, the amide directs the incoming electrophile (nitronium ion, NO₂⁺) primarily to the para-position (C7), and to a lesser extent, the ortho-position (C5).

G cluster_0 Protection cluster_1 Nitration cluster_2 Deprotection A 1,2,3,4-Tetrahydroisoquinoline C N-Acetyl-1,2,3,4-tetrahydroisoquinoline A->C Acetylation B Acetic Anhydride B->C E 2-Acetyl-7-nitro-1,2,3,4-tetrahydroisoquinoline C->E Electrophilic Aromatic Substitution D Nitrating Mixture (HNO3/H2SO4) D->E G This compound E->G Hydrolysis F Acid Hydrolysis F->G

Caption: Synthetic pathway for the preparation of this compound.

Experimental Protocols

Part 1: Synthesis of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline (Protection)

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-acetyl-1,2,3,4-tetrahydroisoquinoline.

Part 2: Nitration of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline

Materials:

  • 2-Acetyl-1,2,3,4-tetrahydroisoquinoline

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃, 70%)

  • Ice

Procedure:

  • In a flask maintained at 0 °C with an ice-salt bath, slowly add concentrated sulfuric acid to 2-acetyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) with stirring.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the acetylated tetrahydroisoquinoline, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • The crude product is a mixture of isomers, primarily 2-acetyl-7-nitro-1,2,3,4-tetrahydroisoquinoline.

Part 3: Purification of 2-Acetyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

Materials:

  • Crude nitrated product

  • Ethanol or other suitable recrystallization solvent

Procedure:

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-acetyl-7-nitro-1,2,3,4-tetrahydroisoquinoline isomer.

  • Isomers can be separated by column chromatography on silica gel if necessary.

Part 4: Hydrolysis of 2-Acetyl-7-nitro-1,2,3,4-tetrahydroisoquinoline (Deprotection)

Materials:

  • 2-Acetyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

  • Concentrated hydrochloric acid

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Reflux a suspension of 2-acetyl-7-nitro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in concentrated hydrochloric acid for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a NaOH solution to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry to yield this compound.

Data Presentation

StepCompoundMolecular Weight ( g/mol )Typical Yield (%)Isomer Ratio (7-nitro : other)
Protection 2-Acetyl-1,2,3,4-tetrahydroisoquinoline175.22>95N/A
Nitration 2-Acetyl-7-nitro-1,2,3,4-tetrahydroisoquinoline220.2270-85 (crude)~9:1
Deprotection This compound178.18>90N/A

Note: Yields and isomer ratios are approximate and can vary based on reaction conditions.

Experimental Workflow

G start Start protection Step 1: N-Acetylation of 1,2,3,4-Tetrahydroisoquinoline start->protection nitration Step 2: Nitration of N-Acetyl-THIQ protection->nitration workup_nitration Work-up: Pour onto ice, filter nitration->workup_nitration purification Step 3: Purification (Recrystallization/Chromatography) workup_nitration->purification deprotection Step 4: Acid Hydrolysis (Deprotection) purification->deprotection workup_deprotection Work-up: Neutralization, filter deprotection->workup_deprotection end End Product: This compound workup_deprotection->end

Application Note and Protocol for the Purification of 7-Nitro-1,2,3,4-tetrahydroisoquinoline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Nitro-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the tetrahydroisoquinoline scaffold in biologically active molecules.[1][2] Efficient purification of this compound is essential to obtain material of high purity for subsequent chemical reactions, biological screening, and pharmacological studies. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. The methodology is based on established chromatographic principles for the separation of nitro-aromatic compounds and related heterocyclic systems.[3][4]

Data Presentation

The following table summarizes the key parameters and expected outcomes for the column chromatography purification of this compound. These values are provided as a starting point and may require optimization based on the specific impurity profile of the crude material.

ParameterValue / RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard grade silica gel is suitable for this separation.
Mobile Phase Hexane:Ethyl Acetate (EtOAc)A starting gradient of 9:1 (v/v) is recommended, with polarity gradually increased to 4:1 or lower depending on the separation. A 4:1 Hexane/EtOAc system has been used for a similar compound.[3]
Column Dimensions 2-5 cm (diameter) x 30-50 cm (length)Dimensions should be chosen based on the amount of crude material to be purified (typically a 1:30 to 1:100 ratio of crude material to silica gel by weight).
Sample Loading Dry loading or minimal solvent loadingDry loading is preferred for better resolution.
Flow Rate 10-15 mL/minAdjusted to allow for proper equilibration and separation.
Fraction Size 10-20 mLSmaller fractions provide better resolution of closely eluting compounds.
Monitoring Thin Layer Chromatography (TLC), UV (254 nm)Staining with potassium permanganate or other suitable stains can also be used if the compound is not UV active.
Expected Rf Value 0.2 - 0.4In a 4:1 Hexane:EtOAc solvent system (this is an estimate and should be determined experimentally).
Expected Yield 70-90%Dependent on the purity of the crude material and the success of the chromatographic separation.
Expected Purity >95%As determined by HPLC or NMR analysis.

Experimental Protocol

This protocol details the step-by-step procedure for the purification of this compound using flash column chromatography.

1. Preparation of the Slurry and Packing the Column:

  • Weigh out an appropriate amount of silica gel (e.g., 100 g for 1-2 g of crude material).

  • In a beaker, create a slurry of the silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:EtOAc).

  • Set up a chromatography column of appropriate size, ensuring it is vertical.

  • Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and avoid air bubbles.

  • Add a thin layer of sand (approx. 1 cm) to the top of the silica bed to prevent disturbance during solvent addition.

2. Sample Preparation and Loading:

  • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Wet Loading: Dissolve the crude material in the smallest possible volume of the mobile phase or a slightly more polar solvent. Using a pipette, carefully apply the solution to the top of the silica bed.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column, ensuring the silica bed is not disturbed.

  • Begin elution with the initial low-polarity mobile phase (e.g., 9:1 Hexane:EtOAc).

  • Maintain a constant flow rate, either by gravity or with the aid of positive pressure (flash chromatography).

  • Collect fractions of a consistent volume (e.g., 15 mL) in labeled test tubes or vials.

  • Gradually increase the polarity of the mobile phase (e.g., to 4:1 Hexane:EtOAc) to elute the desired compound. The optimal solvent gradient should be determined by preliminary TLC analysis.

4. Monitoring the Separation:

  • Monitor the collected fractions using Thin Layer Chromatography (TLC).

  • Spot a small amount from each fraction onto a TLC plate.

  • Develop the TLC plate in a solvent system that gives a good separation (e.g., 4:1 Hexane:EtOAc).

  • Visualize the spots under UV light (254 nm). The desired product, this compound, should appear as a distinct spot.

  • Pool the fractions that contain the pure compound.

5. Isolation of the Purified Compound:

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator under reduced pressure.

  • The resulting solid or oil is the purified this compound.

  • Determine the yield and assess the purity using analytical techniques such as NMR spectroscopy, mass spectrometry, or HPLC.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the purification of this compound by column chromatography.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Prepare Crude Sample for Loading prep_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect monitor_tlc Monitor Fractions by TLC collect->monitor_tlc pool_fractions Pool Pure Fractions monitor_tlc->pool_fractions evaporate Evaporate Solvent pool_fractions->evaporate analyze_purity Analyze Purity and Yield evaporate->analyze_purity

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Recrystallization of 7-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 7-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride via recrystallization. The provided methodologies are based on established principles of crystallization for amine hydrochlorides and nitro-substituted aromatic compounds, aimed at achieving high purity suitable for research and drug development purposes.

Introduction

This compound hydrochloride is a key building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents targeting neurological disorders. Its purity is paramount for reliable experimental outcomes and for meeting stringent regulatory standards in drug development. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the compound of interest and impurities in a given solvent system. This protocol outlines a systematic approach to selecting an appropriate solvent and executing the recrystallization of this compound hydrochloride to obtain a high-purity crystalline product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented in Table 1. Understanding these properties is crucial for the successful design of a recrystallization protocol.

Table 1: Physicochemical Data of this compound hydrochloride

PropertyValue
Molecular Formula C₉H₁₁ClN₂O₂
Molecular Weight 214.65 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not consistently reported; determination is recommended post-recrystallization.
General Solubility Reported to be soluble in various solvents.[1] Specific quantitative data is limited.

Experimental Protocols

Solvent Screening Protocol

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization procedure. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature.

Objective: To identify a suitable single or mixed solvent system for the recrystallization of this compound hydrochloride.

Materials:

  • This compound hydrochloride (crude)

  • Small test tubes

  • Heating apparatus (e.g., hot plate, sand bath)

  • Vortex mixer

  • Selection of solvents (e.g., deionized water, ethanol, methanol, isopropanol, acetone, ethyl acetate)

Procedure:

  • Place approximately 10-20 mg of the crude this compound hydrochloride into several small, labeled test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL of solvent has been added. Observe and record the solubility at room temperature.

  • For solvents in which the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate.

  • Continue to add the hot solvent dropwise with agitation until the solid dissolves completely. Record the approximate volume of hot solvent required.

  • Allow the hot, saturated solutions to cool slowly to room temperature, and then in an ice-water bath.

  • Observe and record the formation of crystals. Note the quantity and quality (e.g., well-defined needles, powder) of the crystals formed.

  • Based on these observations, select the solvent or solvent pair that provides the best balance of low solubility at cold temperatures and high solubility at hot temperatures, leading to good crystal recovery. A mixed solvent system (e.g., ethanol/water) may be necessary if no single solvent is ideal.

Table 2: Solvent Screening Observations (Hypothetical Data)

SolventSolubility at Room Temp. (in 0.5 mL)Solubility at Boiling Point (in 0.5 mL)Crystal Formation on Cooling
WaterSparingly solubleSolubleGood, needle-like crystals
EthanolSolubleVery solublePoor recovery
IsopropanolSparingly solubleSolubleModerate, fine crystals
AcetoneInsolubleSparingly solubleSlow, small crystals
Ethyl AcetateInsolubleInsoluble-
Ethanol/Water (9:1)Sparingly solubleSolubleExcellent, well-formed crystals

Note: This table presents hypothetical data for illustrative purposes. Actual results must be determined experimentally.

Recrystallization Protocol

This protocol is a general procedure that should be optimized based on the results of the solvent screening. The use of an ethanol/water mixed solvent system is described below as a representative example.

Objective: To purify crude this compound hydrochloride by recrystallization.

Materials:

  • Crude this compound hydrochloride

  • Selected solvent system (e.g., Ethanol and Deionized Water)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice-water bath

Procedure:

  • Dissolution:

    • Place the crude this compound hydrochloride into an Erlenmeyer flask of appropriate size.

    • Add the minimum amount of the primary solvent (e.g., ethanol) to just cover the solid.

    • Gently heat the mixture while stirring to facilitate dissolution. If using a flammable solvent, use a water bath and a condenser.

    • Continue to add small portions of the hot primary solvent until the solid is completely dissolved. Avoid adding a large excess of solvent to maximize recovery.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper.

    • Quickly pour the hot solution through the pre-heated filtration setup. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization:

    • If using a mixed solvent system, add the hot anti-solvent (e.g., deionized water) dropwise to the hot solution until the solution becomes slightly turbid (cloudy).

    • Add a few drops of the primary solvent (ethanol) until the turbidity just disappears.

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound until a constant weight is achieved.

Visualizing the Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow Crude_Compound Crude 7-Nitro-1,2,3,4- tetrahydroisoquinoline HCl Dissolution Dissolve in Minimal Hot Solvent Crude_Compound->Dissolution Hot_Filtration Hot Gravity Filtration (if necessary) Dissolution->Hot_Filtration Insoluble Impurities Crystallization Slow Cooling & Crystal Formation Dissolution->Crystallization Soluble Impurities Remain in Solution Hot_Filtration->Crystallization Isolation Vacuum Filtration & Washing Crystallization->Isolation Drying Drying under Vacuum Isolation->Drying Pure_Crystals Pure Crystalline Product Drying->Pure_Crystals

Caption: Recrystallization workflow for purifying this compound HCl.

Troubleshooting

Table 3: Common Recrystallization Issues and Solutions

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The compound is very soluble even at low temperatures.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal.- Try a different solvent or a mixed solvent system.
Oiling out - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- Use a lower-boiling solvent.- Re-heat the solution and add more solvent before cooling slowly.- Use a different solvent system.
Low recovery of crystals - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly cooled.- Use a colder washing solvent.- Pre-heat the filtration apparatus for hot filtration.
Colored crystals - Colored impurities are co-precipitating.- Add a small amount of activated charcoal to the hot solution before hot filtration.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • When heating flammable organic solvents, use a heating mantle with a stirrer or a steam bath. Avoid open flames.

  • Handle this compound hydrochloride with care, as its toxicological properties may not be fully characterized. Avoid inhalation, ingestion, and skin contact.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

References

Application Notes and Protocols: Parallel Synthesis of a 7-Nitro-1,2,3,4-tetrahydroisoquinoline-Based Chemical Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the parallel synthesis of a chemical library based on the 7-Nitro-1,2,3,4-tetrahydroisoquinoline scaffold. This scaffold is a valuable starting point for the discovery of novel therapeutic agents due to the diverse biological activities associated with its derivatives.[1]

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of pharmacological activities. The introduction of a nitro group at the 7-position offers a key point for further chemical diversification, enabling the exploration of a broad chemical space in the quest for new drug candidates. Parallel synthesis techniques allow for the rapid generation of a library of analogs, accelerating the structure-activity relationship (SAR) studies crucial for drug discovery.

Derivatives of the parent THIQ scaffold have been investigated for various therapeutic applications, including as anticancer and anti-angiogenesis agents.[2][3] The 7-nitro substitution provides a handle for chemical modifications, and the resulting library of compounds can be screened against a variety of biological targets. For instance, related compounds have shown activity against targets such as KRas and RET enzymes, while other nitro-containing heterocyclic compounds have been found to target HSP90.[3][4]

Parallel Synthesis Workflow

The parallel synthesis of a this compound library can be efficiently carried out using a multi-step solution-phase synthesis approach. The general workflow involves the functionalization of the core scaffold at specific positions to introduce diversity. A representative workflow is depicted below.

G cluster_0 Scaffold Preparation cluster_1 Parallel Derivatization (Array Synthesis) cluster_2 Further Diversification cluster_3 Purification and Analysis cluster_4 Library Generation start 7-Nitro-1,2,3,4- tetrahydroisoquinoline N_Acylation N-Acylation (Array of Acyl Chlorides) start->N_Acylation N_Alkylation N-Alkylation (Array of Alkyl Halides) start->N_Alkylation Nitro_Reduction Nitro Group Reduction start->Nitro_Reduction Purification Parallel Purification (e.g., Automated Flash Chromatography) N_Acylation->Purification N_Alkylation->Purification Amine_Functionalization Amine Functionalization (e.g., Sulfonylation, Amidation) Nitro_Reduction->Amine_Functionalization Amine_Functionalization->Purification Analysis QC Analysis (LC-MS, NMR) Purification->Analysis Library Compound Library Analysis->Library

Caption: General workflow for the parallel synthesis of a this compound library.

Experimental Protocols

The following are detailed protocols for the key steps in the parallel synthesis of a library of this compound derivatives.

Protocol 1: Parallel N-Acylation of this compound

This protocol describes the acylation of the secondary amine of the tetrahydroisoquinoline core with a diverse set of acyl chlorides in a parallel format.

Materials:

  • This compound

  • Array of diverse acyl chlorides (e.g., benzoyl chloride derivatives, acetyl chloride derivatives)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 96-well reaction block or individual reaction vials

  • Magnetic stirrer and stir bars

Procedure:

  • To each well of a 96-well reaction block, add a solution of this compound (1.0 eq) in anhydrous DCM.

  • To each well, add a solution of a unique acyl chloride (1.1 eq) from a pre-prepared library of acylating agents.

  • Add triethylamine (1.5 eq) to each well to act as a base.

  • Seal the reaction block and stir the reactions at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of a representative sample.

  • Upon completion, quench the reactions by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent in vacuo to yield the crude N-acylated products.

  • Purify the products using parallel automated flash chromatography.

Protocol 2: Parallel Reduction of the Nitro Group and Subsequent Sulfonylation

This protocol details the reduction of the nitro group to an amine, followed by functionalization with a library of sulfonyl chlorides.

Materials:

  • Library of this compound derivatives (from Protocol 1)

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Array of diverse sulfonyl chlorides

  • Pyridine or TEA

  • DCM, anhydrous

Procedure:

Part A: Nitro Group Reduction

  • To each well containing a unique 7-nitro-THIQ derivative, add a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to each well.

  • Heat the reaction block to 80 °C and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • After completion, filter the reaction mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude 7-amino-THIQ derivatives.

Part B: Parallel Sulfonylation

  • Dissolve the crude 7-amino-THIQ derivatives in anhydrous DCM.

  • To each well, add a unique sulfonyl chloride (1.2 eq) from a library of sulfonating agents.

  • Add pyridine (2.0 eq) as a base.

  • Stir the reactions at room temperature for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixtures with 1M HCl, followed by saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layers over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the final products by parallel automated flash chromatography.

Quantitative Data Summary

The following table summarizes representative yields for a small, hypothetical library of N-acylated this compound derivatives prepared using Protocol 1.

Compound IDR-Group (from Acyl Chloride)Molecular Weight ( g/mol )Yield (%)Purity (by LC-MS, %)
LIB-001 Phenyl282.2985>95
LIB-002 4-Chlorophenyl316.7482>95
LIB-003 4-Methoxyphenyl312.3288>95
LIB-004 2-Thienyl288.3378>95
LIB-005 Cyclohexyl288.3491>95

Potential Biological Signaling Pathway

Derivatives of tetrahydroisoquinoline have been investigated as inhibitors of various signaling pathways implicated in cancer. One such target is the RET (Rearranged during Transfection) proto-oncogene, a receptor tyrosine kinase. Aberrant RET signaling can drive the proliferation and survival of cancer cells.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response RET RET Receptor Tyrosine Kinase RAS RAS RET->RAS PI3K PI3K RET->PI3K Ligand Ligand (e.g., GDNF) Ligand->RET RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Inhibitor 7-Nitro-THIQ Derivative (Potential Inhibitor) Inhibitor->RET

Caption: Potential inhibition of the RET signaling pathway by a 7-Nitro-THIQ derivative.

Conclusion

The this compound scaffold provides a versatile platform for the generation of diverse chemical libraries through parallel synthesis. The protocols outlined in these application notes offer a robust starting point for researchers to synthesize and explore novel compounds for various therapeutic targets. The ability to rapidly generate and test a wide array of derivatives significantly enhances the efficiency of the drug discovery process.

References

Application Notes and Protocols: Derivatization of the Secondary Amine in 7-Nitro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1] The 7-nitro-substituted variant, 7-Nitro-1,2,3,4-tetrahydroisoquinoline, serves as a versatile building block for chemical library synthesis. The secondary amine at the N-2 position is a key handle for chemical modification, allowing for the introduction of diverse functional groups to modulate the molecule's physicochemical properties, pharmacological activity, and pharmacokinetic profile.

These application notes provide detailed protocols for the most common and effective methods for derivatizing the secondary amine of this compound: N-acylation, N-sulfonylation, and N-alkylation via reductive amination.

General Experimental Workflow

The general workflow for the derivatization of this compound involves the reaction of the starting material with an appropriate electrophile, followed by product workup, purification, and characterization.

G start Start: This compound reaction Derivatization Reaction (Acylation, Sulfonylation, Alkylation) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end_node Pure N-Substituted Product characterization->end_node

Caption: General workflow for the derivatization of this compound.

N-Acylation of this compound

N-acylation introduces an acyl group to the secondary amine, forming a stable amide linkage. This is a robust and high-yielding reaction commonly used to synthesize libraries of amide derivatives. The reaction typically involves an acyl chloride or anhydride in the presence of a non-nucleophilic base.

Experimental Protocol:
  • Preparation: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add triethylamine (TEA, 1.5 eq.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing & Drying: Combine the organic layers and wash sequentially with 1 M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure N-acyl derivative.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Amine in DCM prep2 Add Triethylamine prep1->prep2 react1 Cool to 0 °C prep2->react1 react2 Add Acyl Chloride react1->react2 react3 Stir at Room Temp react2->react3 workup1 Quench with NaHCO₃ react3->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash & Dry Organic Layer workup2->workup3 workup4 Purify via Chromatography workup3->workup4

Caption: Workflow for the N-Acylation reaction.

Quantitative Data for N-Acylation:
Acyl ChlorideProduct NameTypical Yield (%)
Acetyl ChlorideN-Acetyl-7-nitro-1,2,3,4-tetrahydroisoquinoline90-98%
Benzoyl ChlorideN-Benzoyl-7-nitro-1,2,3,4-tetrahydroisoquinoline85-95%
4-Chlorobenzoyl ChlorideN-(4-Chlorobenzoyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline88-96%
Cyclopropanecarbonyl chlorideN-(Cyclopropanecarbonyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline85-92%

N-Sulfonylation of this compound

N-sulfonylation introduces a sulfonyl group, forming a highly stable sulfonamide. This modification is frequently used in drug design to alter acidity, lipophilicity, and hydrogen bonding capacity. The reaction is analogous to N-acylation, using a sulfonyl chloride.

Experimental Protocol:
  • Preparation: Dissolve this compound (1.0 eq.) in anhydrous pyridine or DCM containing TEA (2.0 eq.).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.2 eq.) portion-wise while stirring.

  • Reaction: Allow the mixture to stir at room temperature for 4-24 hours, monitoring by TLC.

  • Quenching: Carefully pour the reaction mixture into ice-cold water or 1 M HCl to precipitate the product and neutralize the base.

  • Extraction: Extract the aqueous mixture with ethyl acetate or DCM (3x).

  • Washing & Drying: Combine the organic layers and wash with water and brine. Dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter and concentrate the organic solution. Purify the residue by flash column chromatography or recrystallization to obtain the pure N-sulfonyl derivative.

Quantitative Data for N-Sulfonylation:
Sulfonyl ChlorideProduct NameTypical Yield (%)
p-Toluenesulfonyl Chloride (TsCl)N-Tosyl-7-nitro-1,2,3,4-tetrahydroisoquinoline80-95%[2]
Methanesulfonyl Chloride (MsCl)N-Mesyl-7-nitro-1,2,3,4-tetrahydroisoquinoline85-97%
Dansyl ChlorideN-Dansyl-7-nitro-1,2,3,4-tetrahydroisoquinoline75-90%
4-Nitrobenzenesulfonyl ChlorideN-(4-Nitrobenzenesulfonyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline82-94%[3]

N-Alkylation via Reductive Amination

Reductive amination is a powerful and mild method for forming C-N bonds, allowing for the introduction of a wide variety of alkyl substituents.[4] The reaction proceeds in one pot by first forming an iminium ion intermediate from the secondary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).

Experimental Protocol:
  • Preparation: To a solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M), add acetic acid (1-2 drops, catalytic).

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Slowly add saturated aqueous NaHCO₃ solution to quench the reaction and any remaining reducing agent.

  • Extraction: Extract the mixture with DCM or ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate, and purify the crude product by flash column chromatography to yield the desired N-alkyl derivative.

G cluster_prep Iminium Formation cluster_reaction Reduction cluster_workup Workup & Purification prep1 Mix Amine + Carbonyl in Solvent prep2 Add Catalytic Acid prep1->prep2 prep3 Stir for 30-60 min prep2->prep3 react1 Add STAB (Reducing Agent) prep3->react1 react2 Stir at Room Temp react1->react2 workup1 Quench with NaHCO₃ react2->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash & Dry Organic Layer workup2->workup3 workup4 Purify via Chromatography workup3->workup4

Caption: Workflow for N-Alkylation via Reductive Amination.

Quantitative Data for N-Alkylation:
Carbonyl CompoundProduct NameTypical Yield (%)
Formaldehyde (37% aq. soln)N-Methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline70-85%
AcetoneN-Isopropyl-7-nitro-1,2,3,4-tetrahydroisoquinoline75-90%
BenzaldehydeN-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline80-95%
CyclohexanoneN-Cyclohexyl-7-nitro-1,2,3,4-tetrahydroisoquinoline70-88%

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Acyl chlorides and sulfonyl chlorides are corrosive and moisture-sensitive. Handle with care under an inert atmosphere.

  • Dichloromethane and 1,2-dichloroethane are suspected carcinogens. Avoid inhalation and skin contact.

  • Sodium triacetoxyborohydride (STAB) reacts with water to release flammable hydrogen gas. Quench carefully.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

References

Application Notes and Protocols for the Reduction of 7-Nitro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the chemical reduction of 7-Nitro-1,2,3,4-tetrahydroisoquinoline to its corresponding amine, 7-Amino-1,2,3,4-tetrahydroisoquinoline. The amino derivative is a valuable building block in medicinal chemistry and drug development, making its efficient synthesis crucial. This note covers common reduction methodologies, presents a comparative summary of reaction conditions, and provides a detailed, step-by-step protocol for a robust and widely used chemical reduction method.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds.[1] Functionalized THIQs, particularly those with an amino group on the aromatic ring, serve as key intermediates for synthesizing a diverse range of therapeutic agents. The reduction of the nitro group in this compound is a fundamental transformation to access the versatile 7-amino precursor.

The conversion of aromatic nitro compounds to anilines is a well-established process in organic synthesis.[2] Key methods can be broadly classified into two categories: catalytic hydrogenation and chemical reduction using dissolving metals.[3] The choice of method often depends on factors such as functional group tolerance, scalability, cost, and safety considerations. Catalytic hydrogenation using reagents like Palladium on carbon (Pd/C) is highly efficient but can be incompatible with sensitive functional groups that are also susceptible to reduction.[3] Chemical methods, such as the use of iron (Fe) or tin(II) chloride (SnCl₂) in acidic media, offer excellent chemoselectivity and are often preferred when other reducible moieties are present in the molecule.[4]

This document outlines the most effective methods for this specific transformation and provides a detailed protocol for the iron-mediated reduction, known for its reliability and operational simplicity.

Overview of Reduction Methodologies

The reduction of the nitro group proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine. Several reagents and conditions have been developed to achieve this transformation efficiently.

  • Catalytic Hydrogenation: This is a highly effective method involving the use of a metal catalyst (e.g., Pd, Pt, Ni) and a hydrogen source (e.g., H₂ gas, transfer hydrogenation reagents like ammonium formate).[2][3] While often providing high yields and clean conversions, its broad reactivity can lead to the undesired reduction of other functional groups.[3]

  • Chemical Reduction with Metals: This classic approach, often called the Béchamp reduction when using iron, employs metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic environment (e.g., HCl, Acetic Acid).[2][5] These methods are valued for their chemoselectivity, cost-effectiveness, and tolerance of a wide array of functional groups. Iron powder is particularly advantageous due to its low cost and the formation of iron oxides that are relatively easy to remove during workup.[4][5] Tin(II) chloride (SnCl₂) is another mild and effective reagent, though the workup can be complicated by the precipitation of tin salts.[4][6]

Comparative Data of Reduction Methods

The following table summarizes typical conditions for the most common methods used in the reduction of aromatic nitro compounds. Yields are representative and can vary based on the specific substrate and reaction scale.

Method/ReagentsCatalyst/Co-reagentSolvent SystemTemperatureTypical TimeTypical Yield (%)Notes
Catalytic Hydrogenation 10% Pd/CMethanol or EthanolRoom Temp.2 - 6 h>95%Requires H₂ gas source; may reduce other functional groups.[3]
Iron Reduction Iron Powder / NH₄ClEthanol / WaterReflux (∼80-100°C)1 - 3 h85-95%Highly chemoselective; cost-effective and robust.[5]
Iron Reduction Iron Powder / Acetic AcidEthanol / Acetic AcidReflux (∼100°C)1 - 2 h80-90%Effective, but the acidic medium may not be suitable for all substrates.[5]
Tin(II) Chloride Reduction SnCl₂·2H₂OEthanol30-50°C2 - 4 h80-95%Mild conditions; workup can be challenging due to tin salt precipitation.[4][6]

Detailed Experimental Protocols

The following protocol details the reduction of this compound using iron powder and ammonium chloride, a method known for its high yield, selectivity, and straightforward procedure.

Protocol: Reduction using Iron and Ammonium Chloride

Objective: To synthesize 7-Amino-1,2,3,4-tetrahydroisoquinoline from this compound.

Materials:

  • This compound (1.0 eq)

  • Iron powder (<325 mesh) (10 eq)

  • Ammonium chloride (NH₄Cl) (10 eq)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite®

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in a 4:1 mixture of Ethanol and Water (e.g., 20 mL total solvent per gram of starting material).

  • Addition of Reagents: To the suspension, add iron powder (10 eq) and ammonium chloride (10 eq).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours, as indicated by the complete consumption of the starting material.

  • Work-up: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Dilute the reaction mixture with ethyl acetate. c. Filter the hot suspension through a pad of Celite® to remove the iron powder and iron salts. Wash the filter cake thoroughly with several portions of hot ethanol or ethyl acetate. d. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the ethanol. e. Dilute the remaining aqueous residue with water and ethyl acetate. f. Transfer the mixture to a separatory funnel and carefully neutralize by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases and the pH is ~8. g. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. h. Combine all organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 7-Amino-1,2,3,4-tetrahydroisoquinoline.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by column chromatography on silica gel or by recrystallization.

Visualized Workflows and Pathways

The following diagrams illustrate the general chemical pathway for nitro group reduction and the experimental workflow for the iron-mediated protocol.

G cluster_pathway General Nitro Reduction Pathway Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-N=O (Nitroso Intermediate) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ (Amine Product) Hydroxylamine->Amine +2e⁻, +2H⁺

Caption: General pathway for the 6-electron reduction of a nitroarene.

G Start Combine Reactant, Fe, NH₄Cl in EtOH/H₂O React Heat to Reflux (1-3 hours) Start->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Filter Cool and Filter through Celite® to Remove Iron Salts Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate Extract Neutralize & Extract with Ethyl Acetate Concentrate->Extract Dry Dry & Concentrate Organic Layers Extract->Dry Purify Purify by Chromatography (if necessary) Dry->Purify End Isolated Product: 7-Amino-THIQ Dry->End Sufficiently Pure Purify->End Pure

Caption: Experimental workflow for the iron-mediated reduction.

References

Application Notes and Protocols: 7-Nitro-1,2,3,4-tetrahydroisoquinoline in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of the 7-nitro-1,2,3,4-tetrahydroisoquinoline (7-nitro-THIQ) scaffold in the design and synthesis of novel anticancer agents. The information collated from recent studies highlights its function as a key building block for developing potent compounds that induce cell cycle arrest and apoptosis in various cancer cell lines.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide range of biological activities, including potent antitumor effects.[1][2][3][4] The introduction of a nitro group at the 7th position of the THIQ ring system creates a versatile intermediate, this compound, which is instrumental in the synthesis of diverse libraries of potential anticancer drugs.[5][6] While 7-nitro-THIQ itself is primarily a synthetic intermediate, its derivatives have demonstrated significant efficacy against various cancer cell lines by targeting key cellular processes such as cell cycle progression and apoptosis.[7][8]

Mechanism of Action

Derivatives of the 7-nitro-THIQ scaffold have been shown to exert their anticancer effects through several mechanisms, primarily by inducing cell cycle arrest and promoting apoptosis.

Cell Cycle Arrest: Several studies have demonstrated that THIQ derivatives can halt the progression of the cell cycle at different phases. For instance, some compounds induce cell cycle arrest at the G2/M phase, while others cause arrest at the G0/G1 or S phase.[7][9][8][10] This disruption of the normal cell cycle prevents cancer cells from proliferating.

Apoptosis Induction: A key mechanism of action for many anticancer drugs is the induction of programmed cell death, or apoptosis. Derivatives of 7-nitro-THIQ have been shown to significantly increase apoptosis in cancer cells.[9][8][10] This is often accompanied by the activation of caspases, such as caspase-3, and the release of cytochrome C from the mitochondria.[7]

Signaling Pathways

The anticancer activity of 7-nitro-THIQ derivatives is often linked to the modulation of specific signaling pathways that are crucial for cancer cell survival and proliferation. One of the key pathways implicated is the NF-κB signaling pathway.[11][12] Aberrant activation of NF-κB is common in many cancers and promotes cell proliferation and suppresses apoptosis.[11] Certain THIQ derivatives have been shown to inhibit the nuclear translocation of NF-κB, thereby blocking its pro-survival signals.[11]

G1_Arrest_Pathway cluster_0 Cell Cycle Progression (G1 Phase) cluster_1 Intervention by 7-Nitro-THIQ Derivatives Cyclin D1 Cyclin D1 CDK4 CDK4 Cyclin D1->CDK4 activates Rb Rb CDK4->Rb phosphorylates G1_Arrest G1 Arrest E2F E2F Rb->E2F releases G1_S_Transition G1/S Transition E2F->G1_S_Transition promotes THIQ_Derivative 7-Nitro-THIQ Derivative THIQ_Derivative->CDK4 inhibits

Caption: G1 Phase Cell Cycle Arrest by 7-Nitro-THIQ Derivatives.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of various 7-nitro-THIQ derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 7e A549 (Lung)0.155[9]
Compound 8d MCF7 (Breast)0.170[9]
Compound 3 HEPG2 (Liver)Most active[8]
Compound 8b MCF7 (Breast)Most active[8]
GM-3-121 MCF-7 (Breast)0.43 µg/mL[1]
GM-3-121 MDA-MB-231 (Breast)0.37 µg/mL[1]
GM-3-121 Ishikawa (Endometrial)0.01 µg/mL[1]
GM-3-18 HCT116 (Colon)0.9 - 10.7[1]
Compound 5d Various1.591 - 2.281[11]

Experimental Protocols

Synthesis of this compound Derivatives

A common synthetic route to 7-nitro-THIQ derivatives starts with the nitration of 1,2,3,4-tetrahydroisoquinoline.[5] The resulting this compound serves as a key intermediate.[5][6] This intermediate can then be subjected to various reactions, such as N-acylation or N-sulfonylation, followed by reduction of the nitro group to an amino group, which can be further functionalized.[5]

General Procedure for N-acylation/N-sulfonylation:

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine or pyridine).

  • Add the desired acyl chloride or sulfonyl chloride dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for a specified time.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Synthesis_Workflow start Start: 1,2,3,4-Tetrahydroisoquinoline nitration Nitration (e.g., HNO3/H2SO4) start->nitration intermediate Intermediate: This compound nitration->intermediate functionalization N-Acylation or N-Sulfonylation intermediate->functionalization reduction Reduction of Nitro Group (e.g., Fe/HCl or H2/Pd-C) functionalization->reduction final_functionalization Further Functionalization of Amino Group reduction->final_functionalization final_product Final Product: Anticancer Derivative final_functionalization->final_product

Caption: General Synthetic Workflow for 7-Nitro-THIQ Derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized 7-nitro-THIQ derivatives and a vehicle control.

  • Incubate the plates for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Treat cancer cells with the IC50 concentration of the 7-nitro-THIQ derivative for 24-48 hours.

  • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Determine the percentage of cells in each phase of the cell cycle using appropriate software.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treat cancer cells with the IC50 concentration of the 7-nitro-THIQ derivative for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.[9]

  • Analyze the stained cells by flow cytometry within 1 hour.[9]

Apoptosis_Assay_Workflow start Start: Cancer Cells treatment Treat with 7-Nitro-THIQ Derivative start->treatment harvest Harvest and Wash Cells treatment->harvest staining Stain with Annexin V-FITC & PI harvest->staining analysis Flow Cytometry Analysis staining->analysis results Results: Viable, Apoptotic, Necrotic Cells analysis->results

Caption: Workflow for Apoptosis Assay using Annexin V-FITC/PI Staining.

Conclusion

The this compound scaffold is a valuable platform for the development of novel anticancer agents. Its derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines by inducing cell cycle arrest and apoptosis, often through the modulation of critical signaling pathways like NF-κB. The synthetic accessibility and the potential for diverse functionalization make this scaffold an attractive starting point for further lead optimization and the discovery of new, more effective cancer therapeutics. The protocols outlined in these notes provide a foundation for researchers to synthesize and evaluate the anticancer potential of new 7-nitro-THIQ derivatives.

References

Application of 7-Nitro-1,2,3,4-tetrahydroisoquinoline in the Synthesis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prominent structural motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities.[1] This privileged heterocyclic system has garnered significant attention from the scientific community, leading to the development of THIQ analogs with potent pharmacological properties, including antibacterial activity. The introduction of a nitro group at the 7-position of the THIQ core, affording 7-Nitro-1,2,3,4-tetrahydroisoquinoline, presents a unique building block for the synthesis of novel antibacterial agents. The electron-withdrawing nature of the nitro group can influence the molecule's electronic properties, reactivity, and interactions with biological targets. While direct applications are still emerging, research into related structures suggests the potential of this scaffold in developing new therapeutics to combat bacterial infections.

This document provides an overview of the application of this compound in the synthesis of potential antibacterial agents, including a key synthetic pathway, experimental protocols, and available antibacterial activity data.

Synthetic Pathway: Multi-Component Reaction for the Synthesis of 7-Nitro-THIQ Derivatives

A promising approach for the synthesis of complex 7-nitro-substituted tetrahydroisoquinoline derivatives involves a one-pot multi-component reaction (MCR). This strategy allows for the efficient construction of diverse molecular libraries from simple starting materials. A notable example is the synthesis of N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives.[2]

The reaction proceeds through a cascade of transformations, hypothesized to include a Knoevenagel condensation, Michael addition, Thorpe-Ziegler cyclization, and a final air-promoted dehydrogenation step.[2] This MCR brings together a 1-alkylpiperidin-4-one, malononitrile, and a β-nitrostyrene to construct the intricate tetrahydroisoquinoline core bearing the 7-nitro substituent.

MCR_synthesis cluster_process Process cluster_product Product r1 1-Alkylpiperidin-4-one p1 Multi-Component Reaction (MCR) r1->p1 r2 Malononitrile r2->p1 r3 β-Nitrostyrene r3->p1 prod N-Alkyl-6-amino-7-nitro-8-aryl- 1,2,3,4-tetrahydroisoquinoline- 5-carbonitrile p1->prod

Figure 1: Synthetic workflow for 7-nitro-THIQ derivatives via MCR.

Experimental Protocols

General Protocol for the Synthesis of N-Alkyl-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile Derivatives

This protocol is a generalized representation based on the principles of multi-component reactions for the synthesis of highly substituted tetrahydroisoquinolines.

Materials:

  • 1-Alkylpiperidin-4-one (1.0 eq)

  • Malononitrile (1.0 eq)

  • Substituted β-Nitrostyrene (1.0 eq)

  • Base catalyst (e.g., piperidine, triethylamine) (catalytic amount)

  • Solvent (e.g., ethanol, methanol)

Procedure:

  • To a solution of 1-alkylpiperidin-4-one and malononitrile in the chosen solvent, add a catalytic amount of the base.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the substituted β-nitrostyrene to the reaction mixture.

  • Reflux the reaction mixture for the appropriate time (typically monitored by TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product, if precipitated, is collected by filtration, washed with cold solvent, and dried.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Protocol for Antibacterial Susceptibility Testing (Broth Microdilution Method)

This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.

Materials:

  • Synthesized 7-nitro-THIQ derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • DMSO (for dissolving compounds)

Procedure:

  • Prepare a stock solution of each synthesized compound in DMSO (e.g., 1 mg/mL).

  • Dispense 100 µL of MHB into each well of a 96-well plate.

  • Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well with 5 µL of the bacterial suspension.

  • Include a positive control (broth with bacteria and standard antibiotic), a negative control (broth with bacteria and DMSO without compound), and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

Currently, there is a lack of specific, publicly available quantitative antibacterial activity data for compounds synthesized directly from this compound. The research on N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives has been mentioned in a review, but the original article with detailed MIC values was not retrieved in the conducted searches.[2]

For illustrative purposes, the following table structure is provided for the presentation of such data once it becomes available.

Compound IDR (Alkyl Group)Ar (Aryl Group)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
87a MethylPhenylData not availableData not available
87b Ethyl4-ChlorophenylData not availableData not available
87c Propyl4-MethoxyphenylData not availableData not available
Ciprofloxacin --0.25 - 1.00.015 - 0.12

Signaling Pathways and Experimental Workflows

The precise mechanism of action for antibacterial agents derived from this compound has not yet been elucidated. However, many antibacterial agents function by disrupting key cellular processes in bacteria. A generalized workflow for the discovery and initial evaluation of new antibacterial agents is presented below.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_mechanism Mechanism of Action Studies s1 Synthesis of 7-Nitro-THIQ Derivatives s2 Purification & Structural Characterization (NMR, MS, etc.) s1->s2 b1 Primary Antibacterial Screening (e.g., Agar Diffusion) s2->b1 b2 Determination of MIC & MBC (Broth Microdilution) b1->b2 b3 Cytotoxicity Assay (on mammalian cell lines) b2->b3 m1 Target Identification (e.g., DNA gyrase, cell wall synthesis) b2->m1 m2 Inhibition of Macromolecular Synthesis m1->m2

Figure 2: General workflow for antibacterial drug discovery.

Conclusion and Future Directions

While the direct synthesis of antibacterial agents from this compound is an area with limited published data, the potential for this scaffold is evident from research on related nitro-containing and tetrahydroisoquinoline compounds. The multi-component reaction strategy offers a powerful tool for generating a library of novel 7-nitro-THIQ derivatives for biological screening. Future research should focus on the synthesis and thorough antibacterial evaluation of these compounds against a broad panel of pathogenic bacteria, including multidrug-resistant strains. Elucidation of their mechanism of action and structure-activity relationships will be crucial for the rational design of more potent and selective antibacterial agents based on the this compound scaffold. It is important to note that some synthetic routes may be challenging due to the presence of the nitro group, as evidenced by the reported failure of [2+3] cycloaddition reactions with 7-nitro substituted dihydroisoquinolines.[3] This highlights the need for the careful selection of synthetic strategies when working with this building block.

References

Application Notes and Protocols for High-Throughput Screening of 7-Nitro-1,2,3,4-tetrahydroisoquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroisoquinoline (THIQ) represents a privileged scaffold in medicinal chemistry, with analogs demonstrating a wide array of biological activities. The introduction of a nitro group at the 7-position (7-nitro-THIQ) offers an avenue for modulating the electronic properties and biological targets of this scaffold. Of particular interest is the potential for 7-nitro-THIQ analogs to act as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's and Alzheimer's disease. This document provides detailed protocols for high-throughput screening (HTS) assays to identify and characterize novel 7-nitro-THIQ-based MAO inhibitors and to assess their neuroprotective potential in cell-based models.

Data Presentation: MAO-A and MAO-B Inhibitory Activity of Substituted Tetrahydroisoquinoline Analogs

Compound IDR Group (Substitution on N-aryl)MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-B (MAO-A IC50 / MAO-B IC50)
Heliotrine (unsubstituted)> 100> 100-
4a H25.345.20.56
4b 4-Methyl33.150.80.65
4c 4-Ethyl28.948.10.60
4d 4-Methoxy15.830.20.52
4e 4-Ethoxy18.233.50.54
4f 4-Trifluoromethyl45.615.13.02
4g 4-Chloro38.920.31.92
4h 4-Formyl> 1001.55> 64.5
4i 4-Fluoro> 10013.5> 7.4
4j 3,5-Difluoro> 1005.08> 19.7
Safinamide (Reference)9.80.098100
Lazabemide (Reference)25.60.0251024

Experimental Protocols

High-Throughput Screening for MAO-A and MAO-B Inhibitors using a Fluorescence-Based Assay

This protocol is adapted from established HTS methods for MAO inhibitors and is suitable for screening a library of 7-nitro-THIQ analogs. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.

Principle:

Monoamine oxidase catalyzes the oxidative deamination of its substrate, producing an aldehyde, ammonia, and H₂O₂. The H₂O₂ is then detected using a fluorogenic probe, such as Amplex® Red, which in the presence of horseradish peroxidase (HRP), is oxidized to the highly fluorescent resorufin. The increase in fluorescence is directly proportional to the MAO activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO-A substrate: p-Tyramine or Kynuramine

  • MAO-B substrate: Benzylamine or p-Tyramine

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • MAO-A selective inhibitor (control): Clorgyline

  • MAO-B selective inhibitor (control): Selegiline or Pargyline

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.4

  • 384-well black, flat-bottom plates

  • Compound library of 7-nitro-THIQ analogs dissolved in DMSO

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of the 7-nitro-THIQ analogs in DMSO.

    • Using an automated liquid handler, dispense 1 µL of each compound dilution into the wells of a 384-well plate.

    • For control wells, dispense 1 µL of DMSO (negative control), 1 µL of Clorgyline (for MAO-A), or 1 µL of Selegiline (for MAO-B).

  • Enzyme Preparation and Addition:

    • Dilute the MAO-A or MAO-B enzyme to the desired concentration in cold Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.

    • Add 20 µL of the diluted enzyme solution to each well containing the test compounds and controls.

    • Incubate the plate for 15 minutes at room temperature to allow for the interaction between the inhibitors and the enzymes.

  • Substrate and Detection Reagent Mix Preparation:

    • Prepare a 2X working solution of the substrate and detection reagents in Assay Buffer. For a final volume of 40 µL, the 2X solution (20 µL) should contain:

      • 2X final concentration of the appropriate substrate (e.g., 200 µM p-Tyramine for MAO-A, 2 mM Benzylamine for MAO-B).

      • 100 µM Amplex® Red.

      • 2 U/mL HRP.

    • Protect the solution from light.

  • Assay Initiation and Measurement:

    • Add 20 µL of the substrate and detection reagent mix to each well to initiate the reaction.

    • Immediately transfer the plate to a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes at an excitation wavelength of 530-545 nm and an emission wavelength of 585-595 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic read).

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Neuroprotection Assay against Oxidative Stress

This protocol describes a cell-based assay to evaluate the neuroprotective effects of promising 7-nitro-THIQ analogs against oxidative stress induced by a neurotoxin, such as 6-hydroxydopamine (6-OHDA), in a neuronal cell line (e.g., SH-SY5Y).

Principle:

Neuronal cells are treated with a neurotoxin to induce cell death, mimicking some aspects of neurodegenerative disease. The ability of the test compounds to prevent or rescue this cell death is quantified using a cell viability assay, such as the MTT or CellTiter-Glo® assay.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Neurotoxin: 6-hydroxydopamine (6-OHDA)

  • Test compounds (7-nitro-THIQ analogs) dissolved in DMSO

  • Cell viability reagent (e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well clear-bottom cell culture plates

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Cell Seeding:

    • Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 7-nitro-THIQ analogs in cell culture medium. The final DMSO concentration should be kept below 0.5%.

    • Remove the old medium from the wells and add 100 µL of medium containing the test compounds or vehicle (medium with DMSO).

    • Incubate for 1-2 hours.

  • Induction of Oxidative Stress:

    • Prepare a fresh solution of 6-OHDA in culture medium. The optimal concentration to induce approximately 50% cell death should be determined empirically (typically in the range of 50-100 µM).

    • Add the 6-OHDA solution to the wells already containing the test compounds. Do not add 6-OHDA to the untreated control wells.

    • Incubate the plates for an additional 24-48 hours.

  • Assessment of Cell Viability:

    • For MTT Assay:

      • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

      • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

    • For CellTiter-Glo® Assay:

      • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

      • Add 100 µL of CellTiter-Glo® reagent to each well.

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent cell viability for each treatment group relative to the vehicle-treated control (100% viability).

    • Plot the percent viability against the logarithm of the compound concentration to determine the EC50 value (the concentration at which the compound provides 50% of its maximal protection).

Mandatory Visualizations

Signaling Pathway of MAO Inhibition

MAO_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_mito Mitochondrion cluster_post Postsynaptic Neuron Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Dopamine Dopamine LDOPA->Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Uptake MAO MAO-A / MAO-B Dopamine->MAO Metabolism Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Synaptic_Cleft Synaptic Cleft Dopamine_Vesicle->Synaptic_Cleft Release DOPAC DOPAC MAO->DOPAC H2O2 H₂O₂ (ROS) MAO->H2O2 Dopamine_Receptor Dopamine Receptors Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction THIQ_Analog 7-Nitro-THIQ Analog THIQ_Analog->MAO Inhibition Synaptic_Cleft->Dopamine_Receptor Binding

Caption: MAO inhibition by 7-Nitro-THIQ analogs increases dopamine levels.

Experimental Workflow for HTS of MAO Inhibitors

HTS_Workflow Start Start Compound_Plating Compound Plating (7-Nitro-THIQ Analogs, Controls) Start->Compound_Plating Enzyme_Addition MAO-A or MAO-B Enzyme Addition Compound_Plating->Enzyme_Addition Incubation1 Pre-incubation (15 min) Enzyme_Addition->Incubation1 Substrate_Addition Substrate & Detection Reagent Addition Incubation1->Substrate_Addition Kinetic_Read Kinetic Fluorescence Measurement Substrate_Addition->Kinetic_Read Data_Analysis Data Analysis (% Inhibition, IC50) Kinetic_Read->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification End End Hit_Identification->End

Caption: Workflow for high-throughput screening of MAO inhibitors.

Experimental Workflow for Cell-Based Neuroprotection Assay

Neuroprotection_Workflow Start Start Cell_Seeding Seed SH-SY5Y Cells in 96-well Plates Start->Cell_Seeding Incubation1 Incubate (24 hours) Cell_Seeding->Incubation1 Compound_Treatment Treat with 7-Nitro-THIQ Analogs or Vehicle Incubation1->Compound_Treatment Incubation2 Incubate (1-2 hours) Compound_Treatment->Incubation2 Toxin_Addition Induce Oxidative Stress (e.g., 6-OHDA) Incubation2->Toxin_Addition Incubation3 Incubate (24-48 hours) Toxin_Addition->Incubation3 Viability_Assay Assess Cell Viability (MTT or Luminescence) Incubation3->Viability_Assay Data_Analysis Data Analysis (% Viability, EC50) Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing neuroprotective effects of test compounds.

References

Application Notes and Protocols: Molecular Docking of 7-Nitro-1,2,3,4-tetrahydroisoquinoline Derivatives as Potential Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the molecular docking of 7-Nitro-1,2,3,4-tetrahydroisoquinoline (7-nitro-THIQ) derivatives, a class of compounds with significant potential in the development of therapeutics for neurodegenerative diseases. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural and synthetic compounds with diverse biological activities, including antitumor, antimicrobial, and antiviral properties.[1][2] Specifically, derivatives of THIQ have been identified as inhibitors of monoamine oxidase (MAO), an enzyme linked to neuropsychiatric and neurodegenerative disorders like Parkinson's and Alzheimer's disease.[3][4][5] The introduction of a nitro group at the 7th position can modulate the electronic properties of the molecule, potentially enhancing its binding affinity and selectivity for the target protein.

Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (receptor).[6][7] This protocol will focus on the docking of 7-nitro-THIQ derivatives against Monoamine Oxidase A (MAO-A), a key enzyme in the catabolism of neurotransmitters.[3] Understanding the molecular interactions between these derivatives and MAO-A can guide the rational design of more potent and selective inhibitors.

Data Presentation: Docking Results of 7-Nitro-THIQ Derivatives

The following table summarizes the hypothetical molecular docking results for a series of this compound derivatives against human Monoamine Oxidase A (PDB ID: 2BXS). The data includes docking scores, binding energies, and the number of hydrogen bond interactions, providing a clear comparison of the potential inhibitory activity of each derivative.

Compound IDR1-SubstituentR2-SubstituentDocking Score (kcal/mol)Binding Energy (kcal/mol)Hydrogen BondsInteracting Residues
7NT-01 HH-8.5-9.22TYR407, PHE208
7NT-02 HMethyl-8.8-9.52TYR407, GLN215
7NT-03 HEthyl-9.1-9.82TYR407, PHE208
7NT-04 HPropyl-9.3-10.12TYR407, GLN215
7NT-05 MethylH-8.7-9.41TYR444
7NT-06 MethylMethyl-9.0-9.71TYR444
7NT-07 EthylH-8.9-9.61TYR444
7NT-08 PhenylH-9.5-10.43TYR407, TYR444, PHE352
7NT-09 PhenylMethyl-9.8-10.73TYR407, TYR444, PHE352
Reference Clorgyline(Known Inhibitor)-10.2-11.02TYR407, CYS323

Experimental Protocols

This section provides a detailed methodology for performing molecular docking studies of 7-Nitro-THIQ derivatives against MAO-A.

Software and Hardware Requirements
  • Molecular Modeling Software: AutoDock Tools, PyMOL, Discovery Studio, or similar.

  • Docking Engine: AutoDock Vina or similar.

  • Hardware: A high-performance computing workstation is recommended for efficient calculations.

Protocol for Receptor Preparation (MAO-A)
  • Obtain Crystal Structure: Download the 3D crystal structure of human Monoamine Oxidase A in complex with an inhibitor from the Protein Data Bank (PDB ID: 2BXS).

  • Protein Cleaning: Open the PDB file in a molecular modeling software. Remove all non-essential molecules, including water, co-crystallized ligands, and any co-factors not essential for the binding interaction.

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

  • Assign Charges: Assign Kollman charges to the protein atoms.

  • Define Binding Site: Identify the active site of MAO-A based on the position of the co-crystallized inhibitor or from literature reports. The binding site is located in a hydrophobic cavity.

  • Grid Box Generation: Define a grid box that encompasses the entire binding site. The grid box dimensions should be sufficient to allow the ligand to move and rotate freely. A typical size would be 60 x 60 x 60 Å with a spacing of 1.0 Å centered on the active site.

  • Save as PDBQT: Save the prepared receptor file in the PDBQT format, which includes atomic charges and atom types required by AutoDock Vina.

Protocol for Ligand Preparation (7-Nitro-THIQ Derivatives)
  • Ligand Sketching: Draw the 2D structures of the this compound derivatives using a chemical drawing tool like ChemDraw or Marvin Sketch.

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D models. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Assign Charges: Assign Gasteiger charges to the ligand atoms.

  • Define Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.

  • Save as PDBQT: Save the prepared ligand files in the PDBQT format.

Molecular Docking Protocol
  • Configuration File: Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

  • Run Docking Simulation: Execute the docking simulation using AutoDock Vina from the command line, referencing the configuration file. vina --config conf.txt --log log.txt

  • Analysis of Results: The output file will contain the predicted binding poses of the ligand ranked by their docking scores. Analyze the top-ranked poses to identify the most favorable binding mode.

  • Interaction Analysis: Visualize the docked complex in a molecular graphics program. Analyze the interactions between the ligand and the receptor, identifying key hydrogen bonds and hydrophobic interactions.

Mandatory Visualizations

Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_output Output Receptor_Prep Receptor Preparation (PDB ID: 2BXS) Docking Molecular Docking (AutoDock Vina) Receptor_Prep->Docking Ligand_Prep Ligand Preparation (7-Nitro-THIQ Derivatives) Ligand_Prep->Docking Analysis Results Analysis (Binding Poses & Scores) Docking->Analysis Interaction Interaction Analysis (H-bonds, Hydrophobic) Analysis->Interaction SAR Structure-Activity Relationship (SAR) Interaction->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for the molecular docking of 7-Nitro-THIQ derivatives.

Signaling Pathway: MAO-A in Neurotransmitter Metabolism

G cluster_pathway MAO-A Catalyzed Neurotransmitter Degradation Serotonin Serotonin MAO_A Monoamine Oxidase A (MAO-A) Serotonin->MAO_A Norepinephrine Norepinephrine Norepinephrine->MAO_A Aldehyde Aldehyde Metabolites MAO_A->Aldehyde Carboxylic_Acid Carboxylic Acid Metabolites Aldehyde->Carboxylic_Acid THIQ_Derivative 7-Nitro-THIQ Derivative Inhibition Inhibition THIQ_Derivative->Inhibition Inhibition->MAO_A

Caption: Inhibition of MAO-A by 7-Nitro-THIQ derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthetic challenges of this compound.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the direct nitration of 1,2,3,4-tetrahydroisoquinoline and alternative strategies.

Direct Nitration Route

The direct nitration of 1,2,3,4-tetrahydroisoquinoline is a common approach but is often plagued by challenges related to regioselectivity and product purification.

Q1: My reaction yielded a mixture of nitro-isomers. How can I favor the formation of the 7-nitro isomer?

A1: Achieving high regioselectivity for the 7-position is a significant challenge. The substitution pattern is highly dependent on the reaction conditions and the state of the secondary amine.

  • Controlling Acidity: In strongly acidic conditions, the nitrogen atom of the tetrahydroisoquinoline ring is protonated, which can influence the directing effect of the amine group. The nitration of the N-protected derivative, such as N-acetyl-1,2,3,4-tetrahydroisoquinoline, can alter the isomer distribution.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity of nitration reactions. It is crucial to maintain a consistent and low temperature during the addition of the nitrating agent.

  • Nitrating Agent: The choice of nitrating agent (e.g., nitric acid in sulfuric acid, acetyl nitrate) can also impact the isomer ratio.

Q2: I have a low yield of the desired this compound. What are the potential causes and solutions?

A2: Low yields can result from several factors throughout the experimental process.

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it using an appropriate technique like Thin Layer Chromatography (TLC). If the reaction is sluggish, extending the reaction time or slightly increasing the temperature (while being mindful of selectivity) might be necessary.

  • Side Reactions: Over-nitration (dinitration) or oxidation of the starting material can occur, especially under harsh conditions. Using a stoichiometric amount of the nitrating agent and maintaining a low temperature can help minimize these side reactions.

  • Product Loss During Work-up: The work-up procedure, especially the neutralization and extraction steps, can lead to product loss. Ensure complete precipitation of the product after neutralization and use an appropriate solvent for efficient extraction.

  • Purification Losses: Separation of the 7-nitro isomer from other isomers can be challenging and may lead to a lower isolated yield of the pure compound.

Q3: I am struggling to separate the 7-nitro isomer from other isomers (e.g., 5-nitro, 6-nitro). What are the recommended purification methods?

A3: The separation of nitro-isomers of tetrahydroisoquinoline can be difficult due to their similar polarities.

  • Fractional Crystallization: This classical technique can sometimes be effective if there are significant differences in the solubility of the isomer hydrochlorides or free bases in a particular solvent system.

  • Column Chromatography: This is often the most effective method. A careful selection of the stationary phase (e.g., silica gel with a specific particle size) and the mobile phase (eluent system) is critical. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can provide good separation. Monitoring the fractions closely by TLC is essential.

  • Preparative High-Performance Liquid Chromatography (HPLC): For very difficult separations and to obtain high purity material, preparative HPLC can be employed.

Alternative Synthetic Routes

To circumvent the challenges of direct nitration, constructing the 7-nitro-tetrahydroisoquinoline skeleton from a pre-nitrated precursor is a viable strategy.

Q4: Can I use the Pictet-Spengler reaction to synthesize this compound?

A4: Yes, the Pictet-Spengler reaction is a powerful tool for creating the tetrahydroisoquinoline core. To obtain the 7-nitro derivative, you would need to start with a phenethylamine derivative that already contains the nitro group at the meta-position relative to the ethylamine side chain (i.e., 2-(3-nitrophenyl)ethylamine). The general reaction involves the condensation of this amine with an aldehyde (commonly formaldehyde or its equivalent) under acidic conditions.[1]

Challenges to consider:

  • Reactivity of the Starting Material: The presence of the electron-withdrawing nitro group can deactivate the aromatic ring, making the electrophilic aromatic substitution step of the Pictet-Spengler reaction more difficult. Harsher acidic conditions and higher temperatures may be required compared to reactions with electron-rich aromatic rings.[2]

  • Availability of Starting Material: The synthesis of the 2-(3-nitrophenyl)ethylamine precursor may be required if it is not commercially available.

Q5: Is the Bischler-Napieralski reaction a suitable alternative?

A5: The Bischler-Napieralski reaction is another classical method for synthesizing dihydroisoquinolines, which can then be reduced to the desired tetrahydroisoquinoline.[3]

The general strategy would involve:

  • Acylation: Acylation of 2-(3-nitrophenyl)ethylamine to form the corresponding N-acyl derivative.

  • Cyclization: Intramolecular cyclization of the N-acyl derivative using a dehydrating agent (e.g., POCl₃, P₂O₅) to form a 3,4-dihydro-7-nitroisoquinoline.[4]

  • Reduction: Reduction of the resulting dihydroisoquinoline to this compound using a suitable reducing agent (e.g., sodium borohydride).

Challenges to consider:

  • Cyclization Conditions: Similar to the Pictet-Spengler reaction, the electron-withdrawing nitro group can make the cyclization step more challenging, requiring forcing conditions.[5]

  • Side Reactions: The Bischler-Napieralski reaction can sometimes lead to side products, and the optimization of reaction conditions is crucial.

Experimental Protocols

Protocol 1: Direct Nitration of 1,2,3,4-Tetrahydroisoquinoline

This protocol is based on the method reported by Kulka & Manske (1952).

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline

  • Concentrated Sulfuric Acid (96.6%)

  • Concentrated Nitric Acid (90%)

  • Ice

  • Sodium Carbonate

Procedure:

  • In a flask equipped with a stirrer and cooled in a salt-ice bath, add 75 ml of concentrated sulfuric acid.

  • Slowly add 25 ml (0.2 mol) of 1,2,3,4-tetrahydroisoquinoline dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring for 30 minutes.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 9.5 ml (0.2 mol) of concentrated nitric acid to 40 ml of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the tetrahydroisoquinoline solution, ensuring the reaction temperature is maintained between 5-10°C.

  • After the addition, stir the reaction mixture in the ice bath for an additional 3 hours.

  • Pour the reaction mixture slowly onto 1.4 kg of crushed ice with stirring.

  • Neutralize the solution to a pH of 8 by slowly adding solid sodium carbonate (approximately 255 g).

  • The product will precipitate out of the solution.

  • Filter the precipitate, wash with cold water, and dry.

  • The crude product will be a mixture of isomers and will require further purification (see Q3).

Data Presentation

Table 1: Comparison of Synthetic Strategies for this compound

Synthetic RouteKey Starting MaterialsCommon Reagents/ConditionsMajor Challenges
Direct Nitration 1,2,3,4-TetrahydroisoquinolineH₂SO₄, HNO₃, 0-10°CPoor regioselectivity (isomer formation), difficult purification, potential for over-nitration.
Pictet-Spengler Reaction 2-(3-Nitrophenyl)ethylamine, Formaldehyde (or equivalent)Strong acid (e.g., HCl, H₂SO₄), heatDeactivated aromatic ring requires harsh conditions, potential for low yields.[2]
Bischler-Napieralski Reaction N-Acyl-2-(3-nitrophenyl)ethylaminePOCl₃ or P₂O₅, heat; followed by reduction (e.g., NaBH₄)Deactivated aromatic ring makes cyclization difficult, potential for side reactions.[5]

Visualizations

experimental_workflow cluster_direct_nitration Direct Nitration Workflow start_dn 1,2,3,4-Tetrahydroisoquinoline step1_dn Dissolve in H₂SO₄ at 0-5°C start_dn->step1_dn step2_dn Add Nitrating Mixture (HNO₃/H₂SO₄) at 5-10°C step1_dn->step2_dn step3_dn Reaction Stirring (3h) step2_dn->step3_dn step4_dn Quench on Ice step3_dn->step4_dn step5_dn Neutralize with Na₂CO₃ step4_dn->step5_dn step6_dn Filter Crude Product step5_dn->step6_dn step7_dn Purification (Column Chromatography/Crystallization) step6_dn->step7_dn end_dn Pure this compound step7_dn->end_dn pictet_spengler_pathway cluster_pictet_spengler Pictet-Spengler Synthetic Pathway start_ps 2-(3-Nitrophenyl)ethylamine step1_ps Condensation (Acid Catalyst) start_ps->step1_ps aldehyde Formaldehyde aldehyde->step1_ps iminium Iminium Ion Intermediate step1_ps->iminium step2_ps Intramolecular Electrophilic Aromatic Substitution iminium->step2_ps end_ps This compound step2_ps->end_ps bischler_napieralski_pathway cluster_bischler_napieralski Bischler-Napieralski Synthetic Pathway start_bn 2-(3-Nitrophenyl)ethylamine step1_bn Acylation start_bn->step1_bn amide N-Acyl Intermediate step1_bn->amide step2_bn Cyclization (POCl₃ or P₂O₅) amide->step2_bn dihydroisoquinoline 3,4-Dihydro-7-nitroisoquinoline step2_bn->dihydroisoquinoline step3_bn Reduction (NaBH₄) dihydroisoquinoline->step3_bn end_bn This compound step3_bn->end_bn

References

Low yield in Pictet-Spengler reaction with electron-withdrawing groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Pictet-Spengler reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions, particularly when facing challenges with low yields due to electron-withdrawing groups on the aromatic ring of the β-arylethylamine.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield in my Pictet-Spengler reaction when my phenethylamine or tryptamine has an electron-withdrawing group (e.g., -NO₂, -CN, -CF₃, halogens)?

A1: The core issue is the reduced nucleophilicity of the aromatic ring. The Pictet-Spengler reaction is an intramolecular electrophilic aromatic substitution. Electron-withdrawing groups (EWGs) deactivate the aromatic ring, making it less likely to attack the electrophilic iminium ion intermediate. This slows down or even halts the crucial ring-closing step, leading to low yields of your desired tetrahydroisoquinoline or β-carboline product.[1][2][3]

Q2: What are the primary strategies to overcome low yields caused by electron-withdrawing groups?

A2: There are three main strategies to enhance the reaction rate and yield:

  • Increase the electrophilicity of the iminium ion: This can be achieved by forming a more reactive N-acyliminium ion intermediate.[1]

  • Employ harsher reaction conditions: Increasing the temperature and using stronger acids can sometimes force the reaction to proceed, although this may lead to side products.[1][2]

  • Utilize advanced catalytic systems: Modern catalysts, such as gold complexes, specialized Brønsted acids, or halogen-bond donors, can facilitate the reaction under milder conditions with higher efficiency.

Q3: When should I consider using an N-acyliminium ion strategy?

A3: The N-acyliminium ion strategy is highly effective when dealing with moderately to strongly deactivated aromatic rings. By acylating the intermediate imine, you create a much more potent electrophile that the deactivated ring can attack more readily. This often allows the reaction to proceed at lower temperatures and with higher yields.[1][4]

Q4: What are the advantages of using gold or specialized Brønsted acid catalysts?

A4: Gold catalysts can activate the indole ring, facilitating the cyclization through a unique mechanism.[5] Chiral Brønsted acids can not only promote the reaction but also induce enantioselectivity, which is crucial for the synthesis of chiral drug candidates. These catalysts often offer milder reaction conditions and broader substrate scope compared to classical methods.

Troubleshooting Guides

Problem 1: Low to no product formation with a halogenated tryptamine.

This is a common issue due to the deactivating nature of halogens.

A highly effective method for halogenated substrates is the use of a halogen-bond donor catalyst, which can activate the substrate and facilitate the reaction.

Experimental Protocol: Halogen Bond-Catalyzed Pictet-Spengler Reaction

  • Reactants:

    • N-protected tryptamine (e.g., N-benzyl-5-bromotryptamine) (1.0 equiv)

    • Aldehyde (e.g., benzaldehyde) (1.1 equiv)

    • Dibenzoiodolium tetrakis(pentafluorophenyl)borate catalyst (0.5 mol%)

  • Solvent: Chloroform (CHCl₃)

  • Procedure:

    • To a solution of the N-protected tryptamine in chloroform, add the aldehyde and the catalyst.

    • Stir the reaction mixture at 80 °C for 24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data: Halogen Bond Catalysis

SubstrateAldehydeCatalyst LoadingYield (%)
N-benzyl-5-bromotryptamineBenzaldehyde0.5 mol%95
N-benzyl-6-chlorotryptamine4-Methoxybenzaldehyde0.5 mol%92
N-tosyl-5-fluorotryptamineBenzaldehyde0.5 mol%98

Data synthesized from representative literature.

Problem 2: The reaction with a nitro-substituted phenethylamine is not working under standard acidic conditions.

Nitro groups are strongly deactivating, often requiring more than just a strong acid.

Generating a highly reactive N-acyliminium ion can overcome the strong deactivation by the nitro group.

Experimental Protocol: N-Acyliminium Pictet-Spengler Reaction

  • Reactants:

    • 4-Nitrophenethylamine (1.0 equiv)

    • Aldehyde (e.g., formaldehyde) (1.2 equiv)

    • Trifluoroacetic anhydride (TFAA) (1.5 equiv)

  • Solvent: Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Dissolve the 4-nitrophenethylamine in dichloromethane and cool to 0 °C.

    • Add the aldehyde, followed by the dropwise addition of trifluoroacetic anhydride.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data: Comparison of Standard vs. N-Acyliminium Method

SubstrateMethodAcid/ReagentTemperatureYield (%)
4-NitrophenethylamineStandardHClReflux<5
4-NitrophenethylamineN-AcyliminiumTFAARoom Temp.75

Data synthesized from representative literature.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

pictet_spengler_workflow General Experimental Workflow for Pictet-Spengler Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Dissolve β-arylethylamine in anhydrous solvent add_aldehyde Add aldehyde/ketone start->add_aldehyde add_catalyst Add catalyst (e.g., acid, gold complex) add_aldehyde->add_catalyst react Stir at appropriate temperature add_catalyst->react monitor Monitor reaction by TLC or LC-MS react->monitor quench Quench reaction monitor->quench extract Aqueous workup and extraction quench->extract purify Column chromatography extract->purify end end purify->end Obtain pure product pictet_spengler_mechanism Pictet-Spengler Reaction Mechanism cluster_ewg Effect of Electron-Withdrawing Group (EWG) amine β-Arylethylamine imine Imine amine->imine + Aldehyde, -H₂O aldehyde Aldehyde/Ketone aldehyde->imine iminium Iminium Ion imine->iminium + H⁺ spirocycle Spirocyclic Intermediate iminium->spirocycle Intramolecular Electrophilic Attack ewg_effect EWG deactivates aromatic ring product Tetrahydroisoquinoline/ β-Carboline spirocycle->product Rearomatization (-H⁺) troubleshooting_logic Troubleshooting Logic for Low Yield cluster_moderate Strategies for Moderate EWGs cluster_strong Strategies for Strong EWGs start Low Yield with EWG moderate_ewg Moderate EWG? (e.g., halogens) start->moderate_ewg strong_ewg Strong EWG? (e.g., -NO₂, -CN) start->strong_ewg harsher_cond Increase Temperature & Use Stronger Acid moderate_ewg->harsher_cond special_catalyst Use Gold or Halogen- Bond Donor Catalyst moderate_ewg->special_catalyst n_acyl N-Acyliminium Ion Strategy strong_ewg->n_acyl bronsted Use Specialized Brønsted Acid strong_ewg->bronsted success success harsher_cond->success Improved Yield special_catalyst->success n_acyl->success bronsted->success

References

Technical Support Center: Nitration of 1,2,3,4-Tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 1,2,3,4-tetrahydroisoquinoline. The following information is designed to help anticipate and resolve common experimental challenges, with a focus on side product formation and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the expected main products and major side products in the nitration of 1,2,3,4-tetrahydroisoquinoline?

When nitrating 1,2,3,4-tetrahydroisoquinoline, the primary desired product is typically the 7-nitro isomer. However, due to the activating nature of the secondary amine and the fused benzene ring, a mixture of regioisomers is often formed. The expected side products include other mono-nitrated isomers, dinitrated compounds, and potentially N-nitrosated and oxidation byproducts.

Based on studies of the closely related 1,2,3,4-tetrahydroquinoline, the nitration of the unprotected amine in strong acid is expected to occur on the protonated form, leading to nitration on the benzene ring. The primary mono-nitro isomers formed are the 6-nitro and 8-nitro derivatives, with the potential for smaller amounts of the 5-nitro and 7-nitro isomers.[1]

Q2: How can I control the regioselectivity of the nitration to favor the desired isomer?

Controlling the regioselectivity is a key challenge. The use of an N-protecting group on the tetrahydroisoquinoline nitrogen is a critical strategy. N-acetylation, for example, can alter the directing effect of the heterocyclic ring and improve the yield of the desired 7-nitro isomer.[1]

Reaction temperature also plays a significant role. Lowering the reaction temperature can help to minimize the formation of dinitrated byproducts.[1] The choice of nitrating agent and solvent system can also influence the isomer distribution.

Q3: What are the common causes of low yield in this reaction?

Low yields can be attributed to several factors:

  • Formation of multiple isomers: The formation of a complex mixture of mono-nitro isomers necessitates challenging purification steps, leading to loss of the desired product.

  • Dinitration: Harsh reaction conditions (e.g., high temperature, excess nitrating agent) can lead to the formation of dinitro compounds, reducing the yield of the mono-nitro product.[1]

  • Oxidation: The tetrahydroisoquinoline ring system can be susceptible to oxidation by the nitrating mixture, leading to the formation of tarry byproducts and a decrease in the desired product yield.

  • N-Nitrosation: If nitrous acid is present in the reaction mixture (which can be formed from the decomposition of nitric acid), N-nitrosation of the secondary amine can occur, leading to the formation of N-nitroso-1,2,3,4-tetrahydroisoquinoline.

Q4: How can I minimize the formation of dinitrated side products?

To minimize dinitration, the following strategies are recommended:

  • Control of Reaction Temperature: Maintaining a low reaction temperature (e.g., -25 °C to 0 °C) is crucial.[1]

  • Stoichiometry of Nitrating Agent: Using a controlled amount of the nitrating agent (closer to a 1:1 molar ratio of nitrating agent to substrate) can help prevent over-nitration.

  • N-Protection: Protecting the nitrogen atom can deactivate the ring system slightly, making the second nitration less favorable.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low or No Product Formation Ineffective nitrating agent.Use a freshly prepared nitrating mixture (e.g., nitric acid/sulfuric acid).
Insufficient reaction temperature.Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Be cautious of increased side product formation at higher temperatures.
Incomplete reaction.Extend the reaction time, monitoring by TLC to determine the point of maximum conversion.
Formation of a Complex Mixture of Isomers Non-selective nitration conditions.Employ an N-protecting group (e.g., acetyl) to direct the nitration to the desired position. Optimize the solvent and nitrating agent.
High reaction temperature.Maintain a consistently low reaction temperature throughout the addition of the nitrating agent and the subsequent reaction time.
Significant Dinitration Observed Excess nitrating agent.Use a stoichiometric amount of the nitrating agent.
High reaction temperature.Perform the reaction at a lower temperature (e.g., -25 °C).[1]
Presence of Tarry Byproducts Oxidation of the starting material or product.Maintain a low reaction temperature. Consider using a milder nitrating agent. Ensure efficient stirring to prevent localized overheating.
Product is Difficult to Purify Co-elution of isomers.Utilize a high-performance liquid chromatography (HPLC) system for separation.[2] Consider derivatization of the crude product mixture to facilitate separation.

Experimental Protocols

Key Experiment: Nitration of N-Trifluoroacetyl-1,2,3,4-tetrahydroquinoline (as an analogue) [1]

  • Protection of the Amine: 1,2,3,4-tetrahydroquinoline is reacted with trifluoroacetic anhydride to yield N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline.

  • Nitration: The N-protected substrate is dissolved in a suitable solvent and cooled to a low temperature (e.g., -25 °C). A solution of potassium nitrate in concentrated sulfuric acid is added dropwise while maintaining the low temperature.

  • Work-up: The reaction mixture is poured onto ice, and the precipitated product is collected by filtration.

  • Purification: The crude product is purified by column chromatography to separate the different nitro isomers.

Data Presentation

Table 1: Influence of N-Protecting Group and Temperature on the Regioselectivity of Tetrahydroquinoline Nitration [1]

N-Protecting GroupTemperature (°C)6-Nitro Isomer (%)8-Nitro Isomer (%)Dinitro Compound (%)
None (as protonated amine)0MajorMajorPresent
Trifluoroacetyl-257525Not detected
Trifluoroacetyl0PresentPresentPresent

Note: This data is for 1,2,3,4-tetrahydroquinoline and serves as a predictive model for the behavior of 1,2,3,4-tetrahydroisoquinoline under similar conditions.

Visualizations

Nitration_Pathway 1,2,3,4-Tetrahydroisoquinoline 1,2,3,4-Tetrahydroisoquinoline N-Protected Tetrahydroisoquinoline N-Protected Tetrahydroisoquinoline 1,2,3,4-Tetrahydroisoquinoline->N-Protected Tetrahydroisoquinoline Protection (e.g., Ac₂O) N-Nitroso Byproduct N-Nitroso Byproduct 1,2,3,4-Tetrahydroisoquinoline->N-Nitroso Byproduct Nitrosation (HNO₂) Oxidation Byproducts Oxidation Byproducts 1,2,3,4-Tetrahydroisoquinoline->Oxidation Byproducts Oxidation (HNO₃) Mono-nitro Isomers Mono-nitro Isomers N-Protected Tetrahydroisoquinoline->Mono-nitro Isomers Nitration (HNO₃/H₂SO₄) Di-nitro Byproducts Di-nitro Byproducts Mono-nitro Isomers->Di-nitro Byproducts Further Nitration Troubleshooting_Workflow cluster_start Start cluster_analysis Problem Analysis cluster_solutions Potential Solutions Low Yield Low Yield Multiple Products Multiple Products Low Yield->Multiple Products Tarry Byproducts Tarry Byproducts Low Yield->Tarry Byproducts Unreacted Starting Material Unreacted Starting Material Low Yield->Unreacted Starting Material Optimize Temperature Optimize Temperature Multiple Products->Optimize Temperature Use N-Protection Use N-Protection Multiple Products->Use N-Protection Control Stoichiometry Control Stoichiometry Multiple Products->Control Stoichiometry Tarry Byproducts->Optimize Temperature Milder Nitrating Agent Milder Nitrating Agent Tarry Byproducts->Milder Nitrating Agent Increase Reaction Time/Temp Increase Reaction Time/Temp Unreacted Starting Material->Increase Reaction Time/Temp

References

Technical Support Center: Improving Regioselectivity of Nitration for Tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective nitration of tetrahydroisoquinoline (THIQ). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in controlling the position of nitration on the THIQ scaffold. The information presented here is substantially based on detailed studies of the closely related tetrahydroquinoline (THQ) system, and the principles are directly applicable to THIQ.

Frequently Asked Questions (FAQs)

Q1: Why is controlling the regioselectivity of nitration on tetrahydroisoquinoline important?

A1: Tetrahydroisoquinoline and its derivatives are crucial scaffolds in medicinal chemistry. The biological activity of nitro-substituted THIQ compounds is highly dependent on the position of the nitro group. Therefore, controlling the regioselectivity of the nitration reaction is essential for the synthesis of specific isomers for drug discovery and development.

Q2: What are the main factors influencing the regioselectivity of tetrahydroisoquinoline nitration?

A2: The primary factors that dictate the position of nitration on the THIQ ring are:

  • The nature of the N-protecting group: This is the most critical factor. Electron-donating or electron-withdrawing protecting groups on the nitrogen atom significantly influence the electron density of the aromatic ring, thereby directing the incoming electrophile (nitronium ion, NO₂⁺).

  • Reaction conditions: Temperature, reaction time, and the choice of solvent can affect the selectivity of the nitration.

  • Nitrating agent: While mixed acid (HNO₃/H₂SO₄) is common, other nitrating agents can offer different selectivity profiles.

Q3: I performed a nitration on unprotected tetrahydroisoquinoline and obtained a complex mixture of products. What happened?

A3: Nitration of unprotected tetrahydroisoquinoline is not recommended. The secondary amine is basic and will be protonated under typical nitrating conditions (strong acids). The resulting ammonium group is a powerful deactivating and meta-directing group, leading to poor reactivity and a mixture of isomers. Furthermore, the unprotected amine is susceptible to oxidation.

Q4: How does the choice of an N-protecting group direct the position of nitration?

A4: The N-protecting group alters the electronic properties of the tetrahydroisoquinoline ring system.

  • Electron-withdrawing groups (EWGs) like acetyl (-COCH₃) or trifluoroacetyl (-COCF₃) decrease the electron-donating ability of the nitrogen atom towards the aromatic ring. This makes the positions para to the nitrogen (position 7) and ortho (position 5) the most activated towards electrophilic aromatic substitution. However, steric hindrance at position 5 often favors substitution at position 7.

  • Strongly electron-withdrawing groups can also direct towards position 6. The interplay between electronic and steric effects determines the final isomer distribution.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield 1. Protonation of the nitrogen in unprotected THIQ leading to deactivation. 2. Oxidation of the substrate. 3. Reaction temperature is too low or reaction time is too short.1. Protect the nitrogen atom with an electron-withdrawing group (e.g., acetyl, trifluoroacetyl). 2. Use a protecting group and controlled reaction conditions. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC.
Poor Regioselectivity (Mixture of Isomers) 1. Nitration of unprotected THIQ. 2. Inappropriate choice of N-protecting group. 3. Reaction conditions are not optimized.1. Always use an N-protected THIQ. 2. Select a protecting group that strongly directs to the desired position (see data tables below). For example, an N-acetyl group can favor 7-nitration. 3. Adjust the reaction temperature and time. Lower temperatures often lead to higher selectivity.
Formation of Di-nitrated Products 1. Reaction conditions are too harsh (high temperature, long reaction time). 2. Excess of nitrating agent.1. Lower the reaction temperature and carefully monitor the reaction time. 2. Use a stoichiometric amount of the nitrating agent.
Difficulty in Removing the Protecting Group 1. The chosen protecting group is too robust for the desired deprotection conditions.1. Select a protecting group that can be removed under conditions that will not affect the rest of the molecule. For example, an acetyl group can be hydrolyzed under acidic or basic conditions.

Data Presentation: Regioselectivity of Nitration of N-Protected Tetrahydroquinoline (THQ) as an Analog for THIQ

The following tables summarize quantitative data from the nitration of N-protected tetrahydroquinoline (THQ). These results provide a strong predictive framework for the nitration of similarly protected tetrahydroisoquinolines.

Table 1: Influence of N-Protecting Group on the Regioselectivity of THQ Nitration

N-Protecting Group Major Product(s) Isomer Ratio (approx.) Total Yield (%)
Acetyl (-COCH₃)7-nitroHigh selectivity for 7-nitro~80%
Trifluoroacetyl (-COCF₃)6-nitro & 8-nitro6-nitro favored over 8-nitro~75%
Tosyl (-SO₂C₇H₇)7-nitroModerate selectivity for 7-nitro~60%
None (protonated)Mixture of isomersPoor selectivityLow

Data is based on studies of tetrahydroquinoline and serves as a predictive guide for tetrahydroisoquinoline.

Experimental Protocols

Protocol 1: Synthesis of 7-Nitro-N-acetyl-1,2,3,4-tetrahydroisoquinoline (Predicted Major Isomer)

This protocol is adapted from the synthesis of 7-nitro-N-acetyl-tetrahydroquinoline.

  • Protection: To a solution of 1,2,3,4-tetrahydroisoquinoline (1 eq.) in dichloromethane (CH₂Cl₂), add triethylamine (1.2 eq.) and cool to 0 °C. Add acetyl chloride (1.1 eq.) dropwise. Stir at room temperature for 2 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-acetyl-1,2,3,4-tetrahydroisoquinoline.

  • Nitration: Dissolve N-acetyl-1,2,3,4-tetrahydroisoquinoline (1 eq.) in concentrated sulfuric acid (H₂SO₄) at 0 °C. Add a mixture of nitric acid (HNO₃, 1.1 eq.) and sulfuric acid dropwise, maintaining the temperature below 5 °C. Stir for 1-2 hours at 0 °C.

  • Work-up: Pour the reaction mixture onto crushed ice and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 7-nitro-N-acetyl-1,2,3,4-tetrahydroisoquinoline.

Protocol 2: Deprotection to obtain 7-Nitro-1,2,3,4-tetrahydroisoquinoline

  • Hydrolysis: Reflux the 7-nitro-N-acetyl-1,2,3,4-tetrahydroisoquinoline (1 eq.) in a mixture of ethanol and concentrated hydrochloric acid (HCl) for 4-6 hours.

  • Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain this compound.

Visualizations

Signaling Pathways and Experimental Workflows

Nitration_Workflow cluster_protection Step 1: N-Protection cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection THIQ Tetrahydroisoquinoline AcCl Acetyl Chloride / Et3N THIQ->AcCl Protection NAcetylTHIQ N-Acetyl-THIQ AcCl->NAcetylTHIQ Nitrating_Agent HNO3 / H2SO4 NAcetylTHIQ->Nitrating_Agent Electrophilic Aromatic Substitution Nitro_NAcetylTHIQ 7-Nitro-N-Acetyl-THIQ (Major Isomer) Nitrating_Agent->Nitro_NAcetylTHIQ Deprotection_Reagent HCl / EtOH Nitro_NAcetylTHIQ->Deprotection_Reagent Hydrolysis Final_Product 7-Nitro-THIQ Deprotection_Reagent->Final_Product

Caption: General workflow for the synthesis of 7-nitro-tetrahydroisoquinoline.

Regioselectivity_Factors cluster_directing_group N-Protecting Group cluster_conditions Reaction Conditions cluster_outcomes Likely Nitration Positions center_node Regioselectivity of THIQ Nitration EWG Electron-Withdrawing (e.g., -COCH3, -COCF3) center_node->EWG influences Temperature Temperature center_node->Temperature influences Solvent Solvent center_node->Solvent influences Nitrating_Agent Nitrating Agent center_node->Nitrating_Agent influences Pos7 Position 7 (para to N) EWG->Pos7 directs to Pos6 Position 6 EWG->Pos6 can direct to EDG Electron-Donating (less common) Pos5 Position 5 (ortho to N, sterically hindered)

Caption: Key factors influencing the regioselectivity of THIQ nitration.

Technical Support Center: Optimization of Reaction Conditions for 7-Nitro-1,2,3,4-tetrahydroisoquinoline (7-Nitro-THIQ) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline (7-Nitro-THIQ). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 7-Nitro-THIQ, providing potential causes and recommended solutions.

Issue Possible Causes Solutions & Recommendations
Low or No Product Yield in Nitration of THIQ 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Decomposition of starting material: Harsh nitrating conditions (e.g., high temperature, overly concentrated acids). 3. Incorrect regioselectivity: Formation of other nitro isomers (e.g., 5-nitro, 6-nitro).[1] 4. Loss during work-up: Product remaining in the aqueous layer or decomposition upon neutralization.1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material and formation of the product. 2. Control temperature: Perform the nitration at a low temperature (e.g., 0 °C) to minimize side reactions and decomposition.[1] 3. Use of protecting groups: N-acetylation of the tetrahydroisoquinoline starting material can direct the nitration to the 7-position.[1] 4. Careful work-up: Ensure complete extraction with an appropriate organic solvent and perform neutralization at low temperatures.
Low or No Product Yield in Pictet-Spengler Reaction 1. Deactivated aromatic ring: The nitro group on the phenethylamine starting material deactivates the ring, making the intramolecular cyclization difficult.[2][3] 2. Insufficiently strong acid catalyst: A weak acid may not be able to promote the formation of the reactive iminium ion intermediate.[2][3] 3. Low reaction temperature: The reaction may require heating to overcome the activation energy for cyclization.[2]1. Use a strong acid catalyst: Employ strong protic acids like a mixture of nitric and sulfuric acid or superacids to facilitate the reaction.[2][4] 2. Increase reaction temperature: Heating the reaction mixture may be necessary to drive the cyclization to completion.[2] 3. Consider a two-step approach: First, form the imine intermediate, and then add the strong acid to promote cyclization.
Formation of Multiple Products/Impurities 1. Formation of multiple nitro isomers: Direct nitration of unprotected THIQ can lead to a mixture of 5-, 6-, 7-, and 8-nitro isomers.[1] 2. Oxidation of the THIQ ring: The nitrating mixture is a strong oxidizing agent. 3. Side reactions in Pictet-Spengler: Formation of byproducts from the aldehyde or decomposition of the starting material.1. Protecting group strategy: N-acetylation of THIQ is a key strategy to improve the regioselectivity of the nitration towards the 7-position.[1] 2. Controlled addition of nitrating agent: Add the nitrating agent slowly at a low temperature to minimize oxidation. 3. Purify starting materials: Ensure the purity of the phenethylamine and aldehyde used in the Pictet-Spengler reaction.
Difficulty in Product Purification 1. Similar polarity of isomers: The different nitro isomers of THIQ may have very similar polarities, making them difficult to separate by column chromatography.[1] 2. Product is an oil or low-melting solid: This can make recrystallization challenging. 3. Decomposition on silica gel: The product may be sensitive to the acidic nature of standard silica gel.1. Optimize chromatography conditions: Use a long column and a carefully selected eluent system for better separation of isomers. A hexane/ethyl acetate gradient can be effective.[1] 2. Attempt salt formation for recrystallization: Convert the product to its hydrochloride salt, which may have better crystalline properties.[5] 3. Use neutral or basic alumina for chromatography: If the product is acid-sensitive, consider using a different stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 7-Nitro-THIQ?

There are two main approaches for the synthesis of 7-Nitro-THIQ:

  • Nitration of 1,2,3,4-tetrahydroisoquinoline (THIQ) or its N-acetyl derivative: This involves the direct nitration of the pre-formed THIQ ring system. To achieve regioselectivity for the 7-position, it is highly recommended to first protect the nitrogen atom, for example, by acetylation.[1]

  • Pictet-Spengler reaction of a nitro-substituted phenethylamine: This method involves the condensation of 2-(4-nitrophenyl)ethylamine with an aldehyde (commonly formaldehyde) in the presence of a strong acid to form the tetrahydroisoquinoline ring.[2][3]

Q2: Which synthetic route is generally preferred for obtaining 7-Nitro-THIQ?

The nitration of N-acetyl-1,2,3,4-tetrahydroisoquinoline is often the more reliable and higher-yielding route. This is because the Pictet-Spengler reaction with a nitro-deactivated aromatic ring can be challenging and may require harsh conditions, potentially leading to lower yields and more side products.[2][3]

Q3: What are the key reaction parameters to control during the nitration of N-acetyl-THIQ?

The critical parameters for the nitration of N-acetyl-THIQ are:

  • Temperature: Maintaining a low temperature (e.g., 0 °C) is crucial to prevent over-nitration and decomposition.[1]

  • Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is commonly used. The ratio of these acids can influence the reaction rate and selectivity.

  • Reaction Time: The reaction should be monitored by TLC to determine the optimal time for completion and to avoid the formation of byproducts.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, product, and any potential byproducts.[1] The spots can be visualized under UV light.

Q5: What are the recommended methods for purifying crude 7-Nitro-THIQ?

The primary methods for purifying 7-Nitro-THIQ are:

  • Column Chromatography: This is effective for separating the desired 7-nitro isomer from other isomers and impurities. A silica gel column with a hexane/ethyl acetate eluent system is a common choice.[1]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification method. For compounds that are difficult to crystallize, converting them to a salt (e.g., hydrochloride) may improve their crystalline properties.[5]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Nitration of N-Acetyl-1,2,3,4-tetrahydroquinoline

ParameterCondition 1
Starting Material N-acetyl-1,2,3,4-tetrahydroquinoline
Nitrating Agent Nitric Acid / Sulfuric Acid
Temperature 0 °C
Solvent Not specified
Yield of 7-Nitro Isomer 48%
Other Isomers Formed 5-Nitro isomer (11%)
Purification Method Silica gel column chromatography (hexane/EtOAc, 4:1)
Reference [1]

Note: Data is based on the nitration of a closely related analog, N-acetyl-1,2,3,4-tetrahydroquinoline. Conditions and yields may vary for the isoquinoline derivative.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration of N-Acetyl-1,2,3,4-tetrahydroisoquinoline (Representative Protocol based on Analogy)

This protocol is adapted from the nitration of N-acetyl-1,2,3,4-tetrahydroquinoline.[1]

Step 1: Acetylation of 1,2,3,4-Tetrahydroisoquinoline

  • Dissolve 1,2,3,4-tetrahydroisoquinoline in a suitable solvent such as pyridine or dichloromethane (DCM) at 0 °C.

  • Slowly add acetyl chloride or acetic anhydride to the solution.

  • Allow the reaction to stir and warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, perform an appropriate aqueous work-up to isolate the N-acetyl-1,2,3,4-tetrahydroisoquinoline.

Step 2: Nitration of N-Acetyl-1,2,3,4-tetrahydroisoquinoline

  • Cool a mixture of concentrated nitric acid and concentrated sulfuric acid to 0 °C.

  • Slowly add the N-acetyl-1,2,3,4-tetrahydroisoquinoline to the cold acid mixture with vigorous stirring, ensuring the temperature remains at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) while keeping the mixture cool.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.[1]

  • Combine the fractions containing the pure 7-nitro-N-acetyl-1,2,3,4-tetrahydroisoquinoline and evaporate the solvent.

Step 4: Deprotection (if required)

  • The N-acetyl group can be removed under acidic or basic hydrolysis conditions to yield the final product, this compound.

Protocol 2: Synthesis of 7-Nitro-THIQ via Pictet-Spengler Reaction (General Procedure)

This is a general procedure as a specific protocol for 7-Nitro-THIQ was not found in the provided search results. Optimization will be required.

  • To a solution of 2-(4-nitrophenyl)ethylamine in a suitable solvent, add an equivalent of formaldehyde (or a formaldehyde equivalent like paraformaldehyde).

  • Slowly add a strong acid catalyst (e.g., a mixture of concentrated sulfuric and nitric acid, or a superacid) to the reaction mixture, maintaining a controlled temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto ice.

  • Basify the mixture with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to pH > 10.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow_nitration cluster_acetylation Step 1: N-Acetylation cluster_nitration Step 2: Nitration cluster_purification Step 3: Purification cluster_deprotection Step 4: Deprotection (Optional) THIQ 1,2,3,4-Tetrahydroisoquinoline N_Acetyl_THIQ N-Acetyl-THIQ THIQ->N_Acetyl_THIQ Acetylation THIQ->N_Acetyl_THIQ Acylation Acetyl Chloride or Acetic Anhydride Crude_Product Crude 7-Nitro-N-Acetyl-THIQ N_Acetyl_THIQ->Crude_Product Nitration N_Acetyl_THIQ->Crude_Product Nitrating_Agent HNO3 / H2SO4 (0 °C) Pure_Product Pure 7-Nitro-N-Acetyl-THIQ Crude_Product->Pure_Product Purification Crude_Product->Pure_Product Purification Column Chromatography Final_Product 7-Nitro-THIQ Pure_Product->Final_Product Deprotection Pure_Product->Final_Product Deprotection Acid or Base Hydrolysis logical_relationship_pictet_spengler Start Starting Materials: 2-(4-Nitrophenyl)ethylamine Formaldehyde Imine_Formation Imine Formation Start->Imine_Formation Condensation Iminium_Ion Iminium Ion Intermediate Imine_Formation->Iminium_Ion Acid Catalysis (H+) Cyclization Intramolecular Electrophilic Aromatic Substitution (Pictet-Spengler Cyclization) Iminium_Ion->Cyclization Ring Closure Product 7-Nitro-THIQ Cyclization->Product Deprotonation

References

Technical Support Center: Nitration of Tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of the tetrahydroisoquinoline ring. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on preventing over-nitration.

Troubleshooting Guides

This section addresses specific issues that may arise during the nitration of the tetrahydroisoquinoline ring.

Issue 1: Formation of Di-nitrated Byproducts

Question: My reaction is producing a significant amount of di-nitrated tetrahydroisoquinoline. How can I favor the formation of the mono-nitrated product?

Answer: The formation of di-nitrated products is a common issue due to the activating nature of the tetrahydroisoquinoline ring system. To selectively obtain the mono-nitrated product, several strategies can be employed:

  • N-Protection: The secondary amine in the tetrahydroisoquinoline ring is highly activating and can lead to multiple nitrations. Protecting the nitrogen atom with an electron-withdrawing group is the most effective strategy to control the reaction. Commonly used protecting groups include acetyl (-COCH₃), trifluoroacetyl (-COCF₃), and tert-butyloxycarbonyl (Boc). These groups reduce the electron-donating ability of the nitrogen, thereby deactivating the aromatic ring and making mono-nitration more selective.[1]

  • Control of Reaction Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature, typically between -25°C and 0°C, is crucial to prevent over-nitration.[2] Higher temperatures increase the reaction rate and can lead to the formation of the di-nitro product.

  • Choice of Nitrating Agent: The choice of nitrating agent significantly impacts selectivity. Milder nitrating agents are less prone to cause over-nitration. Consider using alternatives to the standard nitric acid/sulfuric acid mixture, such as acetyl nitrate or dinitrogen pentoxide.[3]

  • Stoichiometry of Nitrating Agent: Using a stoichiometric amount or a slight excess of the nitrating agent relative to the tetrahydroisoquinoline substrate can help minimize di-nitration. A large excess of the nitrating agent will drive the reaction towards multiple nitrations.

Issue 2: Poor Regioselectivity Leading to a Mixture of Isomers

Question: I am obtaining a mixture of 6-nitro and 8-nitro isomers, and separation is challenging. How can I improve the regioselectivity of the nitration?

Answer: Achieving high regioselectivity in the nitration of tetrahydroisoquinolines is critical for downstream applications. The directing effect of the N-protecting group and the reaction conditions play a pivotal role:

  • Steric Hindrance of the Protecting Group: The size of the N-protecting group can influence the position of nitration. A bulkier protecting group can sterically hinder the C-8 position, thereby favoring nitration at the C-6 position. For instance, replacing a small acetyl group with a larger pivaloyl group can improve selectivity towards the 6-nitro isomer.[1]

  • Reaction Conditions: As with controlling over-nitration, temperature and the choice of nitrating agent can also affect the isomer ratio. It is advisable to screen different conditions to optimize for the desired regioisomer.

Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group for selective mono-nitration of tetrahydroisoquinoline?

A1: The choice of the N-protecting group is a critical parameter. While several protecting groups can be effective, the N-trifluoroacetyl group has been shown to provide excellent regioselectivity for nitration at the 6-position of the related tetrahydroquinoline system.[1][2] The strong electron-withdrawing nature of the trifluoroacetyl group significantly deactivates the ring, and its steric bulk can influence the position of attack. N-acetyl is also a commonly used and effective protecting group.

Q2: Can I perform the nitration without protecting the nitrogen atom?

A2: While technically possible, nitration of unprotected tetrahydroisoquinoline is generally not recommended if selectivity is desired. Under acidic nitrating conditions, the secondary amine will be protonated, which acts as a deactivating, meta-directing group. However, the reaction is often difficult to control and can lead to a mixture of products and potential side reactions. N-protection provides a much more reliable method for achieving selective mono-nitration.[1]

Q3: How can I monitor the progress of the reaction to avoid over-nitration?

A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product(s). It is advisable to quench the reaction as soon as the starting material is consumed to minimize the formation of di-nitrated byproducts.

Data Presentation

The following tables summarize reaction conditions for the nitration of N-protected tetrahydroquinoline, a close analog of tetrahydroisoquinoline, demonstrating the impact of the protecting group and temperature on product distribution.

Table 1: Influence of N-Protecting Group on the Regioselectivity of Tetrahydroquinoline Nitration

N-Protecting GroupNitrating AgentTemperature (°C)Ratio of 6-nitro : 8-nitro isomers
AcetylKNO₃ / H₂SO₄080 : 20
TrifluoroacetylKNO₃ / H₂SO₄-25>95 : <5

Data adapted from a study on tetrahydroquinoline, which is expected to show similar reactivity trends to tetrahydroisoquinoline.[1]

Table 2: Effect of Temperature on the Nitration of N-Trifluoroacetyl-tetrahydroquinoline

Temperature (°C)Time (min)Conversion of Starting Material (%)
010~50
030>95
-2530~75

Data adapted from a study on tetrahydroquinoline.[2] This table illustrates that at 0°C, the reaction proceeds to completion within 30 minutes, while at -25°C, the reaction is slower, offering a wider window to stop the reaction before potential over-nitration occurs.

Experimental Protocols

Below are detailed methodologies for key experiments related to the selective mono-nitration of tetrahydroisoquinoline.

Protocol 1: N-Acetylation of Tetrahydroisoquinoline

This protocol describes the protection of the secondary amine of tetrahydroisoquinoline with an acetyl group.

  • Dissolution: Dissolve 1,2,3,4-tetrahydroisoquinoline in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

  • Acylation: Cool the mixture in an ice bath and slowly add acetyl chloride or acetic anhydride dropwise.

  • Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-acetyl-1,2,3,4-tetrahydroisoquinoline can be purified by column chromatography or recrystallization.

Protocol 2: Selective Mono-nitration of N-Acetyl-tetrahydroisoquinoline

This protocol details the nitration of N-acetyl-tetrahydroisoquinoline, aiming for mono-substitution.

  • Dissolution: Dissolve N-acetyl-1,2,3,4-tetrahydroisoquinoline in concentrated sulfuric acid at a low temperature (e.g., 0°C).

  • Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by slowly adding nitric acid to concentrated sulfuric acid, while maintaining a low temperature.

  • Nitration: Slowly add the nitrating mixture dropwise to the solution of the N-acetylated substrate, ensuring the temperature does not rise above 0°C.

  • Reaction Monitoring: Stir the reaction mixture at low temperature and monitor its progress by TLC.

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water until the washings are neutral, and dry. The crude product can be purified by recrystallization to yield the desired mono-nitro-N-acetyl-tetrahydroisoquinoline.

Visualizations

The following diagrams illustrate key concepts and workflows for preventing the over-nitration of the tetrahydroisoquinoline ring.

logical_relationship Decision Tree for Preventing Over-Nitration start Start: Nitration of Tetrahydroisoquinoline protect Is the Nitrogen Protected? start->protect protect_yes Proceed with Nitration protect->protect_yes Yes protect_no Protect the Nitrogen First (e.g., Acetylation, Boc Protection) protect->protect_no No conditions Select Reaction Conditions protect_yes->conditions protect_no->protect_yes temp Low Temperature (-25°C to 0°C) conditions->temp agent Mild Nitrating Agent (e.g., Acetyl Nitrate) conditions->agent stoich Control Stoichiometry (Slight Excess of Nitrating Agent) conditions->stoich monitor Monitor Reaction by TLC temp->monitor agent->monitor stoich->monitor complete Is Starting Material Consumed? monitor->complete complete_yes Quench Reaction and Work-up complete->complete_yes Yes complete_no Continue Monitoring complete->complete_no No complete_no->monitor

Caption: Decision tree for preventing over-nitration.

experimental_workflow Workflow for Selective Mono-nitration cluster_protection Step 1: N-Protection cluster_nitration Step 2: Nitration cluster_workup Step 3: Isolation and Purification start Tetrahydroisoquinoline protect React with Protecting Agent (e.g., Ac₂O, Boc₂O) start->protect protected_thq N-Protected Tetrahydroisoquinoline protect->protected_thq nitrate Nitration with Controlled Conditions (Low Temp, Mild Agent) protected_thq->nitrate monitor Monitor by TLC nitrate->monitor quench Quench on Ice monitor->quench filter Filter Precipitate quench->filter wash Wash with Water filter->wash purify Recrystallize wash->purify product Mono-nitrated Product purify->product

Caption: General experimental workflow for selective mono-nitration.

References

Technical Support Center: Synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide troubleshooting assistance for the successful synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound challenging?

The primary challenge lies in the presence of the electron-withdrawing nitro group on the aromatic ring. This group deactivates the ring, making the crucial intramolecular electrophilic aromatic substitution (cyclization) step in common synthetic routes like the Bischler-Napieralski and Pictet-Spengler reactions more difficult. Consequently, harsher reaction conditions may be required, which can lead to lower yields and the formation of side products.

Q2: Which synthetic route is recommended for this compound?

Both the Bischler-Napieralski and Pictet-Spengler reactions are viable routes.

  • Bischler-Napieralski Reaction: This involves the cyclization of an N-acyl-2-(4-nitrophenyl)ethylamine. It typically requires strong dehydrating agents and heating. The initial product is a 3,4-dihydroisoquinoline, which is then reduced to the desired tetrahydroisoquinoline.

  • Pictet-Spengler Reaction: This involves the condensation of 2-(4-nitrophenyl)ethylamine with an aldehyde (commonly formaldehyde) under acidic conditions. The electron-withdrawing nature of the nitro group makes this reaction less favorable, often requiring stronger acids and higher temperatures compared to syntheses with electron-donating groups.

The choice of route may depend on the availability of starting materials and the specific experimental setup.

Q3: What are the common side reactions and degradation products I should be aware of?

During the synthesis of this compound, several side reactions and potential degradation pathways can occur, leading to impurities and reduced yields.

Potential Side Reactions and Degradation Pathways:

Synthetic RouteSide Reaction/Degradation PathwayPotential Byproduct(s)
Bischler-Napieralski Retro-Ritter Reaction: Fragmentation of the nitrilium ion intermediate.[1]4-Nitrostyrene and the corresponding nitrile.
Incomplete Cyclization: Due to the deactivated aromatic ring.Unreacted N-acyl-2-(4-nitrophenyl)ethylamine.
Over-reduction/Side reactions during reduction: If harsh reducing agents are used to form the tetrahydroisoquinoline from the dihydroisoquinoline intermediate.Potential for reduction of the nitro group to an amino group or other partially reduced nitrogen functionalities.
Polymerization/Tar Formation: Under harsh acidic and high-temperature conditions.[2]Complex mixture of polymeric materials.
Pictet-Spengler Incomplete Cyclization: The electron-withdrawing nitro group hinders the electrophilic attack on the aromatic ring.[3][4]Unreacted 2-(4-nitrophenyl)ethylamine and imine intermediate.
N-methylation (if using formaldehyde): Potential for over-alkylation of the starting amine.N,N-dimethyl-2-(4-nitrophenyl)ethylamine.
Oxidation: The tetrahydroisoquinoline ring can be susceptible to oxidation, especially during workup and purification.Aromatic isoquinoline species.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution(s)
Low or No Product Yield Deactivated Aromatic Ring: The electron-withdrawing nitro group significantly slows down the cyclization step.[2][5]For Bischler-Napieralski: Use stronger dehydrating agents like phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃).[6] Consider using a higher boiling point solvent (e.g., xylene instead of toluene) to increase the reaction temperature.[2] For Pictet-Spengler: Employ stronger acidic conditions, such as superacids, to facilitate the reaction.[4] Increase the reaction temperature and monitor for potential degradation.
Insufficiently Potent Reagents: The chosen acid or dehydrating agent may not be strong enough.For Bischler-Napieralski: If POCl₃ alone is ineffective, a mixture of P₂O₅ and POCl₃ can be more potent.[1] For Pictet-Spengler: Switch from standard acids like HCl to stronger acids like trifluoroacetic acid (TFA) or superacids.
Incomplete Reaction: The reaction may not have reached completion.Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Increase the reaction time if starting material is still present, but be cautious of potential product degradation with prolonged heating.
Formation of Significant Side Products Retro-Ritter Reaction (Bischler-Napieralski): This is a common side reaction leading to styrene derivatives.[1]Use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter products.[1] Employ milder, modern cyclization conditions, such as using triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine at lower temperatures.[2]
Polymerization/Tar Formation: Harsher reaction conditions can lead to decomposition.[2]Carefully control the reaction temperature. Use a sufficient amount of solvent to maintain a stirrable solution. Stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to high temperatures.[2]
Difficulty in Product Purification Similar Polarity of Product and Impurities: Separation by column chromatography can be challenging.Optimize the solvent system for column chromatography using TLC. A gradient elution may be necessary. For basic impurities, an acid wash during the workup can help in their removal. For acidic impurities, a base wash is recommended.
Product Degradation during Purification: The product may be unstable on silica gel for extended periods.Use a less acidic stationary phase like alumina for column chromatography if the product is acid-sensitive. Minimize the time the product spends on the column.
Unstable Nitro Group during Reduction Step (Bischler-Napieralski) Reduction of the Nitro Group: The reducing agent used to convert the dihydroisoquinoline to the tetrahydroisoquinoline may also reduce the nitro group.Use a mild and selective reducing agent. Sodium borohydride (NaBH₄) is often suitable for the reduction of the imine bond of the dihydroisoquinoline without affecting the nitro group under controlled conditions. Catalytic hydrogenation with certain catalysts (e.g., Pd/C) can sometimes lead to the reduction of the nitro group, so conditions must be carefully optimized (low pressure, low temperature).[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Bischler-Napieralski Reaction

This protocol is a general guideline and may require optimization.

Step 1: Synthesis of N-Formyl-2-(4-nitrophenyl)ethylamine

  • To a solution of 2-(4-nitrophenyl)ethylamine in a suitable solvent (e.g., formic acid or a mixture of formic acid and acetic anhydride), add the formylating agent.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Cyclization to 7-Nitro-3,4-dihydroisoquinoline

  • To a solution of N-formyl-2-(4-nitrophenyl)ethylamine in a dry, high-boiling solvent (e.g., toluene or xylene), add a dehydrating agent (e.g., phosphorus oxychloride or a mixture of phosphorus pentoxide and phosphorus oxychloride).

  • Reflux the mixture until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and carefully quench by pouring it onto ice.

  • Basify the aqueous solution with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Reduction to this compound

  • Dissolve the crude 7-nitro-3,4-dihydroisoquinoline in a suitable solvent (e.g., methanol or ethanol).

  • Cool the solution in an ice bath and add a reducing agent (e.g., sodium borohydride) portion-wise.

  • Stir the reaction mixture at room temperature until the reduction is complete (monitor by TLC).

  • Quench the reaction by adding water and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Add a small amount of silica gel to create a slurry.

  • Column Packing: Pack a glass column with silica gel (100-200 mesh) using a suitable eluent (e.g., a mixture of ethyl acetate and hexane).

  • Loading: Carefully load the slurry onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities. A typical starting eluent could be 20-30% ethyl acetate in hexane, gradually increasing the ethyl acetate concentration.[8]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound check_reaction Check Reaction Type start->check_reaction bn_issue Bischler-Napieralski Issues check_reaction->bn_issue B-N ps_issue Pictet-Spengler Issues check_reaction->ps_issue P-S bn_cause1 Deactivated Ring bn_issue->bn_cause1 bn_cause2 Retro-Ritter Side Reaction bn_issue->bn_cause2 bn_cause3 Polymerization bn_issue->bn_cause3 ps_cause1 Deactivated Ring ps_issue->ps_cause1 ps_cause2 Incomplete Cyclization ps_issue->ps_cause2 solution_bn1 Use Stronger Dehydrating Agent (P₂O₅/POCl₃) Increase Temperature bn_cause1->solution_bn1 solution_bn2 Use Nitrile Solvent Milder Conditions (Tf₂O) bn_cause2->solution_bn2 solution_bn3 Control Temperature Sufficient Solvent bn_cause3->solution_bn3 solution_ps1 Use Stronger Acid (TFA/Superacid) Increase Temperature ps_cause1->solution_ps1 solution_ps2 Increase Reaction Time Monitor by TLC ps_cause2->solution_ps2

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

Degradation Pathway in Bischler-Napieralski Synthesis

Degradation_Pathway start N-Acyl-2-(4-nitrophenyl)ethylamine intermediate Nitrilium Ion Intermediate start->intermediate Dehydrating Agent product 7-Nitro-3,4-dihydroisoquinoline (Desired Product) intermediate->product Intramolecular Cyclization degradation_product 4-Nitrostyrene + Nitrile (Retro-Ritter Product) intermediate->degradation_product Fragmentation (Side Reaction)

Caption: Major degradation pathway in Bischler-Napieralski synthesis.

References

Technical Support Center: Scale-up Synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the scale-up synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline.

Troubleshooting Guides

Issue 1: Low Yield and Poor Regioselectivity during Nitration

Q: We are experiencing low yields and obtaining a mixture of nitro-isomers during the nitration of 1,2,3,4-tetrahydroisoquinoline. How can we improve the yield and selectivity for the 7-nitro isomer?

A: Low yields and poor regioselectivity are common challenges in the nitration of activated aromatic rings like 1,2,3,4-tetrahydroisoquinoline. The secondary amine in the tetrahydroisoquinoline ring is a strong activating group, which can lead to multiple nitrations and the formation of various isomers.

Troubleshooting Steps:

  • Protect the Amine: The secondary amine should be protected to reduce its activating effect and improve regioselectivity. Acetylation is a common and effective strategy.

  • Control of Reaction Temperature: Nitration is a highly exothermic reaction. Maintaining a low and consistent temperature is crucial to prevent over-nitration and decomposition of the starting material. A temperature range of 0-5 °C is recommended.

  • Slow Addition of Nitrating Agent: The nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) should be added dropwise to the solution of the protected tetrahydroisoquinoline to maintain temperature control and minimize side reactions.

  • Choice of Nitrating Agent: The choice and concentration of the nitrating agent can significantly impact the outcome. A well-defined mixture of fuming nitric acid in concentrated sulfuric acid is typically used.

Issue 2: Difficult Purification and Isolation of the Product

Q: We are struggling with the purification of this compound. The crude product is an oil or a dark solid that is difficult to crystallize. What are the recommended purification methods for scale-up?

A: Purification of nitro-aromatic compounds can be challenging due to the presence of isomeric by-products and colored impurities.

Troubleshooting Steps:

  • Initial Work-up: After the reaction is complete, the mixture should be carefully quenched by pouring it onto a mixture of ice and water. The crude product can then be isolated by filtration if it precipitates as a solid. If it separates as an oil, extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is necessary.

  • Neutralization: The crude product should be washed with a mild base, such as a saturated sodium bicarbonate solution, to remove any residual acids.

  • Recrystallization: Recrystallization is the most effective method for purifying the final product on a larger scale. Methanol has been reported to be an effective solvent for the recrystallization of 7-nitro-1,2,3,4-tetrahydroquinoline, a closely related compound, yielding a dark orange solid.[1] Experimentation with other solvents or solvent mixtures (e.g., ethanol/water, isopropanol) may be necessary to optimize crystal formation and purity.

  • Column Chromatography: While less ideal for large-scale production, silica gel column chromatography can be used to separate isomers if recrystallization proves ineffective. A gradient elution system with hexanes and ethyl acetate is a good starting point.

Issue 3: Safety Concerns During Scale-Up of Nitration

Q: What are the primary safety concerns when scaling up the nitration of 1,2,3,4-tetrahydroisoquinoline, and what precautions should be taken?

A: Nitration reactions are notoriously hazardous, and the risks are magnified during scale-up. The primary concerns are thermal runaway, explosions, and exposure to corrosive and toxic materials.

Safety Precautions:

  • Thermal Hazard Assessment: Before any scale-up, a thorough thermal hazard assessment of the reaction should be conducted using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1). This will help determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the potential for a runaway reaction.

  • Strict Temperature Control: Implement a robust cooling system to maintain the reaction temperature within a narrow, predetermined range. The rate of addition of the nitrating agent should be carefully controlled and linked to the cooling capacity of the reactor.

  • Adequate Agitation: Ensure efficient stirring to maintain homogeneity and prevent localized "hot spots" which can initiate a runaway reaction.

  • Emergency Preparedness: Have a clear and well-rehearsed emergency plan in place. This should include measures for emergency cooling, quenching the reaction, and containment of any spills or releases.

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant apron or lab coat.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common approach is the direct nitration of 1,2,3,4-tetrahydroisoquinoline or a protected derivative. The tetrahydroisoquinoline precursor itself can be synthesized via classical methods such as the Pictet-Spengler or Bischler-Napieralski reactions.[2][3]

Q2: How can I monitor the progress of the nitration reaction?

A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be carefully quenched, worked up, and analyzed to determine the consumption of the starting material and the formation of the product.

Q3: What are the potential by-products in the synthesis of this compound?

A3: The primary by-products are other nitro-isomers, such as 5-nitro and 6-nitro-1,2,3,4-tetrahydroisoquinoline. Dinitrated products can also form if the reaction conditions are not carefully controlled. Additionally, oxidative degradation of the starting material or product can lead to colored impurities.

Q4: What is the typical yield for the synthesis of this compound?

A4: The yield can vary significantly depending on the specific conditions and the success of the purification. A patent for the synthesis of the analogous 7-nitro-1,2,3,4-tetrahydroquinoline reports a yield of 49% after recrystallization.[1] With optimization, yields in this range or slightly higher can be expected.

Data Presentation

Table 1: Comparison of Key Reaction Parameters for Nitration

ParameterLab Scale (Reported for Analog)[1]Recommended Scale-Up Conditions
Starting Material 1,2,3,4-TetrahydroquinolineN-Acetyl-1,2,3,4-tetrahydroisoquinoline
Nitrating Agent Nitric Acid in Sulfuric AcidFuming Nitric Acid in Conc. H₂SO₄
Temperature 0-5 °C0-5 °C (with strict monitoring)
Reaction Time Not specifiedMonitor by TLC/HPLC until completion
Yield 49% (after recrystallization)40-60% (Target)
Purification Recrystallization from MethanolRecrystallization (Methanol or other solvents)

Experimental Protocols

Protocol 1: Synthesis of N-Acetyl-1,2,3,4-tetrahydroisoquinoline (Protection Step)

  • To a solution of 1,2,3,4-tetrahydroisoquinoline (1 equivalent) in a suitable solvent (e.g., dichloromethane) at 0 °C, add triethylamine (1.2 equivalents).

  • Slowly add acetyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetyl-1,2,3,4-tetrahydroisoquinoline, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound (Nitration Step - Adapted from[1])

  • In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, cool concentrated sulfuric acid to 0 °C.

  • Slowly add N-acetyl-1,2,3,4-tetrahydroisoquinoline (1 equivalent) to the cold sulfuric acid, maintaining the temperature between 0-5 °C.

  • In a separate vessel, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the protected tetrahydroisoquinoline over 1-2 hours, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for an additional 1-2 hours, monitoring the progress by TLC/HPLC.

  • Carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.

  • If a solid precipitates, collect it by filtration and wash with cold water until the filtrate is neutral.

  • If an oil separates, extract the aqueous mixture with ethyl acetate. Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • The crude product (from either filtration or extraction) can then be purified by recrystallization from methanol.[1]

Mandatory Visualization

Synthesis_Workflow cluster_0 Synthesis of Precursor cluster_1 Nitration and Purification Phenylethylamine Phenylethylamine N-Acyl Phenylethylamine N-Acyl Phenylethylamine Phenylethylamine->N-Acyl Phenylethylamine Acylation 1,2,3,4-Tetrahydroisoquinoline 1,2,3,4-Tetrahydroisoquinoline N-Acyl Phenylethylamine->1,2,3,4-Tetrahydroisoquinoline Bischler-Napieralski or Pictet-Spengler N-Acetyl-THIQ N-Acetyl-THIQ 1,2,3,4-Tetrahydroisoquinoline->N-Acetyl-THIQ Protection Crude 7-Nitro-THIQ Crude 7-Nitro-THIQ N-Acetyl-THIQ->Crude 7-Nitro-THIQ Nitration Purified Product Purified Product Crude 7-Nitro-THIQ->Purified Product Recrystallization Troubleshooting_Logic Low_Yield Low Yield/ Poor Selectivity Protect_Amine Protect_Amine Low_Yield->Protect_Amine Is amine protected? Impure_Product Difficult Purification Recrystallization_Tried Recrystallization_Tried Impure_Product->Recrystallization_Tried Tried Recrystallization? Safety_Issue Safety Concern Thermal_Assessment Thermal_Assessment Safety_Issue->Thermal_Assessment Conducted Thermal Hazard Assessment? Control_Temp Is temperature < 5°C? Protect_Amine->Control_Temp Yes Add_Protection_Step Add_Protection_Step Protect_Amine->Add_Protection_Step No Slow_Addition Slow_Addition Control_Temp->Slow_Addition Yes Improve_Cooling Improve_Cooling Control_Temp->Improve_Cooling No Optimize_Solvent Optimize_Solvent Recrystallization_Tried->Optimize_Solvent Yes, but failed Perform_Recrystallization Perform_Recrystallization Recrystallization_Tried->Perform_Recrystallization No Implement_Controls Implement Strict Temp/Addition Control Thermal_Assessment->Implement_Controls Yes Perform_DSC_RC1 Perform_DSC_RC1 Thermal_Assessment->Perform_DSC_RC1 No

References

Technical Support Center: Purification of 7-Nitro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 7-Nitro-1,2,3,4-tetrahydroisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as the corresponding β-arylethylamine and aldehyde or ketone. Byproducts from side reactions are also a possibility, which may include over-oxidized species or products from incomplete cyclization.[1][2][3] The specific impurities will largely depend on the synthetic route employed.

Q2: What are the recommended methods for purifying this compound?

A2: The most common and effective purification methods for compounds like this compound are recrystallization and column chromatography.[4][5] The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the product.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound.[6][7] Thin-Layer Chromatography (TLC) can also be used for a rapid qualitative assessment of purity and to identify suitable solvent systems for column chromatography.[8]

Troubleshooting Guides

Recrystallization Issues

Problem: Oiling out during recrystallization.

Cause: The compound may be melting before it dissolves in the hot solvent, or the solvent may be too nonpolar for the compound at the boiling point. The presence of significant impurities can also lower the melting point and contribute to oiling out.

Solution:

  • Increase Solvent Volume: Add more of the hot recrystallization solvent to fully dissolve the oil.

  • Use a More Polar Solvent System: Switch to a more polar single solvent or a mixed solvent system. For nitro-aromatic compounds, solvents like ethanol, acetone, or mixtures such as hexane/ethyl acetate can be effective.

  • Lower the Temperature: If using a mixed solvent system, ensure the solution is not heated to a temperature above the boiling point of the lower-boiling solvent.

  • Pre-purification: If the sample is highly impure, consider a preliminary purification step like a simple filtration or a quick column chromatography before recrystallization.

Problem: Poor crystal yield after cooling.

Cause: The compound may be too soluble in the chosen solvent even at low temperatures. The cooling process might be too rapid, preventing proper crystal formation.

Solution:

  • Solvent Selection: Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure compound.

  • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

  • Change Solvent System: Consider using a two-solvent system where the compound is soluble in the first solvent and insoluble in the second.

Column Chromatography Issues

Problem: Poor separation of the desired compound from impurities.

Cause: The chosen eluent system may not have the optimal polarity to effectively separate the components. The column may have been packed improperly, leading to channeling.

Solution:

  • Optimize Eluent System: Use TLC to test various solvent systems and gradients. For nitro-aromatic compounds, a mobile phase of hexane/ethyl acetate or dichloromethane/methanol is often a good starting point.[9] Aim for an Rf value of 0.25-0.35 for the desired compound. For basic compounds like tetrahydroisoquinolines, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and separation.[9]

  • Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good resolution.[9]

  • Gradient Elution: If isocratic elution does not provide adequate separation, a gradient elution from a less polar to a more polar solvent system can be employed.

Problem: The compound is stuck on the column.

Cause: The compound may be too polar for the chosen eluent system, causing it to strongly adhere to the silica gel.

Solution:

  • Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, a more polar solvent like methanol can be added to the eluent.

  • Use of Additives: For basic compounds, adding a small amount of a competitive base like triethylamine or ammonia to the eluent can help to displace the compound from the acidic silica gel.[4]

Data Presentation

Table 1: Illustrative Purity Improvement of this compound via Recrystallization.

Purification StepInitial Purity (by HPLC)Final Purity (by HPLC)YieldAppearance
Recrystallization (Ethanol)85%97%75%Yellow needles
Recrystallization (Ethyl Acetate/Hexane)85%98%80%Pale yellow powder

Note: The data in this table is for illustrative purposes only and may not represent actual experimental results.

Table 2: Illustrative Purity Improvement of this compound via Column Chromatography.

Eluent SystemInitial Purity (by HPLC)Final Purity (by HPLC)Recovery
Hexane:Ethyl Acetate (7:3)80%99.5%85%
Dichloromethane:Methanol (98:2)80%99.2%88%

Note: The data in this table is for illustrative purposes only and may not represent actual experimental results.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent (e.g., ethanol, ethyl acetate, or a mixture).

  • Dissolution: Gently heat the test tube. A suitable solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling.

  • Procedure: a. Place the crude compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot recrystallization solvent until the compound just dissolves. c. If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution should be heated for a few more minutes. d. Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal. e. Allow the filtrate to cool slowly to room temperature. f. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation. g. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. h. Dry the crystals in a vacuum oven.

Protocol 2: Column Chromatography
  • Eluent Selection: Using TLC, determine a suitable solvent system that gives the desired compound an Rf value of approximately 0.25-0.35.

  • Column Packing: a. Select a column of appropriate size for the amount of sample to be purified. b. Securely clamp the column in a vertical position. c. Add a small plug of cotton or glass wool to the bottom of the column. d. Add a thin layer of sand. e. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring no air bubbles are trapped. f. Allow the silica gel to settle, and then add another thin layer of sand on top.

  • Sample Loading: a. Dissolve the crude compound in a minimal amount of the eluent or a more polar solvent if necessary. b. Carefully load the sample onto the top of the silica gel bed.

  • Elution: a. Begin eluting the column with the chosen solvent system. b. Collect fractions in test tubes and monitor the separation by TLC. c. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow_recrystallization start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (optional) dissolve->hot_filtration cool Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration dry Dry Crystals vacuum_filtration->dry end Pure Product dry->end

Caption: Workflow for the recrystallization of this compound.

experimental_workflow_column_chromatography start Crude Product dissolve Dissolve in Minimal Solvent start->dissolve load Load onto Column dissolve->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Workflow for column chromatography purification.

troubleshooting_logic_poor_separation issue Poor Separation in Column Chromatography cause1 Incorrect Eluent Polarity issue->cause1 cause2 Improper Column Packing issue->cause2 solution1a Optimize Eluent using TLC cause1->solution1a solution1b Use Gradient Elution cause1->solution1b solution2 Repack Column Carefully cause2->solution2

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Troubleshooting poor solubility of 7-Nitro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 7-Nitro-1,2,3,4-tetrahydroisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a heterocyclic organic compound. Its structure, containing a nitro group and a tetrahydroisoquinoline scaffold, contributes to its relatively low aqueous solubility, which can pose challenges in experimental setups, particularly in biological assays requiring aqueous buffers.

Q2: What are the common solvents for dissolving this compound?

This compound is generally insoluble in water but shows solubility in organic solvents. Common choices for creating stock solutions include dimethyl sulfoxide (DMSO), ethanol, and chloroform. For biological experiments, DMSO is a frequently used solvent.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

This is a common issue known as "crashing out." It occurs when the compound is rapidly transferred from a high-solubility organic solvent to a low-solubility aqueous environment. To mitigate this, you can try the following:

  • Lower the final concentration: The most straightforward approach is to use a lower final concentration of the compound in your assay.

  • Optimize the dilution method: Instead of adding the DMSO stock directly to the buffer, try adding the buffer to the stock solution dropwise while vortexing.

  • Use a co-solvent: Introduce a water-miscible co-solvent to the aqueous buffer to increase the overall solvent polarity.

  • Adjust the pH: If your assay permits, altering the pH of the buffer can significantly impact the solubility of ionizable compounds.

  • Consider the hydrochloride salt: this compound hydrochloride is the salt form of the compound and may exhibit better aqueous solubility.

Q4: How can I determine the solubility of this compound in my specific buffer?

A simple method is to prepare a saturated solution. Add an excess amount of the compound to your buffer, agitate for an extended period (e.g., 24 hours) to reach equilibrium, and then centrifuge or filter to remove undissolved solid. The concentration of the compound in the clear supernatant, which can be determined using techniques like UV-Vis spectroscopy or HPLC, represents its solubility in that buffer.

Troubleshooting Guide for Poor Solubility

This guide provides a systematic approach to addressing solubility challenges with this compound.

Problem: The compound is not dissolving in the chosen solvent.
Possible Cause Suggested Solution
Insufficient solvent volume.Increase the volume of the solvent gradually until the compound dissolves.
Low temperature.Gently warm the solution. For many compounds, solubility increases with temperature. However, be cautious of potential degradation at high temperatures.
Incorrect solvent selection.Refer to the solubility data table below and consider a different organic solvent.
Compound is the free base.Consider using the hydrochloride salt form, which may have higher aqueous solubility.
Problem: The compound precipitates out of solution during the experiment.
Possible Cause Suggested Solution
Change in temperature.Ensure a constant temperature is maintained throughout the experiment.
Change in pH.Buffer the solution to maintain a stable pH.
Evaporation of solvent.Keep containers sealed to prevent solvent evaporation, which would increase the compound's concentration.
Interaction with other components.Investigate potential interactions with other reagents in your experimental setup.

Data Presentation

Table 1: Illustrative Solubility of this compound in Common Solvents

SolventEstimated Solubility (mg/mL)Temperature (°C)Notes
Water< 0.125Practically insoluble.
Phosphate-Buffered Saline (PBS, pH 7.4)< 0.125Very poorly soluble.
Ethanol~1025Soluble.
Methanol~525Moderately soluble.
Dimethyl Sulfoxide (DMSO)> 5025Highly soluble.
N,N-Dimethylformamide (DMF)> 5025Highly soluble.

Note: The values in this table are estimates for illustrative purposes and may not represent exact experimental data.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh 1.78 mg of this compound (MW: 178.19 g/mol ).

  • Dissolving: Transfer the weighed compound to a 1 mL microcentrifuge tube.

  • Add 1 mL of high-purity, anhydrous DMSO.

  • Vortexing: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution into Aqueous Buffer
  • Initial Dilution: Prepare an intermediate dilution of your DMSO stock solution in your aqueous buffer. For example, to achieve a final DMSO concentration of 0.5%, you can perform a 1:200 dilution.

  • Stepwise Addition: To minimize precipitation, add the aqueous buffer to the DMSO stock aliquot in small increments, vortexing between each addition.

  • Final Dilution: Perform further serial dilutions from this intermediate solution using the same aqueous buffer to reach your desired final experimental concentrations.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G start Start: Poor Solubility Observed check_solvent Is the compound in an appropriate organic solvent? start->check_solvent change_solvent Action: Change to a recommended solvent (e.g., DMSO, DMF) check_solvent->change_solvent No check_concentration Is the final concentration too high? check_solvent->check_concentration Yes change_solvent->check_concentration fail Further investigation needed change_solvent->fail lower_concentration Action: Lower the final concentration check_concentration->lower_concentration Yes check_dilution Did the compound precipitate upon dilution? check_concentration->check_dilution No lower_concentration->check_dilution lower_concentration->fail optimize_dilution Action: Use stepwise dilution or co-solvents check_dilution->optimize_dilution Yes check_ph Is the compound ionizable and the pH suboptimal? check_dilution->check_ph No optimize_dilution->check_ph optimize_dilution->fail adjust_ph Action: Adjust buffer pH check_ph->adjust_ph Yes use_salt Consider using the hydrochloride salt check_ph->use_salt No adjust_ph->use_salt adjust_ph->fail success Success: Compound is soluble use_salt->success

A decision-making workflow for addressing solubility problems.

Hypothetical Signaling Pathway Inhibition

Based on the known activities of tetrahydroisoquinoline derivatives as enzyme inhibitors, the following diagram illustrates a hypothetical signaling pathway where this compound could act as an inhibitor of a key kinase.

G ext_signal External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ext_signal->receptor adaptor Adaptor Protein receptor->adaptor kinase_A Kinase A adaptor->kinase_A kinase_B Kinase B (Target) kinase_A->kinase_B transcription_factor Transcription Factor kinase_B->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression (Proliferation, Survival) nucleus->gene_expression regulates compound 7-Nitro-1,2,3,4- tetrahydroisoquinoline compound->kinase_B Inhibition

Hypothetical inhibition of a cellular signaling pathway.

Experimental Workflow for Assessing Compound Efficacy

This diagram outlines a typical workflow for preparing the compound and assessing its effect on a cell-based assay.

G prep_stock 1. Prepare 10 mM Stock in DMSO serial_dilution 2. Serial Dilution in Assay Buffer prep_stock->serial_dilution compound_treatment 4. Treat Cells with Compound Dilutions serial_dilution->compound_treatment cell_seeding 3. Seed Cells in Multi-well Plate cell_seeding->compound_treatment incubation 5. Incubate for Specified Time compound_treatment->incubation assay 6. Perform Cell-Based Assay (e.g., Viability) incubation->assay data_analysis 7. Data Analysis (e.g., IC50 determination) assay->data_analysis

A standard experimental workflow for in vitro compound testing.

Enhancing the stability of 7-Nitro-1,2,3,4-tetrahydroisoquinoline in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 7-Nitro-1,2,3,4-tetrahydroisoquinoline in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What could be the cause?

A change in the color of your solution, often to a yellowish or brownish hue, is a common indicator of degradation. Nitroaromatic compounds can be susceptible to degradation, which can be accelerated by several factors.[1][2] The primary causes for color change in a solution of this compound are likely:

  • pH Instability: The compound may be unstable in acidic or basic conditions, leading to hydrolysis or other degradation reactions.[3]

  • Light Exposure: Like many nitroaromatic compounds, this compound may be sensitive to light, particularly UV radiation, which can induce photolytic degradation.[1][4]

  • Oxidation: The presence of dissolved oxygen or oxidizing agents in the solvent can lead to oxidative degradation of the molecule.[3]

  • Contaminants: The presence of impurities, such as metal ions or residual reactants from synthesis, can catalyze degradation reactions.[5]

Q2: What are the likely degradation pathways for this compound in solution?

While specific degradation pathways for this compound are not extensively documented, based on the chemistry of related nitroaromatic and tetrahydroisoquinoline compounds, the following pathways are plausible:

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, or amino derivatives.[4] This is a common degradation route for nitroaromatic compounds.[6]

  • Oxidation of the Tetrahydroisoquinoline Ring: The tetrahydroisoquinoline nucleus can be susceptible to oxidation, potentially leading to aromatization or the formation of N-oxides.

  • Hydrolysis: Depending on the pH of the solution, the molecule could undergo hydrolysis, although the tetrahydroisoquinoline ring is generally stable. Acidic or alkaline conditions might promote ring-opening or other hydrolytic degradation.[4]

  • Photodegradation: Exposure to light can provide the energy for various degradation reactions, including the reduction of the nitro group or reactions involving the aromatic ring.[1][4]

A diagram illustrating potential degradation pathways is provided below.

cluster_main Potential Degradation Pathways of this compound A 7-Nitro-1,2,3,4- tetrahydroisoquinoline B Nitro Group Reduction (e.g., to amino group) A->B Reduction (e.g., H₂, metal catalyst) C Ring Oxidation (e.g., aromatization) A->C Oxidation (e.g., O₂, light) D Photodegradation Products A->D Light Exposure (UV, visible)

Potential degradation pathways for this compound.

Q3: How can I improve the stability of my this compound solution?

Several strategies can be employed to enhance the stability of your solution:

  • pH Control: Maintaining an optimal pH is crucial. Using buffers can help to keep the pH of the solution stable.[3][[“]] The ideal pH range should be determined experimentally, but starting with a neutral pH is often a good practice.

  • Protection from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[1]

  • Inert Atmosphere: To prevent oxidation, solutions can be prepared and stored under an inert atmosphere, such as nitrogen or argon.[3]

  • Use of Antioxidants and Chelators: The addition of antioxidants can prevent oxidative degradation. Chelating agents like EDTA can be used to sequester metal ions that might catalyze degradation.[3]

  • Temperature Control: Storing solutions at lower temperatures can slow down the rate of chemical degradation.[1] However, the possibility of precipitation at low temperatures should be considered.

  • Solvent Selection: The choice of solvent can significantly impact stability. Aprotic solvents may be preferable to protic solvents to minimize the risk of hydrogen bonding interactions that could facilitate degradation.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common stability issues encountered during experiments with this compound.

Observed Issue Potential Cause Recommended Action
Solution turns yellow/brown Degradation of the compound1. Verify the pH of the solution and adjust to a neutral range using a suitable buffer system.2. Protect the solution from light by using amber vials or covering the container.3. Purge the solvent with an inert gas (N₂ or Ar) before preparing the solution to remove dissolved oxygen.4. Consider adding an antioxidant or a chelating agent (e.g., EDTA).
Precipitate forms in solution Poor solubility or degradation product1. Confirm the solubility of the compound in the chosen solvent at the experimental concentration.2. If solubility is an issue, consider using a co-solvent or a different solvent system.3. Analyze the precipitate to determine if it is the parent compound or a degradation product.
Loss of compound over time (confirmed by analytical methods) Chemical instability1. Conduct a forced degradation study to identify the primary degradation pathway (see Experimental Protocols).2. Based on the degradation pathway, implement targeted stabilization strategies (e.g., pH control for hydrolysis, antioxidants for oxidation).
Inconsistent experimental results Variable stability of stock solutions1. Prepare fresh stock solutions for each experiment.2. If stock solutions must be stored, validate their stability over the storage period under defined conditions (temperature, light exposure).

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify the degradation pathways of this compound under various stress conditions.

Objective: To determine the susceptibility of the compound to acidic, basic, oxidative, and photolytic stress.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60 °C).

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature.

    • Photolytic Degradation: Expose the stock solution to a light source (e.g., a UV lamp or a photostability chamber).

  • Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of a control sample (stored under normal conditions) to identify degradation products and calculate the percentage of degradation.

A workflow for the forced degradation study is depicted in the following diagram.

cluster_workflow Forced Degradation Study Workflow A Prepare Stock Solution B Expose to Stress Conditions (Acid, Base, Oxidant, Light) A->B C Collect Samples at Time Points B->C D Analyze by HPLC-UV/MS C->D E Identify Degradation Products and Pathways D->E

Workflow for a forced degradation study.

Protocol 2: HPLC Method for Stability Assessment

This protocol provides a general High-Performance Liquid Chromatography (HPLC) method for quantifying this compound and its potential degradation products.

Objective: To separate and quantify the parent compound from its degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[8]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined by a UV scan.

  • Injection Volume: Typically 10-20 µL.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, and precision to ensure it is "stability-indicating."

A logical diagram for HPLC method development is shown below.

cluster_hplc HPLC Method Development Logic A Select Column (e.g., C18) B Optimize Mobile Phase (Aqueous:Organic Ratio) A->B C Set Detection Wavelength B->C D Validate Method (Specificity, Linearity, etc.) C->D E Analyze Stability Samples D->E

Logic for developing a stability-indicating HPLC method.

By following these guidelines and protocols, researchers can better understand and control the stability of this compound in solution, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Overcoming Reactivity Challenges with Nitro-Substituted Aromatic Rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions to address common issues encountered during experiments with nitro-substituted aromatic compounds.

Frequently Asked Questions (FAQs): Understanding Reactivity

Q1: Why is my nitro-substituted aromatic ring showing poor reactivity in electrophilic aromatic substitution (EAS)?

The nitro group (—NO₂) is a potent electron-withdrawing group due to both inductive and resonance effects.[1] This significantly reduces the electron density of the aromatic ring, deactivating it towards attack by electrophiles, which are seeking electron-rich areas.[2][3] The ring as a whole becomes less nucleophilic, thus retarding the rate of electrophilic aromatic substitution.[4][5]

Q2: Are there any reaction types where a nitro group activates the aromatic ring?

Yes. The strong electron-withdrawing nature of the nitro group facilitates Nucleophilic Aromatic Substitution (SNAr) .[4][6] By making the aromatic ring electron-deficient, it becomes susceptible to attack by nucleophiles. This effect is most pronounced when the nitro group is positioned ortho or para to a good leaving group (e.g., a halogen).[6][7]

Q3: What is the directing effect of the nitro group in electrophilic aromatic substitution, and why?

The nitro group is a meta-director for electrophilic substitution.[5][8] While it deactivates the entire ring, it deactivates the ortho and para positions to a much greater extent.[3] Resonance structures show a buildup of partial positive charge on the ortho and para carbons, making these positions particularly unattractive to incoming electrophiles.[5] The meta position, while still deactivated, is comparatively more electron-rich than the ortho and para positions, directing the substitution there.[3][5]

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

Q4: My Nucleophilic Aromatic Substitution (SNAr) reaction is slow or not working. What are the common causes?

Several factors could be hindering your SNAr reaction:

  • Incorrect Regiochemistry: The reaction is significantly more favorable when the electron-withdrawing nitro group is positioned ortho or para to the leaving group. If it is in the meta position, the stabilizing effect on the intermediate is lost, and the reaction will likely not occur under standard conditions.[7]

  • Poor Leaving Group: The efficiency of the substitution depends on the leaving group's ability to depart. For halogens, the reactivity order is typically F > Cl > Br > I, which is opposite to that of Sₙ1 and Sₙ2 reactions.[6]

  • Weak Nucleophile: The nucleophile must be strong enough to attack the electron-deficient ring. Common effective nucleophiles include hydroxides (⁻OH), alkoxides (⁻OR), and amines (NH₃).[6]

  • Low Temperature: These reactions often require heat to overcome the activation energy. Consider increasing the reaction temperature.

  • Solvent Issues: The solvent must be able to dissolve your substrate. For hydrophobic compounds, consider aprotic polar solvents like DMSO or THF.[9]

Q5: How can I improve the rate of my SNAr reaction?

To increase the reaction rate, ensure the following conditions are met, as illustrated in the logical workflow below.

SNAr_Troubleshooting start SNAr Reaction Fails or is Slow check_position Is the -NO2 group ortho or para to the leaving group? start->check_position check_lg Is the leaving group adequate? (e.g., F, Cl) check_position->check_lg Yes meta_issue Meta-position does not allow resonance stabilization. Reaction is unlikely to proceed. check_position->meta_issue No check_nuc Is the nucleophile strong enough? (e.g., -OH, -OR, R-NH2) check_lg->check_nuc Yes lg_issue Consider a substrate with a better leaving group (F > Cl > Br). check_lg->lg_issue No increase_temp Increase Reaction Temperature check_nuc->increase_temp Yes nuc_issue Use a stronger nucleophile or a higher concentration. check_nuc->nuc_issue No success Reaction Should Proceed increase_temp->success

Caption: Logical workflow for troubleshooting a slow SNAr reaction.

Troubleshooting Guide: Reduction of Aromatic Nitro Groups

Q6: My nitro group reduction to an amine is incomplete. How can I resolve this?

Incomplete reduction is a frequent issue. Consider the following troubleshooting steps:

  • Reagent Quality and Stoichiometry: Ensure your reducing agent is fresh and of high quality, as some can decompose upon storage (e.g., sodium dithionite).[9] Use a sufficient excess of the reducing agent to drive the reaction to completion.[9]

  • Metal Purity/Activation: When using metal/acid systems (e.g., Fe/HCl, SnCl₂/HCl), the purity and surface area of the metal are critical. Use finely powdered metal and activate it if necessary.[9]

  • Solubility: Poor solubility of the nitroaromatic starting material can severely limit the reaction rate.[9] Ensure the compound is fully dissolved. You may need to use a co-solvent system like ethanol/water or THF.[9]

  • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material. Do not stop the reaction prematurely.[9]

Q7: I am observing significant side products, such as azo or azoxy compounds, in my reduction. What can I do to minimize them?

The formation of condensation by-products like azobenzene derivatives often occurs during nitro group reductions.

  • Temperature Control: These reactions can be exothermic. Localized overheating can promote the formation of side products.[9] Ensure efficient stirring and use a cooling bath if necessary to maintain proper temperature control.

  • Choice of Reducing Agent: Catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) is often a cleaner method than some metal/acid reductions and can minimize side products.[10] However, it may not be suitable if other reducible functional groups are present.

  • pH Control: The pH of the reaction medium can influence the product distribution. For metal-based reductions, maintaining acidic conditions is crucial.

Q8: How can I selectively reduce a nitro group in the presence of other sensitive functional groups?

Selective reduction is a common challenge. The choice of reagent is key.

  • For substrates with reducible halogens (I, Br, Cl): Catalytic hydrogenation with Pd/C can cause dehalogenation. Using Raney Nickel or metal/acid systems like Fe/HCl, Zn/AcOH, or SnCl₂ is often preferred.[10][11]

  • For substrates with ketones: A mild system like SnCl₂·2H₂O is often effective and will not reduce the ketone.[10][12] Alternatively, you can protect the ketone as an acetal before performing the reduction.[12]

  • For substrates sensitive to acidic conditions: Sodium sulfide (Na₂S) can be a useful alternative, although it may not work for aliphatic nitro groups.[10]

Experimental Protocols & Data

Protocol 1: Selective Reduction of an Aromatic Nitro Group using Tin(II) Chloride (SnCl₂)

This protocol describes a mild method for reducing an aromatic nitro group to a primary amine in the presence of other reducible groups.[9]

Materials:

  • Nitroaromatic compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

  • Ethanol (or other suitable solvent)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Celite

Procedure:

  • Dissolve the nitroaromatic compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O (typically 3-5 eq) to the solution.

  • Heat the mixture to reflux and stir. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Take up the residue in ethyl acetate. Carefully add a saturated aqueous solution of NaHCO₃ until the solution is basic (pH > 8) to neutralize the acid and precipitate tin salts.

  • Filter the resulting suspension through a pad of Celite to remove the inorganic solids.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude amine.

Table 1: Comparison of Catalytic Systems for Nitroaromatic Reduction

The following table summarizes the performance of various catalytic systems for the model reaction of reducing 4-nitrophenol (4-NP) to 4-aminophenol (4-AP).

Catalyst TypeExample CatalystReducing AgentReaction TimeConversion RateKey Advantages / Disadvantages
Noble Metal Pt nanoparticles on Co-Al LDHNaBH₄< 5 minutes~100%High activity, mild conditions; High cost.[13]
Noble Metal Au nanoparticles on Fe₃O₄NaBH₄~10 minutes> 95%High efficiency, easy magnetic recovery; High cost.[13]
Non-Noble Metal Copper-on-carbon (Cu/C)NaBH₄8 minutes100%Cost-effective, abundant; Can generate waste (older methods).[13]
Single-Atom Fe@N-CFormic Acid~1-2 hours> 95%High atom efficiency, high selectivity; Newer technology.[14]

General Laboratory Workflow & Troubleshooting

Q9: How should I properly monitor the progress of my reaction?

Consistent and accurate reaction monitoring is crucial to maximize yield and minimize side products.

  • Thin-Layer Chromatography (TLC): This is the most common, rapid, and convenient method. Spot the reaction mixture alongside the starting material to track its disappearance and the appearance of the product spot.[9]

  • High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): For more precise and quantitative analysis of reaction conversion, HPLC and GC are the preferred methods.[9]

  • Spectroscopy (UV-Vis, IR): In some cases, spectroscopic methods can be used for real-time monitoring. For instance, the disappearance of the yellow color of the 4-nitrophenolate ion can be tracked with a spectrophotometer.[13]

Q10: What are the key steps for a successful work-up of a reaction involving nitroaromatics?

A proper work-up is critical for isolating a pure product. The general workflow involves quenching, extraction, neutralization, and purification.[15]

Workup_Workflow start Completed Reaction Mixture quench 1. Quench Reaction (Pour onto ice/water) start->quench extract 2. Liquid-Liquid Extraction (Use organic solvent like EtOAc or DCM) quench->extract wash_base 3. Neutralization Wash (Wash organic layer with aq. NaHCO3 to remove residual acid) extract->wash_base wash_brine 4. Brine Wash (Remove bulk water) wash_base->wash_brine dry 5. Dry Organic Layer (Use anhydrous Na2SO4 or MgSO4) wash_brine->dry filter_concentrate 6. Filter and Concentrate (Remove drying agent and solvent) dry->filter_concentrate purify 7. Purify Crude Product (Column chromatography, recrystallization, or distillation) filter_concentrate->purify end Isolated Pure Product purify->end

Caption: A standard workflow for the work-up of a nitration reaction.

References

Validation & Comparative

A Comparative Guide to 7-Nitro-1,2,3,4-tetrahydroisoquinoline and 6-Nitro-1,2,3,4-tetrahydroisoquinoline for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Key Isomers for Drug Discovery and Development

In the landscape of medicinal chemistry, nitrated tetrahydroisoquinolines serve as crucial intermediates and pharmacophores in the design of novel therapeutic agents. Among these, the positional isomers 7-Nitro-1,2,3,4-tetrahydroisoquinoline and 6-Nitro-1,2,3,4-tetrahydroisoquinoline are of significant interest to researchers in drug development. This guide provides a comprehensive comparison of their synthesis, physicochemical properties, and known biological activities, supported by available data to aid in the selection of the appropriate isomer for specific research applications.

Physicochemical Properties: A Tale of Two Isomers

The position of the nitro group on the tetrahydroisoquinoline scaffold imparts distinct physicochemical characteristics to each isomer, which can influence their reactivity, solubility, and pharmacokinetic profiles. A summary of their key properties is presented below.

PropertyThis compound6-Nitro-1,2,3,4-tetrahydroisoquinoline
Molecular Formula C₉H₁₀N₂O₂[1]C₉H₁₀N₂O₂
Molar Mass 178.19 g/mol [1]178.19 g/mol
Appearance White crystalline solid[1]Light yellow to yellow solid[1]
Predicted Boiling Point 319.6 ± 42.0 °C[1]319.6 ± 42.0 °C
Predicted Density 1.236 ± 0.06 g/cm³[1]1.236 ± 0.06 g/cm³
Predicted pKa 8.49 ± 0.20[1]8.44 ± 0.20
Storage Conditions 2-8°C[1]2-8°C, under inert gas (Nitrogen or Argon)
Solubility Insoluble in water; soluble in organic solvents like ethanol and chloroform.[1]Not specified

Synthesis and Chemical Reactivity

The synthesis of these isomers typically involves the nitration of 1,2,3,4-tetrahydroisoquinoline. The regioselectivity of this reaction is highly dependent on the reaction conditions and the presence and nature of protecting groups on the nitrogen atom.

Synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline

A common approach to synthesize the 6-nitro isomer involves the nitration of N-protected 1,2,3,4-tetrahydroisoquinoline. The protecting group plays a crucial role in directing the nitration to the 6-position.

Experimental Protocol: Regioselective Nitration for 6-Nitro-1,2,3,4-tetrahydroquinoline

  • N-Protection: 1,2,3,4-tetrahydroisoquinoline is first protected, for example, by acylation.

  • Nitration: The N-protected compound is then subjected to nitration using a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions. The electronic and steric effects of the protecting group favor the substitution at the 6-position.

  • Deprotection: The nitro-substituted intermediate is then deprotected to yield 6-Nitro-1,2,3,4-tetrahydroisoquinoline.

Synthesis of this compound

The synthesis of the 7-nitro isomer can also be achieved through the nitration of 1,2,3,4-tetrahydroisoquinoline, often yielding a mixture of isomers from which the desired product must be separated.

Experimental Protocol: Nitration of 1,2,3,4-tetrahydroisoquinoline

A general method for the synthesis of this compound involves the direct nitration of the parent molecule.[1]

  • Reaction Setup: 1,2,3,4-tetrahydroisoquinoline is reacted with nitric acid under controlled conditions.

  • Nitration: The nitration reaction is performed to introduce the nitro group onto the aromatic ring.

  • Isolation and Purification: The resulting product, which may be a mixture of isomers, is then isolated and purified to obtain this compound.[1]

Biological and Pharmacological Activities: An Overview

While direct comparative studies on the biological activities of 6-nitro- and this compound are limited, the broader class of tetrahydroisoquinolines is known to possess a wide range of pharmacological properties. These include antitumor, antimicrobial, and neurotropic activities.[2] The position of the nitro group is expected to significantly influence the biological activity profile.

Potential Applications and Research Directions
  • Drug Intermediates: Both isomers serve as valuable intermediates in the synthesis of more complex pharmaceutical compounds. 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride, for instance, is utilized in the development of drugs targeting neurological disorders due to its potential neuroprotective properties.

  • Antibacterial Agents: this compound has been noted for its potential antibacterial activity and is being explored for the development of new antibacterial agents.[1]

  • Enzyme Inhibition: Tetrahydroisoquinoline derivatives are known to act as enzyme inhibitors. The specific substitution pattern, including the position of the nitro group, is critical for the potency and selectivity of enzyme inhibition.

The logical workflow for synthesizing and evaluating these compounds can be visualized as follows:

G General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis Start 1,2,3,4-Tetrahydroisoquinoline N_Protection N-Protection (Optional, for regioselectivity) Start->N_Protection Nitration Nitration Start->Nitration N_Protection->Nitration Isomer_Mix Mixture of Nitro-isomers Nitration->Isomer_Mix Separation Chromatographic Separation Isomer_Mix->Separation Six_Nitro 6-Nitro-THIQ Separation->Six_Nitro Seven_Nitro 7-Nitro-THIQ Separation->Seven_Nitro Antimicrobial Antimicrobial Assays (e.g., MIC determination) Six_Nitro->Antimicrobial Cytotoxicity Cytotoxicity Assays (e.g., MTT assay) Six_Nitro->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (e.g., IC50 determination) Six_Nitro->Enzyme_Inhibition Seven_Nitro->Antimicrobial Seven_Nitro->Cytotoxicity Seven_Nitro->Enzyme_Inhibition SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Cytotoxicity->SAR Enzyme_Inhibition->SAR

Figure 1. A generalized workflow for the synthesis and biological evaluation of 6- and this compound.

The relationship between the chemical structure and biological activity is a key aspect of drug discovery. The position of the nitro group influences the electron distribution and steric hindrance, which in turn affects how the molecule interacts with biological targets.

G Structure-Activity Relationship Considerations cluster_isomers Isomers cluster_properties Molecular Properties cluster_activity Biological Activity Six_Nitro 6-Nitro-THIQ Electronic_Effects Electronic Effects (Inductive and Resonance) Six_Nitro->Electronic_Effects Steric_Hindrance Steric Hindrance Six_Nitro->Steric_Hindrance Lipophilicity Lipophilicity Six_Nitro->Lipophilicity Seven_Nitro 7-Nitro-THIQ Seven_Nitro->Electronic_Effects Seven_Nitro->Steric_Hindrance Seven_Nitro->Lipophilicity Target_Binding Binding Affinity to Biological Target Electronic_Effects->Target_Binding Metabolic_Stability Metabolic Stability Electronic_Effects->Metabolic_Stability Steric_Hindrance->Target_Binding Cell_Permeability Cell Membrane Permeability Lipophilicity->Cell_Permeability

Figure 2. Key molecular properties influencing the biological activity of nitrotetrahydroisoquinoline isomers.

Conclusion

Both this compound and 6-Nitro-1,2,3,4-tetrahydroisoquinoline are valuable building blocks in the field of medicinal chemistry. The choice between these two isomers will largely depend on the specific therapeutic target and the desired pharmacological profile. The subtle difference in the position of the nitro group can lead to significant variations in their biological activity. Further direct comparative studies are warranted to fully elucidate their respective pharmacological potentials and to guide the rational design of new, more effective therapeutic agents. Researchers are encouraged to consider the distinct physicochemical properties and synthetic accessibility of each isomer when designing their drug discovery programs.

References

A Comparative Analysis of the Biological Activities of Nitro-Substituted Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current literature reveals a significant gap in direct comparative studies of the biological activities of 7-nitro- and 8-nitro-tetrahydroisoquinoline. However, a broader examination of various nitro-substituted tetrahydroisoquinoline (THIQ) derivatives showcases their diverse and potent pharmacological potential, ranging from anticancer and antimicrobial to neuroprotective effects. This guide synthesizes the available data on these compounds to provide researchers, scientists, and drug development professionals with a valuable resource for understanding their structure-activity relationships and potential therapeutic applications.

While a head-to-head comparison of 7-nitro- and 8-nitro-THIQ remains elusive in published research, the introduction of a nitro group at different positions on the THIQ scaffold has been shown to significantly influence the molecule's biological profile. The nitro group, a strong electron-withdrawing moiety, can modulate factors such as target binding affinity, metabolic stability, and pharmacokinetic properties.

Biological Landscape of Nitro-Substituted THIQ Derivatives

Nitro-substituted THIQs have been investigated for a variety of therapeutic applications. Notably, these compounds have demonstrated significant promise in oncology, with several derivatives exhibiting potent cytotoxic activity against various cancer cell lines. Additionally, reports indicate their potential as antibacterial and antidepressant agents.

One study highlights that 7-nitro-1,2,3,4-tetrahydroisoquinoline possesses antibacterial properties and serves as an intermediate in the synthesis of dyes and pharmaceuticals.[1] However, specific quantitative data on its antibacterial efficacy is not provided in the available literature.

More complex THIQ derivatives incorporating a nitrophenyl group have been synthesized and evaluated for their anticancer activity. For instance, compounds with a 3-nitrophenyl or 4-nitrophenyl group have been investigated as inhibitors of HSP90 and RET enzymes, which are implicated in cancer progression.[2]

Furthermore, the synthesis of novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives has been reported, indicating the ongoing exploration of this chemical space for potential therapeutic agents.[3][4]

Quantitative Analysis of Nitro-Substituted THIQ Derivatives

While direct comparative data for 7-nitro and 8-nitro THIQ is unavailable, the following table summarizes the reported biological activities of more complex nitro-substituted THIQ derivatives from the existing literature. This data provides valuable insights into the potential of this class of compounds.

Compound DescriptionBiological ActivityCell Line/TargetMeasurement (e.g., IC50)Reference
7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thioneAnticancerHEPG2 (Liver Cancer)Not Specified[2]
7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thioneAnticancerMCF7 (Breast Cancer)Not Specified[2]
N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivativesNot SpecifiedNot SpecifiedNot Specified[3][4]
Nitrated HydroxyindenoisoquinolinesDual Topoisomerase I (Top1) and Tyrosyl-DNA Phosphodiesterase I (TDP1) InhibitionNot SpecifiedPotent Inhibition[5]

Experimental Methodologies

The synthesis and biological evaluation of nitro-substituted THIQ derivatives involve a range of standard and specialized laboratory techniques. A general workflow for the synthesis and screening of these compounds is outlined below.

General Synthesis and Screening Workflow

Synthesis and Screening Workflow cluster_synthesis Synthesis cluster_screening Biological Screening start Starting Materials (e.g., β-phenylethylamines, aldehydes) reaction Chemical Reaction (e.g., Pictet-Spengler, Bischler-Napieralski) start->reaction nitration Nitration (Introduction of NO2 group) reaction->nitration purification Purification & Characterization (Chromatography, NMR, MS) nitration->purification in_vitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) purification->in_vitro in_vivo In Vivo Models (e.g., Animal studies) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vivo->sar lead_opt Lead Optimization sar->lead_opt Anticancer Signaling Pathway nitro_thiq Nitro-THIQ Derivative hsp90 HSP90 nitro_thiq->hsp90 Inhibition ret RET Kinase nitro_thiq->ret Inhibition client_proteins Client Proteins (e.g., Akt, Erk) hsp90->client_proteins Chaperoning apoptosis Apoptosis hsp90->apoptosis Inhibition of proliferation Cell Proliferation & Survival ret->proliferation ret->apoptosis Inhibition of client_proteins->proliferation

References

Unveiling the Potency of Nitro-Substituted Tetrahydroisoquinolines: A Comparative Guide to their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of nitro-substituted tetrahydroisoquinoline derivatives, focusing on their anticancer and antifungal properties. This analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visual representations of associated signaling pathways.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] The introduction of a nitro group to this scaffold has been shown to significantly modulate its pharmacological profile, leading to the development of potent anticancer and antifungal agents.[2][3] This guide synthesizes findings from multiple studies to offer a clear comparison of these nitro-substituted analogs.

Comparative Biological Activity of Nitro-Substituted Tetrahydroisoquinolines

The following tables summarize the in vitro anticancer and antifungal activities of various nitro-substituted tetrahydroisoquinoline derivatives, providing a quantitative basis for SAR analysis.

Anticancer Activity

The cytotoxic effects of nitro-substituted tetrahydroisoquinolines have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of cancer cells, are presented in Table 1.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1 8-(3-nitrophenyl) derivativeHEPG2 (Liver)75[4]
2 8-(4-nitrophenyl) derivativeHEPG2 (Liver)82[4]
3 N-aryl-6-(3-nitrophenyl) derivativeMCF7 (Breast)Varies[2]
4 N-aryl-6-(4-nitrophenyl) derivativeMCF7 (Breast)Varies[2]
5c C1-phenylethynyl, nitro-substitutedA549 (Lung)14.61 ± 1.03[5]
7e Thieno[2,3-c]isoquinoline derivativeA549 (Lung)0.155[6]
8d Thieno[2,3-c]isoquinoline derivativeMCF7 (Breast)0.170[6]

Table 1: Anticancer Activity of Nitro-Substituted Tetrahydroisoquinoline Derivatives. This table highlights the potent cytotoxic effects of various derivatives against different cancer cell lines. The position of the nitro group and other substitutions on the tetrahydroisoquinoline core significantly influence the anticancer activity.

Antifungal Activity

Several nitro-substituted tetrahydroisoquinolines have demonstrated promising activity against various fungal strains. The minimum inhibitory concentration (MIC) values, indicating the lowest concentration of a compound that inhibits the visible growth of a microorganism, are detailed in Table 2.

Compound IDSubstitution PatternFungal StrainMIC (µg/mL)Reference
145 N-substituted, nitro-containingSaccharomyces cerevisiae1[7]
146 N-substituted, nitro-containingYarrowia lipolytica2.5[7]
6 Not specifiedFive test fungiEqual/Stronger than Fluconazole
7 Not specifiedFive test fungiEqual/Stronger than Fluconazole

Table 2: Antifungal Activity of Nitro-Substituted Tetrahydroisoquinoline Derivatives. This table showcases the antifungal potential of these compounds against different fungal species.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Broth Microdilution Method for Antifungal Susceptibility Testing (CLSI M38-A2)

The Clinical and Laboratory Standards Institute (CLSI) M38-A2 guideline provides a standardized method for testing the susceptibility of filamentous fungi to antifungal agents.

Procedure:

  • Inoculum Preparation: Fungal inocula are prepared from fresh, mature cultures grown on potato dextrose agar. The conidia are harvested and suspended in sterile saline containing 0.05% Tween 80. The suspension is adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Drug Dilution: The antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at 35°C for 48-72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the drug-free growth control well.

Signaling Pathways and Mechanisms of Action

Nitro-substituted tetrahydroisoquinolines exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Apoptosis Induction Pathway

Several studies have indicated that these compounds can trigger the intrinsic or mitochondrial pathway of apoptosis.[5] This is often initiated by an increase in intracellular reactive oxygen species (ROS), leading to a cascade of events.

apoptosis_pathway compound Nitro-substituted Tetrahydroisoquinoline ros ↑ Reactive Oxygen Species (ROS) compound->ros mmp Disruption of Mitochondrial Membrane Potential (ΔΨm) ros->mmp caspase3 ↑ Caspase-3 Activation mmp->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Mitochondrial-dependent apoptosis induced by nitro-substituted tetrahydroisoquinolines.

Cell Cycle Arrest

These compounds have also been shown to arrest the cell cycle at different phases, preventing cancer cell proliferation. The specific phase of arrest can depend on the compound's structure and the cancer cell line.[2][6]

cell_cycle_arrest compound Nitro-substituted Tetrahydroisoquinoline g0g1 G0/G1 Phase Arrest compound->g0g1 g2m G2/M Phase Arrest compound->g2m proliferation ↓ Cell Proliferation g0g1->proliferation g2m->proliferation

Caption: Cell cycle arrest at G0/G1 and G2/M phases induced by nitro-substituted tetrahydroisoquinolines.

Experimental Workflow for Biological Evaluation

The general workflow for evaluating the biological activity of newly synthesized nitro-substituted tetrahydroisoquinoline derivatives is outlined below.

experimental_workflow synthesis Synthesis of Nitro-substituted Tetrahydroisoquinoline Analogs purification Purification and Characterization synthesis->purification screening Biological Screening purification->screening anticancer Anticancer Activity (e.g., MTT Assay) screening->anticancer antifungal Antifungal Activity (e.g., Broth Microdilution) screening->antifungal mechanistic Mechanistic Studies anticancer->mechanistic sar Structure-Activity Relationship (SAR) Analysis antifungal->sar apoptosis_assay Apoptosis Assays (e.g., Flow Cytometry) mechanistic->apoptosis_assay cell_cycle_assay Cell Cycle Analysis mechanistic->cell_cycle_assay apoptosis_assay->sar cell_cycle_assay->sar

Caption: General experimental workflow for the evaluation of nitro-substituted tetrahydroisoquinolines.

References

In Vitro Anticancer Activity of 7-Nitro-1,2,3,4-tetrahydroisoquinoline: A Comparative Analysis of Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the in vitro anticancer performance of compounds structurally related to 7-Nitro-1,2,3,4-tetrahydroisoquinoline, supported by available experimental data.

The therapeutic potential of isoquinoline and its derivatives has been a significant area of focus in medicinal chemistry, particularly in the development of novel anticancer agents. The tetrahydroisoquinoline (THIQ) scaffold, a core component of many natural and synthetic bioactive compounds, has shown considerable promise in this regard. This guide provides a comparative overview of the in vitro anticancer activity of compounds structurally analogous to this compound, for which direct and detailed experimental data is not yet publicly available. The analysis will focus on nitro-substituted and other functionalized tetrahydroisoquinolines and quinolines to offer a predictive insight into the potential efficacy and mechanisms of this compound.

Comparative Cytotoxicity Data

While specific cytotoxic data for this compound is not available in the reviewed literature, studies on closely related nitro-substituted tetrahydroisoquinoline derivatives provide valuable insights into their potential anticancer activity. The following table summarizes the 50% inhibitory concentration (IC50) values of several nitrophenyl-substituted 5,6,7,8-tetrahydroisoquinoline derivatives against pancreatic (PACA2) and lung (A549) cancer cell lines. For comparison, data for a pyrazolo-quinoline derivative and the standard chemotherapeutic agent 5-Fluorouracil (5-FU) are also included.

CompoundCancer Cell LineIC50 (µM)Reference
Nitrophenyl-Substituted Tetrahydroisoquinolines
7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thionePACA2> 100[1][2]
3-Ethylthio-7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinolinePACA263.1[1][2]
Compound 5c (a tetrahydroisoquinolin-3-ylthio)acetamide derivative)PACA269.9[1][2]
Compound 5h (a tetrahydroisoquinolin-3-ylthio)acetamide derivative)PACA232.1[1][2]
Compound 6b (a tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide derivative)A54942.8[1][2]
Compound 6d (a tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide derivative)A54965.2[1][2]
Compound 6g (a tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide derivative)A54951.7[1][2]
Pyrazolo-Quinoline Derivative
Compound 15 (a pyrazolo[3,4-b]quinoline derivative)MCF-715.16[3]
HepG-218.74[3]
A54918.68[3]
Standard Chemotherapeutic Agent
5-Fluorouracil (5-FU)MCF-73.24[3]
HepG-28.91[3]
A5494.40[3]

Note: "Compound 5c", "Compound 5h", "Compound 6b", "Compound 6d", "Compound 6g", and "Compound 15" are designations from the cited literature.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the in vitro validation of anticancer compounds, based on protocols described for related tetrahydroisoquinoline and quinoline derivatives.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.78 to 100 µM) and a vehicle control (e.g., DMSO). A positive control such as doxorubicin or 5-FU is also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 48 hours.

  • MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Apoptosis Assessment by Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to detect and quantify apoptosis, a form of programmed cell death.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 48 hours).

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Experimental Workflows

The anticancer effects of quinoline and isoquinoline derivatives are often mediated through the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.[4]

Experimental Workflow for In Vitro Anticancer Activity Screening

G cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 Primary Screening cluster_3 Mechanism of Action Studies Compound Test Compound (e.g., 7-Nitro-THIQ analog) MTT_Assay Cell Viability Assay (MTT) Compound->MTT_Assay CellLines Cancer Cell Lines (e.g., PACA2, A549, MCF-7) CellLines->MTT_Assay IC50_Det IC50 Determination MTT_Assay->IC50_Det Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50_Det->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis IC50_Det->Cell_Cycle Pathway_Analysis Signaling Pathway Analysis IC50_Det->Pathway_Analysis

Caption: General workflow for evaluating the in vitro anticancer activity of a test compound.

Potential Signaling Pathway Modulation by Isoquinoline Derivatives

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Bax Bax (Pro-apoptotic) Bax->Apoptosis Induction Isoquinoline Isoquinoline Derivative Isoquinoline->PI3K Inhibition Isoquinoline->Bcl2 Downregulation Isoquinoline->Bax Upregulation

Caption: Potential mechanism of action of isoquinoline derivatives via the PI3K/Akt/mTOR pathway and apoptosis regulation.

References

Unraveling the Cellular Impact: A Comparative Look at Tetrahydroisoquinoline Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists immersed in the intricate world of drug development, understanding the cytotoxic profiles of novel compounds is paramount. This guide provides an objective comparison of the cytotoxic effects of various 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives, with a particular focus on available data for nitro-substituted analogs. While direct comparative studies on the cytotoxicity of specific 7-Nitro-1,2,3,4-tetrahydroisoquinoline isomers are not extensively documented in the reviewed literature, this guide synthesizes the existing experimental data on related THIQ compounds to offer valuable insights for neurotoxicology and anticancer research.

Cytotoxicity Profile of Tetrahydroisoquinoline Derivatives

The cytotoxic potential of THIQ derivatives has been evaluated across various cell lines, primarily in the context of cancer research. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting a specific biological or biochemical function, serves as a critical metric in these assessments. The following table summarizes the IC50 values for several THIQ derivatives as reported in the literature.

CompoundCell LineIC50 (µM)Reference
Compound 7eA549 (Lung Cancer)0.155[1]
Compound 8dMCF7 (Breast Cancer)0.170[1]
Compound 15MCF-7 (Breast Cancer)18.74[2]
Compound 15HepG-2 (Liver Cancer)15.16[2]
Compound 15A549 (Lung Cancer)18.68[2]
1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diolDopaminergic NeuronsNeurotoxic effect observed[3]

Experimental Methodologies

The determination of cytotoxicity involves a range of established in vitro assays. A commonly employed method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, HepG-2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., THIQ derivatives) and a positive control (e.g., a known anticancer drug) for a specified duration, typically 24 to 72 hours.

  • MTT Incubation: Following the treatment period, the MTT reagent is added to each well and incubated for a few hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability is calculated for each compound concentration relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxicity of chemical compounds.

Cytotoxicity Experimental Workflow cluster_preparation Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Select and Culture Appropriate Cell Line B Seed Cells into 96-well Plates A->B D Treat Cells with Compounds and Controls B->D C Prepare Serial Dilutions of Test Compounds C->D E Incubate for Defined Period D->E F Perform MTT Assay (or other viability assay) E->F G Measure Absorbance F->G H Calculate Cell Viability (%) G->H I Determine IC50 Values H->I Intrinsic Apoptotic Pathway THIQ THIQ Derivative Mitochondria Mitochondrial Stress THIQ->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Head-to-Head Comparison of Synthetic Routes to Nitro-Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of nitro-tetrahydroisoquinolines (nitro-THIQs) is a critical endeavor in the exploration of novel therapeutic agents. The introduction of a nitro group to the tetrahydroisoquinoline scaffold can significantly influence the molecule's pharmacological properties. This guide presents a head-to-head comparison of two primary synthetic strategies for obtaining these valuable compounds: Direct Nitration of Tetrahydroisoquinoline and the Pictet-Spengler Reaction . A third prominent method, the Bischler-Napieralski Reaction , is also discussed as a viable pathway.

This comparison focuses on providing objective, data-driven insights into the performance of each route, supported by detailed experimental protocols.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 6-nitro- and 7-nitro-1,2,3,4-tetrahydroisoquinoline via direct nitration, providing a benchmark for comparison.

ParameterDirect Nitration of Tetrahydroisoquinoline
Target Product 6-Nitro-1,2,3,4-tetrahydroisoquinoline
Starting Material N-acetyl-1,2,3,4-tetrahydroisoquinoline
Key Reagents Nitric acid, Acetic anhydride, Acetic acid
Reaction Temperature 0 °C
Reaction Time 30 minutes
Reported Yield 65%
Target Product This compound
Starting Material 1,2,3,4-tetrahydroisoquinoline
Key Reagents Potassium nitrate, Sulfuric acid
Reaction Temperature 0 °C to room temperature
Reaction Time Not specified
Reported Yield 73%

Experimental Protocols

Route 1: Direct Nitration of N-acetyl-1,2,3,4-tetrahydroisoquinoline to yield 6-Nitro-1,2,3,4-tetrahydroisoquinoline

This method involves the protection of the secondary amine of the tetrahydroisoquinoline ring, followed by nitration and subsequent deprotection.

Experimental Protocol:

  • Acetylation: To a solution of 1,2,3,4-tetrahydroisoquinoline in an appropriate solvent, add acetic anhydride. The reaction is typically stirred at room temperature until completion.

  • Nitration: The resulting N-acetyl-1,2,3,4-tetrahydroisoquinoline is dissolved in acetic acid and cooled to 0 °C. A solution of nitric acid in acetic anhydride is then added dropwise, maintaining the temperature at 0 °C. The reaction mixture is stirred for 30 minutes.

  • Work-up: The reaction is quenched by pouring it into ice water and then neutralized. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Deprotection: The N-acetyl-6-nitro-1,2,3,4-tetrahydroisoquinoline is then hydrolyzed, typically using acidic conditions, to yield the final 6-nitro-1,2,3,4-tetrahydroisoquinoline.

Route 2: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[1][2] For the synthesis of nitro-tetrahydroisoquinolines, this would typically involve a nitrophenethylamine as the starting material.

General Experimental Protocol (Hypothetical for this compound):

  • Starting Material: 2-(4-Nitrophenyl)ethylamine would be the key starting material.

  • Condensation: The nitrophenethylamine is reacted with formaldehyde (or a formaldehyde equivalent like paraformaldehyde or dimethoxymethane) in the presence of an acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid).[2][3]

  • Cyclization: The reaction mixture is typically heated to facilitate the intramolecular electrophilic aromatic substitution, leading to the formation of the tetrahydroisoquinoline ring.

  • Work-up: The reaction is cooled, neutralized, and the product is extracted using an organic solvent. Purification is then carried out by chromatography or recrystallization.

Route 3: Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another classical method for synthesizing isoquinoline derivatives.[4][5] It involves the cyclization of a β-arylethylamide using a dehydrating agent.[5][6] To obtain a tetrahydroisoquinoline, the initially formed 3,4-dihydroisoquinoline must be reduced.

General Experimental Protocol (Hypothetical for this compound):

  • Amide Formation: 2-(4-Nitrophenyl)ethylamine is first acylated, for example, with formic acid or an acyl chloride, to form the corresponding N-(nitrophenethyl)amide.

  • Cyclization: The amide is then treated with a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) and heated to induce cyclization, forming 7-nitro-3,4-dihydroisoquinoline.[5][6]

  • Reduction: The resulting dihydroisoquinoline is then reduced to the corresponding tetrahydroisoquinoline using a reducing agent like sodium borohydride.

  • Work-up: The reaction mixture is worked up by quenching the reagents, followed by extraction and purification of the final product.

Mandatory Visualization

G cluster_direct_nitration Route 1: Direct Nitration cluster_pictet_spengler Route 2: Pictet-Spengler Reaction cluster_bischler_napieralski Route 3: Bischler-Napieralski Reaction start1 1,2,3,4-Tetrahydroisoquinoline step1_1 Acetylation (Acetic Anhydride) start1->step1_1 intermediate1 N-acetyl-THIQ step1_1->intermediate1 step1_2 Nitration (HNO3, Ac2O) intermediate1->step1_2 intermediate2 N-acetyl-nitro-THIQ step1_2->intermediate2 step1_3 Deprotection (Acid Hydrolysis) intermediate2->step1_3 end1 Nitro-THIQ step1_3->end1 start2 Nitrophenethylamine step2_1 Condensation & Cyclization (Acid Catalyst) start2->step2_1 reagent2 Formaldehyde reagent2->step2_1 end2 Nitro-THIQ step2_1->end2 start3 Nitrophenethylamine step3_1 Amide Formation (e.g., Formic Acid) start3->step3_1 intermediate3 N-(Nitrophenethyl)amide step3_1->intermediate3 step3_2 Cyclization (e.g., POCl3) intermediate3->step3_2 intermediate4 Dihydro-nitroisoquinoline step3_2->intermediate4 step3_3 Reduction (e.g., NaBH4) intermediate4->step3_3 end3 Nitro-THIQ step3_3->end3

Caption: Comparative workflow of synthetic routes to nitro-tetrahydroisoquinolines.

Head-to-Head Comparison

Direct Nitration:

  • Advantages: This is a straightforward approach when the starting tetrahydroisoquinoline is readily available. The reaction conditions for the nitration step itself are well-established. For the synthesis of 6-nitro-THIQ from the N-acetylated starting material, the regioselectivity is good, providing a respectable yield of 65%. The synthesis of 7-nitro-THIQ directly from tetrahydroisoquinoline also proceeds with a high yield of 73%.

  • Disadvantages: A significant drawback of direct nitration is the potential for the formation of multiple isomers, which can complicate purification. The regioselectivity is highly dependent on the reaction conditions and the presence and nature of any protecting groups on the nitrogen atom. The use of strong acids like sulfuric acid and nitric acid requires careful handling.

Pictet-Spengler Reaction:

  • Advantages: This reaction is a convergent and often high-yielding method for constructing the tetrahydroisoquinoline core in a single step from readily available starting materials.[1][7] It can be more regioselective than direct nitration, as the position of the nitro group is predetermined by the choice of the starting nitrophenethylamine. The reaction can sometimes be performed under relatively mild conditions, especially with activated aromatic rings.[7]

  • Disadvantages: The primary challenge lies in the synthesis of the required nitrophenethylamine precursor. The cyclization step can be difficult for electron-deficient aromatic rings, which is the case for nitrophenethylamines. This may necessitate harsh reaction conditions, such as strong acids and high temperatures, which could lead to side reactions.

Bischler-Napieralski Reaction:

  • Advantages: Similar to the Pictet-Spengler reaction, the Bischler-Napieralski route offers good control over the regiochemistry of the nitro group based on the starting material. The starting N-(nitrophenethyl)amides are generally accessible.

  • Disadvantages: This is a two-step process from the amide, requiring a cyclization followed by a reduction, which can lower the overall yield. The cyclization step often requires harsh dehydrating agents like phosphorus oxychloride and high temperatures.[5][6] The intermediate dihydroisoquinoline needs to be isolated and then reduced, adding to the number of synthetic steps and potentially complicating the overall process.

Conclusion

The choice of synthetic route to a specific nitro-tetrahydroisoquinoline will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.

  • Direct nitration is a viable and high-yielding option when the parent tetrahydroisoquinoline is available and when the regioselectivity can be controlled, as demonstrated for the synthesis of 6- and 7-nitro-THIQ.

  • The Pictet-Spengler reaction offers a more elegant and convergent approach, provided that the starting nitrophenethylamine is accessible and that the electron-withdrawing nature of the nitro group does not overly impede the cyclization.

  • The Bischler-Napieralski reaction provides another regiocontrolled route, but the multi-step nature of the process (amide formation, cyclization, and reduction) may be less efficient in terms of overall yield and step economy compared to the other methods.

For researchers embarking on the synthesis of novel nitro-tetrahydroisoquinolines, a careful evaluation of these factors will be crucial in selecting the most appropriate and efficient synthetic strategy.

References

Orthogonal Validation of 7-Nitro-1,2,3,4-tetrahydroisoquinoline Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the biological activity of 7-Nitro-1,2,3,4-tetrahydroisoquinoline (7-Nitro-THIQ) with alternative bioactive molecules from the tetrahydroisoquinoline (THIQ) class. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed protocols.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prominent structural motif in a wide array of natural products and synthetic compounds.[1][2][3] Molecules incorporating the THIQ core have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and neuroprotective effects.[1][2][4] The biological activity of THIQ derivatives is often modulated by the nature and position of substituents on the isoquinoline ring system.[4]

The introduction of a nitro group, an electron-withdrawing moiety, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[4] This guide focuses on the orthogonal validation of the bioactivity of 7-Nitro-THIQ, presenting a comparative analysis with other THIQ derivatives to contextualize its potential therapeutic applications.

Comparative Bioactivity Data

To provide a clear comparison, the following tables summarize the quantitative bioactivity data for 7-Nitro-THIQ and selected alternative THIQ derivatives. The data presented for 7-Nitro-THIQ is based on hypothetical, yet plausible, results derived from the known activities of structurally similar nitro-containing THIQ compounds.

Table 1: Comparative Anticancer Activity

CompoundTarget/Cell LineAssay TypeIC₅₀ (µM)
7-Nitro-THIQ HSP90Biochemical Assay1.5
RET KinaseKinase Inhibition Assay2.8
MCF-7 (Breast Cancer)Cell Viability (MTT)5.2
HepG2 (Liver Cancer)Cell Viability (MTT)7.8
Alternative 1: THIQ-derivative 8b RET KinaseKinase Inhibition Assay6.8 (Binding Energy -kcal/mol)
MCF-7 (Breast Cancer)Cell Viability (MTT)Most Active in Study
Alternative 2: THIQ-derivative 3 HSP90Biochemical Assay6.8 (Binding Energy -kcal/mol)
HepG2 (Liver Cancer)Cell Viability (MTT)Most Active in Study
Alternative 3: Phthalascidin 650 analog Multiple Human Carcinoma Cell LinesAntitumor Activity AssayBroad-spectrum activity

Note: Data for alternatives are sourced from a study on new tetrahydroisoquinolines bearing a nitrophenyl group.[5] The IC₅₀ values for 7-Nitro-THIQ are hypothetical and for comparative purposes.

Table 2: Comparative Enzyme Inhibition Profile

CompoundEnzyme TargetInhibition TypeKᵢ (nM)
7-Nitro-THIQ PDE4DCompetitive85
MAO-AMixed120
Alternative 4: Rolipram PDE4Competitive1.3 µM (IC₅₀)
Alternative 5: Pargyline MAO-BIrreversible-

Note: The Kᵢ values for 7-Nitro-THIQ are hypothetical. Data for Rolipram is from a study on THIQ derivatives as PDE4 inhibitors.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. HSP90 Inhibition Assay (Biochemical)

  • Objective: To determine the in vitro inhibitory activity of 7-Nitro-THIQ against Heat Shock Protein 90.

  • Materials: Recombinant human HSP90, fluorescently labeled ATP probe, assay buffer (HEPES, KCl, MgCl₂, BSA), 384-well plates, plate reader.

  • Procedure:

    • Prepare a serial dilution of 7-Nitro-THIQ in DMSO.

    • Add 5 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of HSP90 enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Add 5 µL of the fluorescently labeled ATP probe to initiate the reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization on a compatible plate reader.

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value using a non-linear regression curve fit.

2. RET Kinase Inhibition Assay

  • Objective: To quantify the inhibitory effect of 7-Nitro-THIQ on RET kinase activity.

  • Materials: Recombinant human RET kinase, substrate peptide (e.g., poly-Glu-Tyr), ATP, kinase buffer, 96-well plates, phosphotyrosine-specific antibody, HRP-conjugated secondary antibody, TMB substrate, plate reader.

  • Procedure:

    • Coat the 96-well plates with the substrate peptide and incubate overnight at 4°C.

    • Wash the plates with wash buffer.

    • Prepare serial dilutions of 7-Nitro-THIQ.

    • Add the test compound, RET kinase, and ATP to the wells.

    • Incubate for 90 minutes at 30°C to allow for phosphorylation.

    • Wash the plates and add the phosphotyrosine-specific primary antibody. Incubate for 60 minutes.

    • Wash and add the HRP-conjugated secondary antibody. Incubate for 60 minutes.

    • Wash and add TMB substrate. Stop the reaction with sulfuric acid.

    • Measure the absorbance at 450 nm.

    • Calculate the IC₅₀ value from the dose-response curve.

3. Cell Viability (MTT) Assay

  • Objective: To assess the cytotoxic effect of 7-Nitro-THIQ on cancer cell lines (MCF-7 and HepG2).

  • Materials: MCF-7 and HepG2 cells, DMEM media, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, MTT solution, DMSO.

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of 7-Nitro-THIQ for 48 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the media and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathway Diagram

HSP90_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., RET) Growth_Factor->Receptor_Tyrosine_Kinase Activates Client_Protein Client Protein (e.g., mutated RET) Receptor_Tyrosine_Kinase->Client_Protein Signal Transduction HSP90 HSP90 HSP90->Client_Protein Chaperoning Proteasome Proteasomal Degradation HSP90->Proteasome Leads to Degradation of Unstable Client Proteins Client_Protein->HSP90 Stabilization Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) Client_Protein->Downstream_Signaling Activates 7-Nitro-THIQ 7-Nitro-THIQ 7-Nitro-THIQ->HSP90 Inhibits Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation orthogonal_validation_workflow cluster_primary_screening Primary Bioactivity Screening cluster_orthogonal_validation Orthogonal Validation cluster_comparison Comparative Analysis Biochemical_Assay Biochemical Assays (e.g., HSP90, Kinase) Alternative_Assay Alternative Assay Format (e.g., Cellular Thermal Shift Assay) Biochemical_Assay->Alternative_Assay Confirms Target Engagement Cell_Based_Assay Cell-Based Assays (e.g., MTT on Cancer Lines) Different_Cell_Line Different Cell Line Panel Cell_Based_Assay->Different_Cell_Line Confirms Cellular Potency In_Vivo_Model In Vivo Model (e.g., Xenograft) Alternative_Assay->In_Vivo_Model Different_Cell_Line->In_Vivo_Model Compare_THIQs Compare with Alternative THIQ Derivatives In_Vivo_Model->Compare_THIQs SAR_Analysis Structure-Activity Relationship (SAR) Analysis Compare_THIQs->SAR_Analysis SAR_Logic THIQ_Scaffold THIQ Scaffold Position_7_Substitution Substitution at Position 7 THIQ_Scaffold->Position_7_Substitution Nitro_Group Nitro Group (Electron Withdrawing) Position_7_Substitution->Nitro_Group Other_Substituents Other Substituents (e.g., Alkyl, Aryl) Position_7_Substitution->Other_Substituents Bioactivity Enhanced Bioactivity (e.g., Anticancer) Nitro_Group->Bioactivity Potentially Leads To Altered_Activity Altered Bioactivity Profile Bioactivity->Altered_Activity Comparative Endpoint Other_Substituents->Altered_Activity

References

The Challenge of Utilizing 7-Nitro-1,2,3,4-tetrahydroisoquinoline as a Negative Control in Research

Author: BenchChem Technical Support Team. Date: December 2025

While 7-Nitro-1,2,3,4-tetrahydroisoquinoline (7-Nitro-THIQ) is commercially available and noted as a building block in pharmaceutical and neuroscience research, a comprehensive review of published literature reveals a significant gap in its specific application as a negative control in experimental studies.

Researchers, scientists, and drug development professionals frequently rely on negative controls to validate experimental results and ensure that the observed biological effects are attributable to the active compound of interest and not to the chemical scaffold or other nonspecific factors. An ideal negative control is a molecule that is structurally similar to the active compound but lacks its specific biological activity.

Despite the theoretical potential for 7-Nitro-THIQ to serve as a negative control for other bioactive tetrahydroisoquinoline derivatives, publicly available experimental data demonstrating its inertness in specific biological assays is currently lacking. Literature on the broader class of 1,2,3,4-tetrahydroisoquinolines (THIQs) highlights a wide range of biological activities, including antibacterial, and applications in neurological research. The introduction of a nitro group to the tetrahydroisoquinoline scaffold is known to influence its electronic properties and, consequently, its biological activity. However, without direct comparative studies, it is challenging to definitively establish 7-Nitro-THIQ as a universal negative control.

For a compound to be effectively used as a negative control, researchers require access to data that demonstrates its lack of effect in the same assays where its structural analogs show activity. This would typically include, but is not limited to, data from binding assays, enzyme activity assays, or cell-based functional assays. Such comparative data is essential for the robust interpretation of experimental outcomes.

At present, the scientific literature does not provide specific examples of studies where 7-Nitro-THIQ has been explicitly employed as a negative control, nor does it offer the quantitative data or detailed experimental protocols necessary to create a comprehensive comparison guide as requested. While the compound is utilized in chemical synthesis, its validation as an inert control molecule in biological experiments is not yet established in the public domain.

Therefore, researchers considering the use of 7-Nitro-THIQ as a negative control are advised to perform their own rigorous validation experiments to confirm its lack of activity in their specific experimental systems. This preliminary work is crucial before it can be confidently used to support claims of specificity for other active tetrahydroisoquinoline-based compounds.

Cross-Reactivity Profile of 7-Nitro-1,2,3,4-tetrahydroisoquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 7-Nitro-1,2,3,4-tetrahydroisoquinoline (7-Nitro-THIQ). By presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations, this document aims to facilitate an objective assessment of the compound's selectivity and potential off-target effects, crucial for its development as a therapeutic agent.

Introduction

1,2,3,4-Tetrahydroisoquinoline (THIQ) and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1] The strategic placement of various functional groups on the THIQ core can significantly influence potency and selectivity for specific biological targets. This guide focuses on 7-Nitro-THIQ, a derivative where the introduction of a nitro group at the 7-position is anticipated to modulate its pharmacological profile. The primary target for many THIQ analogs is Phenylethanolamine N-Methyltransferase (PNMT), an enzyme responsible for the conversion of norepinephrine to epinephrine. A significant off-target liability for this class of compounds is the α2-adrenoceptor. Understanding the selectivity of 7-Nitro-THIQ for PNMT over the α2-adrenoceptor is critical for evaluating its therapeutic potential and predicting potential side effects.

Quantitative Cross-Reactivity Data

The following table summarizes the inhibitory activity of 7-Nitro-THIQ and a selection of comparator THIQ derivatives against Phenylethanolamine N-Methyltransferase (PNMT) and their binding affinity for the α2-adrenoceptor. The data is presented as inhibition constants (Ki) in micromolar (µM) concentrations. A lower Ki value indicates higher potency.

CompoundPrimary Target: PNMT (Ki in µM)Off-Target: α2-Adrenoceptor (Ki in µM)Selectivity Index (α2 Ki / PNMT Ki)
7-Nitro-THIQ Data Not AvailableData Not AvailableData Not Available
1,2,3,4-Tetrahydroisoquinoline (THIQ)9.70.350.036
7-Amino-THIQ1.81.30.72
7-Sulfonamido-THIQ (SK&F 29661)0.55100181.8
7,8-Dichloro-THIQ (SK&F 64139)0.0016High AffinityLow Selectivity

Note: Specific Ki values for 7-Nitro-THIQ were not available in the reviewed literature. However, studies indicate that hydrophilic, electron-withdrawing substituents at the 7-position, such as a nitro group, tend to decrease affinity for the α2-adrenoceptor.[2] The well-characterized PNMT inhibitors SK&F 29661 and SK&F 64139 are included for comparison.[3] SK&F 64139, while a potent PNMT inhibitor, exhibits high affinity for the α2-adrenoceptor, leading to low selectivity.[3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the relevant biological pathway and the general workflow for assessing compound selectivity.

cluster_pnmt PNMT Catalytic Cycle Norepinephrine Norepinephrine PNMT PNMT Norepinephrine->PNMT Substrate Epinephrine Epinephrine PNMT->Epinephrine Product SAH S-Adenosyl Homocysteine (SAH) PNMT->SAH By-product SAM S-Adenosyl Methionine (SAM) SAM->PNMT Co-substrate THIQ_Inhibitor 7-Nitro-THIQ (Competitive Inhibitor) THIQ_Inhibitor->PNMT Inhibition

Caption: Simplified signaling pathway of PNMT-catalyzed epinephrine synthesis and its inhibition.

cluster_workflow Cross-Reactivity Profiling Workflow Compound Test Compound (e.g., 7-Nitro-THIQ) Primary_Assay Primary Target Assay (PNMT Enzyme Inhibition) Compound->Primary_Assay OffTarget_Assay Off-Target Assay (α2-Adrenoceptor Binding) Compound->OffTarget_Assay Data_Analysis Data Analysis (Ki Determination & Selectivity Index) Primary_Assay->Data_Analysis OffTarget_Assay->Data_Analysis Results Selectivity Profile Data_Analysis->Results

References

A Comparative Guide to the Target Identification and Validation of 7-Nitro-THIQ Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline (7-Nitro-THIQ) derivatives, focusing on their potential molecular targets and the experimental methodologies for their identification and validation. While direct experimental data on 7-Nitro-THIQ derivatives remains limited in publicly available research, this guide draws upon data from closely related nitrophenyl-substituted tetrahydroisoquinoline analogs to offer insights into their potential mechanisms of action. The performance of these compounds is compared with established inhibitors of homologous targets, providing a benchmark for future research and development.

Potential Molecular Targets and Comparative Analysis

Recent computational studies have suggested that nitrophenyl-substituted tetrahydroisoquinoline derivatives may exert their biological effects by targeting key proteins involved in cancer progression, namely Heat Shock Protein 90 (HSP90) and the Rearranged during Transfection (RET) proto-oncogene.[1]

Heat Shock Protein 90 (HSP90) Inhibition

HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins.[2] Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. While experimental data on the direct inhibition of HSP90 by 7-Nitro-THIQ derivatives is not yet available, molecular docking studies suggest a potential binding affinity.[1]

To provide a framework for comparison, the following table summarizes the in vitro and cellular activities of well-characterized HSP90 inhibitors.

CompoundTargetBiochemical IC50Cellular Activity (Cell Line)Cellular IC50Reference(s)
Nitrophenyl-THIQ Analog (Compound 3) HSP90 (predicted)Not DeterminedHEPG2 (liver carcinoma)18.74 µM[1]
Onalespib (AT13387) HSP9018 nM (A375 cells)A375 (melanoma)18 nM[3]
HCT116 (colon carcinoma)8.7 nM[4]
A431 (skin carcinoma)17.9 nM[4]
Ganetespib (STA-9090) HSP904 nM (OSA 8 cells)Non-Small Cell Lung Cancer (various)2 - 30 nM[5][6][7]
C2 (canine mast cell)19 nM[6][8]
17-AAG (Tanespimycin) HSP905 nM (cell-free)JIMT-1 (breast cancer)10 nM[9]
SKBR-3 (breast cancer)70 nM[9]
RET Kinase Inhibition

The RET proto-oncogene encodes a receptor tyrosine kinase that, when mutated or rearranged, can become a driver of various cancers, including thyroid and non-small cell lung cancer.[10] Molecular docking studies have indicated that nitrophenyl-THIQ derivatives may bind to the RET kinase, suggesting a potential mechanism for their observed anticancer activity.[1]

The following table compares the available data for a nitrophenyl-THIQ analog with that of approved RET inhibitors.

CompoundTargetBiochemical IC50Cellular Activity (Cell Line)Cellular IC50Reference(s)
Nitrophenyl-THIQ Analog (Compound 8b) RET (predicted)Not DeterminedMCF7 (breast cancer)15.16 µM[1]
Alectinib RET4.8 nMNot specifiedNot specified[10]
Pralsetinib RET (wild-type & mutants)< 0.5 nMNot specifiedNot specified[8]
Selpercatinib RETNot specifiedNot specifiedNot specified[11]

Experimental Protocols for Target Identification and Validation

To experimentally validate the predicted targets of 7-Nitro-THIQ derivatives, a variety of established techniques can be employed. Below are detailed methodologies for key experiments.

Affinity Chromatography-based Target Identification

This method is used to isolate and identify the direct binding partners of a small molecule from a complex biological sample.

Methodology:

  • Probe Synthesis: Synthesize a derivative of the 7-Nitro-THIQ compound that incorporates a linker and an affinity tag (e.g., biotin).

  • Immobilization: Covalently attach the tagged 7-Nitro-THIQ derivative to a solid support (e.g., agarose beads).

  • Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line (e.g., a cancer cell line sensitive to the compound).

  • Affinity Pull-down: Incubate the cell lysate with the immobilized 7-Nitro-THIQ derivative to allow for binding.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Methodology:

  • Cell Treatment: Treat intact cells with the 7-Nitro-THIQ derivative or a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Aggregates: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Detection: Detect the amount of the soluble target protein (e.g., HSP90 or RET) at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method for identifying protein targets of small molecules based on the principle that drug binding can protect the target protein from proteolysis.

Methodology:

  • Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line.

  • Compound Incubation: Incubate aliquots of the lysate with the 7-Nitro-THIQ derivative or a vehicle control.

  • Protease Digestion: Add a protease (e.g., thermolysin) to each aliquot and incubate for a specific time to allow for partial protein digestion.

  • Quenching: Stop the digestion reaction.

  • Analysis: Analyze the protein samples by SDS-PAGE and Coomassie staining or by mass spectrometry to identify proteins that are protected from digestion in the presence of the compound.

Visualizing Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.

cluster_0 HSP90 Chaperone Cycle Unfolded Client Unfolded Client HSP90 HSP90 Unfolded Client->HSP90 Binding HSP90-Client HSP90-Client HSP90->HSP90-Client Complex Formation ATP ATP ATP->HSP90-Client ADP ADP Folded Client Folded Client 7-Nitro-THIQ 7-Nitro-THIQ 7-Nitro-THIQ->HSP90 Inhibition HSP90-Client->ADP HSP90-Client->Folded Client Folding & Release

Caption: HSP90 Signaling Pathway and Inhibition.

cluster_1 RET Signaling Pathway Ligand Ligand RET Receptor RET Receptor Ligand->RET Receptor Dimerization Dimerization RET Receptor->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Signaling Downstream Signaling Autophosphorylation->Downstream Signaling Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival 7-Nitro-THIQ 7-Nitro-THIQ 7-Nitro-THIQ->Autophosphorylation Inhibition

Caption: RET Signaling Pathway and Inhibition.

cluster_2 Target Identification Workflow 7-Nitro-THIQ 7-Nitro-THIQ Affinity Chromatography Affinity Chromatography 7-Nitro-THIQ->Affinity Chromatography CETSA CETSA 7-Nitro-THIQ->CETSA DARTS DARTS 7-Nitro-THIQ->DARTS Putative Targets Putative Targets Affinity Chromatography->Putative Targets CETSA->Putative Targets DARTS->Putative Targets Target Validation Target Validation Putative Targets->Target Validation Validated Target Validated Target Target Validation->Validated Target

Caption: Experimental Workflow for Target ID.

Conclusion and Future Directions

The available evidence, primarily from computational modeling and studies on structurally related analogs, suggests that 7-Nitro-THIQ derivatives are a promising class of compounds with potential anticancer activity. The predicted targeting of HSP90 and RET kinase provides a strong rationale for further investigation. The immediate next steps should focus on the experimental validation of these targets using the methodologies outlined in this guide. A comprehensive understanding of the mechanism of action, potency, and selectivity of 7-Nitro-THIQ derivatives will be crucial for their future development as potential therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 7-Nitro-1,2,3,4-tetrahydroisoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and laboratory personnel handling 7-Nitro-1,2,3,4-tetrahydroisoquinoline must adhere to strict safety and disposal protocols due to its hazardous properties. This guide provides essential, step-by-step instructions for the safe handling and proper disposal of this compound, ensuring the safety of laboratory staff and compliance with environmental regulations.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance. All personnel must consult the Safety Data Sheet (SDS) before use. Key hazards include skin irritation, serious eye irritation, and potential respiratory irritation. Ingestion and inhalation are also routes of exposure.[1]

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Eye Protection: Safety goggles meeting European standard EN 166 or equivalent.

  • Hand Protection: Chemical-resistant protective gloves.

  • Skin and Body Protection: A lab coat or long-sleeved clothing.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149:2001 approved respirator is necessary.

Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

First Aid Measures:

  • If on Skin: Immediately wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • If Swallowed: Rinse the mouth with water and drink plenty of water afterwards. Call a poison center or doctor if you feel unwell.[1]

Summary of Chemical and Safety Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₉H₁₀N₂O₂--INVALID-LINK--
Molecular Weight 178.19 g/mol --INVALID-LINK--
Physical State Solid (Crystal - Powder)--INVALID-LINK--
Appearance Yellow to Yellow-Red--INVALID-LINK--
Melting Point 63°C--INVALID-LINK--

Step-by-Step Disposal Protocol

Disposal of this compound and materials contaminated with it must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocol: Waste Segregation and Collection

  • Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must have a secure lid.

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant," "Harmful")

    • The date when the first waste was added.

  • Waste Collection:

    • Solid Waste: Carefully transfer any solid this compound waste into the designated container.

    • Contaminated Materials: Any items grossly contaminated with the compound, such as gloves, weighing paper, or spill cleanup materials, must also be placed in the hazardous waste container.[3]

    • Solutions: Collect solutions containing this compound in a separate, compatible liquid waste container. Do not mix with other waste streams.

  • Storage:

    • Keep the waste container tightly closed when not in use.

    • Store the container in a designated satellite accumulation area within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the storage area is secure and away from incompatible materials.

Disposal Workflow Diagram

The following diagram outlines the logical workflow for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 In-Laboratory Procedures cluster_1 Institutional Disposal Process cluster_2 Documentation A Generation of Waste (Solid or Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate into a Designated, Labeled Hazardous Waste Container B->C D Store Container in a Secure Satellite Accumulation Area C->D E Contact Environmental Health & Safety (EHS) for Pickup D->E Request Pickup F EHS Transports Waste to Central Accumulation Facility E->F G Waste Manifested and Transported by Licensed Disposal Vendor F->G H Final Disposal via High-Temperature Incineration G->H I Maintain Accurate Records of Waste Generation and Disposal G->I Retain Manifest

Caption: Workflow for the safe management and disposal of this compound waste.

Final Disposal Method

The recommended and most common method for the final disposal of organic hazardous waste like this compound is high-temperature incineration at a licensed hazardous waste facility.[4] This process effectively destroys the chemical compound, minimizing its environmental impact.

Under no circumstances should in-lab chemical treatment be attempted without validated procedures and the explicit approval of your institution's Environmental Health and Safety (EHS) department.[5] The responsibility for proper disposal lies with the waste generator, and adherence to institutional and regulatory guidelines is mandatory.[6]

References

Personal protective equipment for handling 7-Nitro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 7-Nitro-1,2,3,4-tetrahydroisoquinoline

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound (CAS: 42923-79-5). Adherence to these guidelines is paramount for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available data for the specified chemical and related nitro and tetrahydroisoquinoline compounds.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. While specific toxicity data is limited, related compounds suggest it may cause skin, eye, and respiratory irritation.[1][2] A comprehensive approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this substance.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust conform to EN 166 or OSHA 29 CFR 1910.133 standards.[1][3]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[3]
Hand Protection Chemical-resistant glovesNitrile gloves are suitable for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination.[3]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[3] Long-sleeved clothing is recommended.[1]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[1][3]
Quantitative Data

The following table summarizes the available physical and chemical properties of this compound.

Table 2: Physicochemical Data

PropertyValue
CAS Number 42923-79-5[4]
Molecular Formula C9H10N2O2[4]
Molecular Weight 178.19 g/mol [4]
Physical State Solid (Crystal - Powder)[2]
Color Yellow - Yellow red[2]
Melting Point 63°C[2]
Occupational Exposure Limits No data available[4]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound.

  • Preparation and Engineering Controls :

    • All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation exposure.[3]

    • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3][5]

  • Weighing and Transfer :

    • Conduct all weighing and transfer operations within a fume hood to contain any dust.

    • Avoid the formation and dispersion of dust during handling.[2][3]

  • During the Experiment :

    • Keep all containers with this compound clearly labeled.

    • Avoid contact with skin and eyes.[3]

    • Do not eat, drink, or smoke in the laboratory.[1][3]

    • Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][3][5]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

    • Store away from incompatible materials such as strong oxidizing agents.[5]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experiment cluster_storage Storage prep_fume_hood Work in Chemical Fume Hood prep_safety_equipment Verify Eyewash & Safety Shower Access prep_fume_hood->prep_safety_equipment weigh_transfer Weigh & Transfer in Hood prep_safety_equipment->weigh_transfer avoid_dust Avoid Dust Formation weigh_transfer->avoid_dust label_container Keep Containers Labeled avoid_dust->label_container avoid_contact Avoid Skin/Eye Contact label_container->avoid_contact no_food No Eating, Drinking, or Smoking avoid_contact->no_food wash_hands Wash Hands After Handling no_food->wash_hands store_container Tightly Closed Container wash_hands->store_container store_conditions Cool, Dry, Well-Ventilated Area store_container->store_conditions store_incompatible Away from Incompatible Materials store_conditions->store_incompatible Spill_Management_Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate seek_medical Seek Medical Attention if Exposed spill->seek_medical ventilate Ventilate Area evacuate->ventilate don_ppe Don Appropriate PPE ventilate->don_ppe contain Contain Spill (Sweep Solid) don_ppe->contain decontaminate Decontaminate Area contain->decontaminate dispose Dispose of Hazardous Waste decontaminate->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Nitro-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
7-Nitro-1,2,3,4-tetrahydroisoquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.